Mal-amido-PEG3-C1-PFP ester
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H21F5N2O8 |
|---|---|
分子量 |
524.4 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C21H21F5N2O8/c22-16-17(23)19(25)21(20(26)18(16)24)36-15(32)11-35-10-9-34-8-7-33-6-4-27-12(29)3-5-28-13(30)1-2-14(28)31/h1-2H,3-11H2,(H,27,29) |
InChIキー |
ZBIQVRXGRCZPMF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
製品の起源 |
United States |
Foundational & Exploratory
Mal-amido-PEG3-C1-PFP Ester: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Mal-amido-PEG3-C1-PFP ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.
Core Chemical Structure and Properties
This compound is a non-cleavable linker composed of three key functional components: a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.[1][2] The "C1" designation refers to a one-carbon spacer adjacent to the PFP ester.
The maleimide terminus facilitates the covalent attachment to molecules containing sulfhydryl (thiol) groups, such as cysteine residues in proteins.[3] The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, for instance, the lysine (B10760008) residues on antibodies.[3] The triethylene glycol (PEG3) spacer enhances the solubility and stability of the resulting conjugate in aqueous environments.
A detailed diagram of the chemical structure is presented below:
Caption: Functional components of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁F₅N₂O₈ | [1] |
| Molecular Weight | 524.39 g/mol | [1] |
| Purity | >98% | [4] |
| CAS Number | 2101206-13-5 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF. Generally soluble in water and aqueous buffers up to ~10 mM for the Mal-(PEG)n-PFP ester class. | [3] |
| Stability | Moisture-sensitive. Store at -20°C with desiccant. PFP esters are more stable to hydrolysis in aqueous solutions compared to NHS esters. The maleimide group is stable at pH 6.5-7.5 but can undergo hydrolysis at pH > 7.5. | [3] |
Experimental Protocols
The use of this compound in bioconjugation typically involves a two-step reaction process to link an amine-containing molecule (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a cytotoxic drug).
Materials and Reagents
-
This compound
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfhydryl-containing molecule (e.g., thiol-modified payload)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting columns or dialysis equipment for purification
Two-Step Conjugation Protocol
-
Reaction of PFP Ester with Amine-Containing Protein:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the crosslinker in anhydrous DMSO or DMF. Do not prepare stock solutions for storage.
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the amine-containing protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column or through dialysis against the conjugation buffer.
-
-
Reaction of Maleimide with Sulfhydryl-Containing Molecule:
-
Immediately add the sulfhydryl-containing molecule to the purified maleimide-activated protein. The molar ratio should be optimized based on the desired final drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
The reaction can be quenched by adding a quenching reagent to cap any unreacted maleimide groups.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove any remaining small molecules.
-
Visualized Workflows and Relationships
Logical Relationship of Functional Groups
The following diagram illustrates the role of each functional group in the bioconjugation process.
Caption: Reactivity of this compound functional groups.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
This diagram outlines the typical experimental workflow for the synthesis of an ADC using this compound.
Caption: Workflow for the synthesis of an ADC.
References
An In-depth Technical Guide to the Mechanism and Application of Mal-amido-PEG3-C1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional crosslinker, Mal-amido-PEG3-C1-PFP ester, a critical reagent in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). We will delve into its mechanism of action, the roles of its constituent parts, and provide structured data and protocols to facilitate its effective use in research and development.
Core Concepts: Understanding the Molecular Architecture
This compound is a precisely engineered molecule with distinct functional domains, each contributing to its utility as a crosslinker. The systematic name delineates its key components: a Mal eimide group, an amido linkage, a polyethylene (B3416737) glycol spacer of three units (PEG3 ), a single carbon alkyl chain (C1 ), and a P entaf luorop henyl (PFP ) ester . This non-cleavable linker is instrumental in creating stable conjugates.[1][2][3]
The core utility of this crosslinker lies in its heterobifunctional nature, allowing for the sequential and specific covalent bonding of two different types of molecules, typically a protein (like an antibody) and a payload molecule (like a cytotoxic drug).[4]
Mechanism of Action: A Tale of Two Reactive Ends
The functionality of this compound is dictated by its two terminal reactive groups: the maleimide (B117702) and the PFP ester. These groups react with distinct functional groups on target biomolecules, enabling precise control over the conjugation process.
The Maleimide Group: Targeting Thiols
The maleimide moiety is highly specific for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond.[5][] This reaction is most efficient within a pH range of 6.5 to 7.5.[4][7] At pH values above 7.5, the maleimide group can lose its specificity and may react with amines, such as the side chain of lysine (B10760008).[4][7]
The PFP Ester: Targeting Amines
The pentafluorophenyl (PFP) ester is a highly reactive acylating agent that targets primary and secondary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[8][9] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, rendering the PFP ester more reactive towards aminolysis and more resistant to hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters.[8] The optimal pH range for the reaction of PFP esters with amines is between 7 and 9.[4][9]
The following diagram illustrates the sequential conjugation process:
Caption: Sequential reaction mechanism of this compound.
The Role of the PEG3 Linker
The three-unit polyethylene glycol (PEG) spacer is a critical component that imparts several beneficial properties to the final conjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the conjugate, which is particularly important when dealing with hydrophobic payloads.[10][11]
-
Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity.[12][13]
-
Improved Pharmacokinetics: PEGylation is a well-established method to increase the in vivo circulation half-life of biomolecules by reducing renal clearance and protecting against enzymatic degradation.[10][11]
-
Reduced Immunogenicity: The PEG linker can shield immunogenic epitopes on the conjugated molecules, potentially reducing an adverse immune response.[10]
Quantitative Data and Reaction Parameters
For successful bioconjugation, it is crucial to control the reaction conditions. The following table summarizes the key parameters for reactions involving this compound.
| Parameter | PFP Ester Reaction (Aminolysis) | Maleimide Reaction (Thiol Addition) |
| Target Functional Group | Primary/Secondary Amines (-NH2) | Sulfhydryls/Thiols (-SH) |
| Optimal pH Range | 7.0 - 9.0[4][9] | 6.5 - 7.5[4][7] |
| Resulting Bond | Amide | Thioether |
| Competing Reactions | Hydrolysis of PFP ester (rate increases with pH)[4][8] | Reaction with amines at pH > 7.5; Hydrolysis of maleimide at pH > 7.5[4][7] |
Kinetic studies comparing PFP esters to NHS esters have demonstrated the superior reactivity of PFP esters in aminolysis. For instance, a study on active ester polymer brush platforms showed a significantly faster pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) compared to a poly(N-hydroxysuccinimide-4-vinyl benzoate).[8]
Experimental Protocols
The following are generalized protocols for a two-step conjugation process using this compound. It is essential to optimize these protocols for specific applications.
Materials and Buffers
-
Amine-reactive conjugation buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5. Avoid buffers containing primary amines like Tris.[9]
-
Thiol-reactive conjugation buffer: PBS or HEPES buffer, pH 6.5-7.0, degassed to prevent thiol oxidation.
-
Organic Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the this compound.[4][9]
-
Desalting Columns or Dialysis Cassettes: For purification steps.
Two-Step Conjugation Workflow
The following diagram outlines a typical two-step conjugation workflow, which is often preferred to ensure specificity.
Caption: A typical two-step bioconjugation workflow.
Step-by-Step Procedure
Step 1: Activation of Amine-Containing Molecule (Molecule A)
-
Prepare Molecule A at a concentration of 1-10 mg/mL in the amine-reactive conjugation buffer.
-
Immediately before use, dissolve the this compound in a minimal amount of DMSO or DMF.[9]
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker to the Molecule A solution. The optimal ratio should be determined empirically.[4]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Remove the excess, unreacted crosslinker using a desalting column or by dialyzing against the thiol-reactive conjugation buffer.
Step 2: Conjugation to Thiol-Containing Molecule (Molecule B)
-
Prepare Molecule B in the thiol-reactive conjugation buffer. If necessary, reduce any existing disulfide bonds to generate free thiols using a reducing agent like DTT or TCEP, followed by purification to remove the reducing agent.
-
Add the maleimide-activated Molecule A from Step 1 to the solution of Molecule B.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
The final conjugate can be purified using methods such as size-exclusion chromatography, affinity chromatography, or dialysis to remove any unreacted molecules.
Applications in Drug Development
The primary application of this compound is in the construction of Antibody-Drug Conjugates (ADCs) .[1][2][3][11] ADCs are a powerful class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells.[2][3][14]
In a typical ADC, the monoclonal antibody (mAb) is the thiol-containing molecule, and the cytotoxic payload is the amine-containing molecule. The this compound acts as the linker, stably connecting the payload to the antibody.[14] The non-cleavable nature of this linker ensures that the payload remains attached to the antibody in circulation and is only released upon internalization and degradation of the entire ADC within the target cancer cell.
The following diagram illustrates the logical relationship in an ADC construct:
Caption: Logical structure of an Antibody-Drug Conjugate (ADC).
Conclusion
This compound is a versatile and efficient heterobifunctional crosslinker with significant advantages for bioconjugation. Its PFP ester offers superior reactivity and stability for amine coupling, while the maleimide group provides high specificity for thiols. The integrated PEG3 spacer further enhances the properties of the final conjugate. A thorough understanding of its mechanism of action and careful optimization of reaction conditions are paramount for its successful application in the development of next-generation therapeutics like ADCs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. chempep.com [chempep.com]
- 11. purepeg.com [purepeg.com]
- 12. scbt.com [scbt.com]
- 13. precisepeg.com [precisepeg.com]
- 14. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
A Technical Guide to Heterobifunctional Crosslinkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are indispensable reagents in the field of bioconjugation, enabling the covalent linkage of two different biomolecules with high precision and control.[1][2] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers feature two distinct reactive moieties.[1][3] This inherent asymmetry is crucial for orchestrating sequential and controlled conjugation reactions, thereby minimizing the formation of undesirable homodimers or polymers.[1][4]
The strategic design of these crosslinkers, comprising two different reactive ends separated by a spacer arm, allows for the specific targeting of different functional groups on biomolecules such as proteins, peptides, and nucleic acids.[4] The ability to selectively and efficiently join dissimilar molecules makes these crosslinkers invaluable for a wide array of applications, including the construction of antibody-drug conjugates (ADCs), the immobilization of biomolecules onto surfaces for biosensors, and the investigation of protein-protein interactions.[2][5]
Core Principles of Heterobifunctional Crosslinking
The utility of heterobifunctional crosslinkers lies in their ability to facilitate a two-step conjugation process.[6] In a typical workflow, the first reactive group of the crosslinker is reacted with the first biomolecule. Following this initial reaction, any excess, unreacted crosslinker is removed. Subsequently, the second biomolecule is introduced to react with the second reactive group of the now-modified first biomolecule. This stepwise approach provides a high degree of control over the conjugation process, leading to more defined and homogeneous bioconjugates.[1]
The choice of a specific heterobifunctional crosslinker is dictated by several factors, including the functional groups available on the target biomolecules, the desired length and chemical nature of the spacer arm, and the requirements for cleavability and water solubility.[7][8] The spacer arm, in particular, can influence the properties of the final conjugate; for instance, polyethylene (B3416737) glycol (PEG) spacers can enhance water solubility and reduce immunogenicity.[9]
Common Heterobifunctional Crosslinker Chemistries
A diverse range of reactive chemistries are employed in heterobifunctional crosslinkers to target specific functional groups on biomolecules. Some of the most prevalent pairings include:
-
Amine-to-Sulfhydryl: This is one of the most widely utilized combinations. An N-hydroxysuccinimide (NHS) ester at one end reacts with primary amines (e.g., on lysine (B10760008) residues), while a maleimide (B117702) group at the other end targets sulfhydryl groups (e.g., on cysteine residues).[4][10]
-
Amine-to-Carboxyl: These linkers typically employ a carbodiimide, such as EDC, to activate carboxyl groups, which then react with primary amines.[4]
-
"Click Chemistry" Crosslinkers: These modern crosslinkers utilize bioorthogonal reactions, such as the copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). A common example is a DBCO (dibenzocyclooctyne) group paired with an NHS ester, allowing for the conjugation of an amine-containing molecule to an azide-modified molecule.[11][12]
-
Photoreactive Crosslinkers: These crosslinkers contain a photoactivatable group, such as an aryl azide (B81097) or diazirine, at one end. This group remains inert until exposed to UV light, at which point it becomes highly reactive and can form a covalent bond with a nearby molecule, often non-specifically. This is particularly useful for capturing transient protein-protein interactions.[3]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker often depends on its specific physicochemical properties. The following table summarizes key quantitative data for several commonly used heterobifunctional crosslinkers.
| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Water Soluble | Membrane Permeable |
| SMCC | NHS ester, Maleimide | 8.3 | 334.32 | No | Yes |
| Sulfo-SMCC | Sulfo-NHS ester, Maleimide | 8.3 | 436.37 | Yes | No |
| MBS | NHS ester, Maleimide | 7.3 | 314.27 | No | Yes |
| Sulfo-MBS | Sulfo-NHS ester, Maleimide | 7.3 | 416.32 | Yes | No |
| GMBS | NHS ester, Maleimide | 6.8 | 280.23 | No | Yes |
| EMCS | NHS ester, Maleimide | 9.4 | 308.29 | No | Yes |
| LC-SPDP | NHS ester, Pyridyldithiol | 15.7 | 389.5 | No | Yes |
| Sulfo-LC-SPDP | Sulfo-NHS ester, Pyridyldithiol | 15.7 | 509.5 | Yes | No |
| ANB-NOS | NHS ester, Phenylazide | 7.7 | 305.20 | No | Yes |
| DBCO-PEG4-NHS ester | NHS ester, DBCO | 17.7 (approx.) | 649.68 | Yes | Yes |
Experimental Protocols
Protocol 1: Antibody-Drug Conjugation using SMCC
This protocol outlines a two-step process for conjugating a sulfhydryl-containing small molecule drug to an antibody.[4]
Materials:
-
Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sulfhydryl-containing small molecule drug
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Antibody Modification with SMCC: a. Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMF or DMSO.[4] b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[4] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[4]
-
Removal of Excess Crosslinker: a. Remove non-reacted SMCC using a desalting column equilibrated with PBS.[4]
-
Conjugation with Sulfhydryl-Containing Molecule: a. Immediately add the sulfhydryl-containing small molecule to the maleimide-activated antibody.[4] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]
-
Quenching (Optional): a. To quench any unreacted maleimide groups, add a final concentration of 1 mM β-mercaptoethanol or cysteine. b. Incubate for 15 minutes at room temperature.[4]
-
Purification: a. Purify the antibody-small molecule conjugate using a desalting column or dialysis to remove excess small molecule and quenching reagent.[4]
Protocol 2: Fluorescent Labeling of a Protein using an NHS-Ester-Maleimide Crosslinker
This protocol describes the labeling of a protein with a fluorescent probe that contains a sulfhydryl group.
Materials:
-
Protein with accessible primary amines (1-2 mg/mL in PBS, pH 7.2-7.5)
-
NHS-ester-PEG-Maleimide crosslinker
-
Sulfhydryl-containing fluorescent probe
-
Anhydrous DMSO
-
Desalting column
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0
Procedure:
-
Protein Activation with NHS-Ester-PEG-Maleimide: a. Prepare a 10 mM stock solution of the NHS-ester-PEG-Maleimide crosslinker in anhydrous DMSO. b. Add a 10- to 20-fold molar excess of the crosslinker to the protein solution. c. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: a. Purify the maleimide-activated protein using a desalting column equilibrated with PBS, pH 6.5-7.5.
-
Conjugation with Fluorescent Probe: a. Dissolve the sulfhydryl-containing fluorescent probe in a compatible solvent. b. Add a 5- to 10-fold molar excess of the fluorescent probe to the maleimide-activated protein. c. Incubate for 1-2 hours at room temperature in the dark.
-
Purification of the Labeled Protein: a. Remove excess, unreacted fluorescent probe using a desalting column or dialysis.
Protocol 3: Immobilization of a Protein onto a Surface using a Heterobifunctional Crosslinker
This protocol details the immobilization of a protein onto an amine-reactive surface.
Materials:
-
Amine-functionalized surface (e.g., glass slide, bead)
-
Heterobifunctional crosslinker with an NHS ester and a second reactive group (e.g., maleimide)
-
Protein with a functional group reactive to the second end of the crosslinker (e.g., sulfhydryl)
-
Activation Buffer: PBS, pH 7.5
-
Conjugation Buffer: PBS, pH 7.0
-
Blocking Buffer: 1 M ethanolamine (B43304) or 100 mM glycine (B1666218) in PBS, pH 7.5
Procedure:
-
Surface Activation: a. Dissolve the heterobifunctional crosslinker in a suitable solvent. b. Incubate the amine-functionalized surface with the crosslinker solution for 30-60 minutes at room temperature. c. Wash the surface thoroughly with the activation buffer to remove excess crosslinker.
-
Protein Immobilization: a. Dissolve the protein in the conjugation buffer. b. Incubate the activated surface with the protein solution for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking: a. Wash the surface with conjugation buffer to remove unbound protein. b. Incubate the surface with the blocking buffer for 30 minutes to quench any unreacted sites on the surface. c. Wash the surface again with PBS.
Visualization of Signaling Pathways and Workflows
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Bioconjugates created using heterobifunctional crosslinkers can be employed to study protein-protein interactions within the EGFR signaling cascade. For example, crosslinkers can be used to stabilize interactions between EGFR and its downstream signaling partners like Grb2, allowing for their identification and characterization.[13][14]
Caption: EGFR signaling pathway highlighting the use of crosslinkers.
G-Protein Coupled Receptor (GPCR) Signaling
Fluorescently labeled ligands, synthesized using heterobifunctional crosslinkers, are powerful tools for studying GPCR signaling. These bioconjugates allow for the visualization of ligand binding, receptor trafficking, and downstream signaling events in living cells.[15][16]
Caption: GPCR signaling studied with a fluorescent bioconjugate.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Development
The development of an ADC is a multi-step process that relies heavily on the precise chemistry afforded by heterobifunctional crosslinkers.[17][18]
Caption: Workflow for the development of an antibody-drug conjugate.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. scbt.com [scbt.com]
- 3. Introduction to Crosslinking and Photoactivatable Reagents—Section 5.1 | Thermo Fisher Scientific - BR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. DBCO-PEG-NHS ester, MW 2,000 | BroadPharm [broadpharm.com]
- 12. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]
- 13. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of Experiments for Early-Stage Process Development of Antibody-Drug Conjugates: A CDMO Example [sartorius.com]
- 18. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
The Superiority of Pentafluorophenyl Esters in Amine Acylation Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and synthetic chemistry, the efficient and specific formation of stable amide bonds is paramount. For decades, N-hydroxysuccinimide (NHS) esters have been a popular choice for acylating primary amines. However, the emergence of pentafluorophenyl (PFP) esters has provided a superior alternative, offering significant advantages in terms of stability, reactivity, and overall reaction efficiency.[1] This in-depth technical guide explores the core principles of PFP ester reactions with primary amines, providing quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their scientific endeavors.
The PFP Ester Advantage: Enhanced Stability and Reactivity
PFP esters are active esters derived from the highly acidic pentafluorophenol.[2] The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester exceptionally electrophilic and the pentafluorophenolate a superior leaving group.[1] This unique electronic configuration confers two key advantages over traditional NHS esters: greater resistance to hydrolysis and faster reaction kinetics with primary amines.[1][3]
Hydrolytic Stability: A Wider Experimental Window
A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments, a competing reaction that reduces the availability of the active ester for the desired amidation.[4] This instability necessitates the use of a larger excess of the NHS ester and can lead to lower yields and reproducibility. PFP esters, in contrast, exhibit markedly superior stability in aqueous media, providing a wider time frame for conjugation reactions and improving the reliability of experimental outcomes.[4][5]
While direct comparative half-life data under identical conditions can be difficult to find in the literature, studies on similar fluorinated phenyl esters, such as tetrafluorophenyl (TFP) esters, demonstrate their enhanced stability over NHS esters. For instance, at a pH of 10, the half-life of a TFP ester-terminated self-assembled monolayer was found to be almost 10-fold longer than that of its NHS counterpart.[6] This increased stability of fluorinated phenyl esters is a critical advantage, particularly when working with precious or dilute biomolecules.
Reaction Kinetics: Faster Amide Bond Formation
Kinetic studies have consistently demonstrated the superior reactivity of PFP esters towards aminolysis.[1] The highly activated nature of the PFP ester leads to significantly faster reaction rates with primary amines compared to other active esters. This rapid conjugation minimizes the potential for side reactions and allows for more efficient labeling, even at lower concentrations.
Quantitative Data: A Comparative Overview
To facilitate the selection of the most appropriate acylation reagent, the following tables summarize key quantitative data comparing the performance of PFP esters with other common active esters.
| Parameter | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | Sulfo-N-hydroxysuccinimide Ester | Imidoester |
| Target | Primary and secondary amines | Primary amines | Primary amines | Primary amines |
| Bond Formed | Amide | Amide | Amide | Amidine |
| Optimal pH Range | 7.2 - 9.0[7][8] | 7.2 - 8.5[7] | 7.2 - 8.5[7] | 8.0 - 10.0[7] |
| Solubility | Generally requires organic solvent (DMSO, DMF)[9] | Generally requires organic solvent (DMSO, DMF) | Water-soluble[7] | Water-soluble |
| Hydrolytic Stability | More stable than NHS esters[3] | Prone to hydrolysis, especially at higher pH[4] | More stable than NHS esters in aqueous solution | Prone to hydrolysis |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient reactions.[3] | Well-established chemistry with a wide variety of available reagents. | Water-solubility allows for direct use in aqueous buffers without organic solvents, ideal for cell surface labeling.[7] | Reaction preserves the positive charge of the amine, which can be important for maintaining protein structure and function.[7] |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[4] | Susceptible to hydrolysis, which can lead to lower reaction yields.[4] | Can still be susceptible to hydrolysis. | The resulting amidine bond is reversible at high pH. |
Table 1: General Performance Characteristics of Common Amine-Reactive Crosslinkers.
| Active Ester Platform | Amine | Pseudo-first-order rate constant (k') (s⁻¹) |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ |
Table 2: Comparative Aminolysis Kinetics of PFP and NHS Ester Polymer Brush Platforms.[1]
| Active Ester on Self-Assembled Monolayer | pH | Half-life (t₁/₂) (minutes) |
| TFP Ester | 10.0 | 385 |
| NHS Ester | 10.0 | 39 |
Table 3: Comparative Hydrolytic Stability of TFP and NHS Esters on a Surface.[6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving PFP esters.
General Protocol for Bioconjugation to a Protein
This protocol outlines the fundamental steps for conjugating a PFP ester-activated molecule to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein solution in an amine-free buffer (e.g., 50-100 mM PBS, borate, or HEPES buffer, pH 7.2–8.5)[10]
-
PFP ester-activated molecule
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)[10]
-
Purification column (e.g., desalting column like Sephadex G-25)[9]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess of the PFP ester solution to the protein solution while gently stirring or vortexing. A molar ratio of PFP ester to free amine between 2:1 and 10:1 is a good starting point for optimization.[10]
-
Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.[10]
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove excess, unreacted PFP ester and byproducts using a desalting column or dialysis.[9]
-
-
Analyze the Conjugate:
-
Confirm conjugation and determine the degree of labeling using methods such as SDS-PAGE, HPLC, or mass spectrometry.[10]
-
Protocol for Antibody-Drug Conjugate (ADC) Preparation (Two-Step)
This protocol describes the preparation of an ADC using a heterobifunctional linker containing a PFP ester for reaction with an amine-containing payload.
Step 1: Preparation of the Linker-Payload Intermediate
-
Dissolve Reagents: Prepare stock solutions of the amine-containing cytotoxic payload and the PFP ester-containing linker in anhydrous DMSO or DMF.[13]
-
Reaction: Combine the payload and linker solutions. A molar excess of the linker is typically used to ensure complete consumption of the payload.[13]
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Purification: Purify the linker-payload intermediate using chromatography.
Step 2: Conjugation to the Antibody
-
Prepare Antibody: Exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4) and adjust the concentration.[13]
-
Conjugation: Add a calculated molar excess of the purified linker-payload intermediate to the antibody solution. The molar ratio will determine the final drug-to-antibody ratio (DAR) and requires optimization.[13]
-
Incubation: Incubate the reaction mixture under optimized conditions (e.g., temperature and time).
-
Purification: Purify the ADC to remove unconjugated antibody, excess linker-payload, and aggregates using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HICC).[13]
-
Characterization: Thoroughly characterize the ADC to determine DAR, purity, and aggregation levels.[13]
Visualizing the Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the key processes involved in PFP ester chemistry.
Applications in Drug Development
The superior properties of PFP esters have led to their widespread adoption in various areas of drug development.
-
Antibody-Drug Conjugates (ADCs): PFP esters are instrumental in linking potent cytotoxic drugs to monoclonal antibodies.[13] The stability of PFP esters allows for controlled and efficient conjugation, leading to more homogenous ADCs with predictable drug-to-antibody ratios (DARs). Recent studies have also shown that using PFP esters can lead to preferential labeling of the antibody light chain, resulting in AFCs with reduced aggregation and improved brightness.[14]
-
Peptide Synthesis: PFP esters of amino acids are used in both solid-phase and solution-phase peptide synthesis.[15] Their high reactivity leads to rapid coupling times and minimizes side reactions, which is particularly beneficial for the synthesis of long or complex peptides.[15]
-
PEGylation: PFP esters are commonly used to attach polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides.[9][11] PEGylation can improve the pharmacokinetic and pharmacodynamic properties of biotherapeutics, and the efficiency of PFP ester chemistry ensures high yields of the desired PEGylated product.
Conclusion
Pentafluorophenyl esters represent a significant advancement in amine-reactive chemistry, offering researchers a more stable and reactive tool for the formation of amide bonds.[1] Their enhanced resistance to hydrolysis and rapid reaction kinetics translate into higher yields, greater reproducibility, and a wider experimental window compared to traditional reagents like NHS esters. For professionals in drug development and other scientific fields requiring robust and reliable conjugation methods, the adoption of PFP esters can lead to significant improvements in experimental outcomes, accelerating the pace of discovery and innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 3. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. broadpharm.com [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry and Application of Maleimide-Thiol Conjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The selective and efficient covalent modification of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Among the arsenal (B13267) of bioconjugation techniques, the reaction between a maleimide (B117702) and a sulfhydryl (thiol) group stands out for its high degree of specificity, rapid reaction kinetics under mild physiological conditions, and the formation of a stable covalent bond. This technical guide provides a comprehensive overview of the maleimide-thiol reaction, delving into its core chemistry, critical experimental parameters, potential side reactions, and its pivotal role in the advancement of targeted therapeutics and other biomedical applications.
The Core Chemistry: A Michael Addition Reaction
The fundamental reaction between a maleimide and a thiol group proceeds through a Michael addition mechanism.[1][2] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This nucleophilic attack leads to the formation of a stable thioether bond, effectively linking the thiol-containing molecule to the maleimide-functionalized entity.[3][4] This reaction is highly chemoselective for thiols, particularly within a pH range of 6.5 to 7.5, making it an ideal method for the site-specific modification of cysteine residues in proteins and peptides.[4][5][6] At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines.[5][6]
Quantitative Data Summary
The efficiency and outcome of the maleimide-thiol conjugation are influenced by several quantitative parameters. The following tables summarize key data points to facilitate experimental design and optimization.
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing side reactions like maleimide hydrolysis and reaction with amines.[1][4][5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Reactions can be performed overnight at 4°C or for 1-2 hours at room temperature.[3][7] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion for protein labeling.[8][9] However, for specific conjugations, this ratio may be optimized. For instance, a 2:1 ratio was optimal for a small peptide, while a 5:1 ratio was better for a larger nanobody.[3][6] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient labeling.[3][10][11] |
| Reducing Agent (TCEP) Molar Excess | 50 to 100-fold | Used to reduce disulfide bonds prior to conjugation.[3][10] |
Critical Experimental Parameters and Considerations
Successful maleimide-thiol conjugation hinges on the careful control of several experimental factors to maximize the yield of the desired conjugate and minimize unintended side reactions.
-
pH Control : Maintaining the reaction pH between 6.5 and 7.5 is critical.[1][4] Below this range, the reaction rate slows considerably, while at pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis and can start to react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[5][12]
-
Exclusion of Oxygen : Thiols are prone to oxidation, which results in the formation of disulfide bonds that are unreactive towards maleimides.[1][11] To prevent this, it is essential to use degassed buffers and to flush reaction vessels with an inert gas, such as nitrogen or argon.[3][10][11]
-
Reduction of Disulfide Bonds : In many proteins, cysteine residues exist as disulfide bridges, which are unreactive with maleimides.[9][11] Therefore, a prereduction step using a reducing agent is often necessary. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent as it is effective and does not need to be removed before the addition of the maleimide reagent.[6][12]
-
Maleimide Stability : Maleimide reagents are susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH.[5] The hydrolyzed maleimide is unreactive towards thiols.[1][5] Therefore, it is recommended to prepare solutions of maleimide-functionalized molecules immediately before use or to store them in an anhydrous organic solvent like DMSO or DMF.[3][12]
Potential Side Reactions and Mitigation Strategies
While highly selective, the maleimide-thiol reaction is not without potential side reactions that can lead to product heterogeneity and loss of function.
-
Maleimide Hydrolysis : As mentioned, the maleimide ring can be hydrolyzed to form an unreactive maleamic acid derivative.[1] This can be minimized by working within the optimal pH range of 6.5-7.5 and using freshly prepared maleimide solutions.[1]
-
Retro-Michael Reaction (Thiol Exchange) : The thioether bond formed is not completely irreversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in vivo.[12][13] This can lead to the transfer of the conjugated payload to other molecules, resulting in off-target effects.[12] Strategies to overcome this include the hydrolysis of the thiosuccinimide ring after conjugation to form a more stable derivative.[14]
-
Thiazine (B8601807) Rearrangement : When a maleimide is conjugated to a peptide or protein via an N-terminal cysteine residue, the resulting conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[1][2][15] This side reaction is pH-dependent and can be avoided by performing the conjugation at a more acidic pH or by avoiding conjugation to N-terminal cysteines with a free amino group.[15]
Experimental Protocols
The following are generalized protocols for the conjugation of a maleimide-activated molecule to a thiol-containing protein.
Protocol 1: Reduction of Protein Disulfide Bonds
-
Dissolve the protein in a degassed buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[3][10][11]
-
Prepare a fresh stock solution of TCEP in the same degassed buffer.
-
Add a 50- to 100-fold molar excess of TCEP to the protein solution.[3][10]
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-60 minutes at room temperature.[3]
Protocol 2: Maleimide-Thiol Conjugation
-
Immediately prior to use, dissolve the maleimide-activated reagent in a suitable anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution.[3][11]
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the reduced protein solution.[8][9]
-
Flush the reaction vial with an inert gas, seal, and mix thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[3][11] If using a fluorescent maleimide, protect the reaction from light.
-
Purify the resulting conjugate using size-exclusion chromatography (e.g., gel filtration), dialysis, or high-performance liquid chromatography (HPLC) to remove excess, unreacted maleimide and reducing agent.[3][10][11]
Protocol 3: Determination of Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorption wavelength of the conjugated label.[8][16]
-
The Degree of Labeling (DOL), which is the average number of label molecules conjugated to each protein molecule, can then be calculated using the Beer-Lambert law, correcting for the absorbance of the label at 280 nm.[8]
Visualizations
The following diagrams illustrate key pathways and workflows related to maleimide-thiol chemistry.
Caption: The Michael addition reaction between a maleimide and a thiol group.
Caption: A typical experimental workflow for maleimide-thiol bioconjugation.
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
A prominent and impactful application of maleimide-thiol chemistry is in the development of Antibody-Drug Conjugates (ADCs).[1][17][] ADCs are a class of targeted therapeutics designed to deliver a potent cytotoxic drug specifically to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen. The maleimide-thiol reaction is frequently employed to attach the cytotoxic payload to the antibody.[1][19] This is often accomplished by engineering cysteine residues into the antibody at specific sites. The thiol groups of these engineered cysteines can then be selectively targeted by a maleimide-functionalized drug linker, resulting in a homogenous ADC with a defined drug-to-antibody ratio (DAR).[1] This site-specific conjugation is crucial for the safety and efficacy of the ADC.
Caption: Conceptual pathway of an ADC utilizing a maleimide-thiol linker.
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool in the fields of bioconjugation and drug development.[1] Its high selectivity, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[1] A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage the maleimide-thiol reaction to create innovative and effective bioconjugates for a wide range of applications, from basic research to the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 9. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotium.com [biotium.com]
- 17. nbinno.com [nbinno.com]
- 19. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
The Pivotal Role of PEG Spacers in Advancing Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's overall efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has emerged as a key strategy to overcome significant challenges in ADC development. This guide provides a comprehensive overview of the multifaceted role of PEG spacers in the design and function of next-generation ADCs.
Enhancing Solubility and Stability
A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads.[1][2] This hydrophobicity can lead to aggregation of the ADC, compromising its stability, efficacy, and safety.[1] PEG, being a hydrophilic and biocompatible polymer, acts as a "shield" for the hydrophobic drug, significantly improving the overall solubility and stability of the ADC construct.[3][4] This enhanced solubility is crucial for several reasons:
-
Prevents Aggregation: By masking the hydrophobic payload, PEG linkers prevent the formation of ADC aggregates, which can lead to rapid clearance from circulation and potential immunogenicity.[1][3]
-
Facilitates Higher Drug-to-Antibody Ratios (DAR): The improved solubility allows for the attachment of a higher number of drug molecules per antibody (a higher DAR) without causing aggregation.[3][5] This is particularly important for increasing the potency of the ADC, especially against tumors with low antigen expression.[1][6] Clinical data suggests that while very high DARs (above ~6) can lead to rapid clearance, optimized DARs (2–4) provide a balance of potency and half-life, a balance that is more readily achieved with the aid of PEG linkers.[3]
Improving Pharmacokinetics and Biodistribution
The pharmacokinetic (PK) profile of an ADC, which includes its circulation half-life, clearance rate, and biodistribution, is a critical determinant of its therapeutic window. PEG spacers play a significant role in modulating these properties.
-
Prolonged Circulation Half-Life: The PEG chain forms a "hydration shell" around the ADC, increasing its hydrodynamic size.[3][7] This increased size reduces renal clearance, leading to a longer circulation half-life.[7][8]
-
Reduced Non-Specific Clearance: The hydrophilic nature of PEG reduces non-specific interactions with other proteins and cells, leading to slower plasma clearance.[3][9] Studies have shown a clear relationship between PEG chain length and ADC clearance, with longer PEG chains generally resulting in slower clearance rates.[10]
-
Enhanced Tumor Targeting: A longer circulation time allows for greater accumulation of the ADC at the tumor site, leading to improved on-target efficacy.[3][11]
Mitigating Toxicity and Immunogenicity
The safety profile of an ADC is paramount. PEG spacers contribute to a more favorable safety profile through several mechanisms:
-
Reduced Off-Target Toxicity: By shielding the cytotoxic payload and reducing non-specific uptake by healthy tissues, PEG linkers can significantly decrease off-target toxicity.[6][12]
-
Lowered Immunogenicity: PEGylation can mask potential epitopes on both the antibody and the payload, reducing the risk of an immune response against the ADC.[3][4] This is crucial for maintaining the therapeutic efficacy of the ADC over multiple treatment cycles.
The Importance of PEG Spacer Characteristics
The specific characteristics of the PEG spacer, such as its length, structure (linear vs. branched), and point of attachment, can be fine-tuned to optimize the properties of the ADC.
-
Monodisperse vs. Polydisperse PEG: Conventional PEGs are polydisperse, meaning they consist of a mixture of chains with varying lengths. This heterogeneity can lead to a lack of uniformity in the final ADC product.[3][4] In contrast, monodisperse PEGs, which have a single, defined molecular weight, allow for the production of homogeneous ADCs with consistent properties, leading to improved manufacturing reproducibility and a better-defined safety profile.[3][9]
-
Linear vs. Branched PEG: Branched PEG linkers offer the advantage of attaching multiple drug molecules at a single conjugation site, which can be a strategy to increase the DAR while potentially minimizing the impact on the antibody's binding affinity.[1][]
-
PEG Chain Length: The length of the PEG chain is a critical parameter that needs to be optimized. While longer chains can improve PK properties, they may also negatively impact the cytotoxic activity of the payload or hinder its release within the target cell.[8][11] Therefore, a balance must be struck to achieve the desired therapeutic index.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies, illustrating the impact of PEG spacers on ADC properties.
Table 1: Effect of PEG Chain Length on ADC Pharmacokinetics
| ADC Construct | PEG Size | Half-Life Extension (fold increase) | Clearance Rate (relative to non-PEGylated) | Reference |
| ZHER2-PEG4K-MMAE | 4 kDa | 2.5 | Slower | [8] |
| ZHER2-PEG10K-MMAE | 10 kDa | 11.2 | Slower | [8] |
| DAR 8 ADC | PEG < 8 units | - | Rapid | [10] |
| DAR 8 ADC | PEG ≥ 8 units | - | Slower, approaching parental antibody | [10] |
Table 2: Effect of PEG Chain Length on In Vitro Cytotoxicity
| ADC Construct | PEG Size | Cytotoxicity Reduction (fold increase in IC50) | Reference |
| ZHER2-PEG4K-MMAE | 4 kDa | 4.5 - 6.5 | [8] |
| ZHER2-PEG10K-MMAE | 10 kDa | 22 - 22.5 | [8] |
Experimental Protocols
Synthesis of a PEGylated Drug-Linker
This protocol describes the general steps for synthesizing a drug-linker construct incorporating a PEG spacer, for subsequent conjugation to an antibody.
Materials:
-
Cytotoxic drug with a reactive functional group (e.g., amine, hydroxyl)
-
Heterobifunctional PEG linker (e.g., Maleimide-PEG-NHS ester)
-
Organic solvent (e.g., Dimethylformamide - DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Dissolve the cytotoxic drug in an appropriate volume of anhydrous DMF.
-
Add the heterobifunctional PEG linker to the solution in a slight molar excess (e.g., 1.1 equivalents).
-
Add a base, such as TEA or DIPEA (2-3 equivalents), to the reaction mixture to facilitate the reaction.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for a specified period (typically 2-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the resulting PEGylated drug-linker using preparative HPLC.
-
Characterize the purified product by MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
ADC Conjugation via Thiol-Maleimide Chemistry
This protocol outlines the conjugation of a PEGylated drug-linker (containing a maleimide (B117702) group) to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., Phosphate Buffered Saline - PBS)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
PEGylated drug-linker with a maleimide group
-
Quenching agent (e.g., N-acetylcysteine)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Incubate the monoclonal antibody with a controlled molar excess of a reducing agent like TCEP at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.
-
Remove the excess reducing agent using a desalting column.
-
Immediately add the purified PEGylated drug-linker (dissolved in a small amount of a co-solvent like DMSO if necessary) to the reduced antibody solution in a slight molar excess over the available thiol groups.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC.
-
Characterize the purified ADC to determine the average DAR, aggregation levels, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and LC-MS.[14][15]
Visualizations
Signaling Pathway: ADC Mechanism of Action
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. purepeg.com [purepeg.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Key features of pentafluorophenyl (PFP) esters in protein modification.
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of proteomics, drug development, and diagnostics, the precise and efficient modification of proteins is paramount. The choice of coupling chemistry can significantly impact the outcome of an experiment, influencing conjugation efficiency, product stability, and biological activity. While N-hydroxysuccinimide (NHS) esters have long been a staple for amine-reactive protein modification, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and selectivity. This technical guide provides an in-depth exploration of the core features of PFP esters, presenting quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their protein modification endeavors.
Core Advantages of PFP Esters
PFP esters are active esters derived from pentafluorophenol (B44920) and are utilized to couple carboxylic acids to primary and secondary amines, forming stable amide bonds.[1] The key to their enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This chemical characteristic renders the carbonyl carbon more electrophilic, making it more susceptible to nucleophilic attack by amines, and establishes the pentafluorophenolate as an excellent leaving group.[1]
The primary advantages of employing PFP esters over other active esters, particularly the commonly used NHS esters, include:
-
Enhanced Stability: PFP esters exhibit significantly greater resistance to hydrolysis in aqueous environments.[1][2] This is a critical advantage as hydrolysis is a competing reaction that deactivates the ester, reducing the efficiency of the desired protein conjugation.[1] The higher stability of PFP esters is especially crucial when working with precious or limited quantities of biomolecules.[1]
-
Increased Reactivity: PFP esters demonstrate faster reaction kinetics with amines (aminolysis).[1] This heightened reactivity leads to more efficient conjugations, often requiring shorter reaction times and milder conditions.[1]
-
Improved Yields and Reproducibility: The combination of higher stability and reactivity results in greater reaction efficiency, leading to higher conjugation yields and more consistent, reproducible results.[1]
-
Potential for Site-Specific Labeling: Research has shown that PFP esters can provide preferential labeling of specific lysine (B10760008) residues on native monoclonal antibodies, offering a straightforward method to achieve more homogeneously labeled antibody-fluorophore conjugates with improved properties.[3]
Quantitative Comparison of Active Esters
The superiority of PFP esters can be quantitatively demonstrated through comparative studies of their reactivity and stability.
| Parameter | PFP Ester | NHS Ester | TFP Ester | Pentachlorophenyl (PCP) Ester | Nitrophenyl (ONp) Ester |
| Pseudo-first-order rate constant for aminolysis (s⁻¹) | 2.46 x 10⁻¹ | 3.49 x 10⁻³ | - | - | - |
| Relative Coupling Speed | ~32x faster than OPCP | - | - | 1 | ~0.03x |
| Relative Coupling Speed | ~111x faster than ONp | - | - | ~3.4x | 1 |
| Hydrolytic Stability | More stable | Less stable | More stable | - | - |
Data compiled from a comparative study of active ester polymer brush platforms and other kinetic studies.[1][4]
The stability of active esters is also highly dependent on pH. While PFP esters are generally more stable than NHS esters, their rate of hydrolysis will also increase with higher pH.[5]
| pH | Half-life of NHS ester |
| ≤ 7 | Hours |
| 8 | Minutes |
This table illustrates the general trend of increasing hydrolysis rate with increasing pH for active esters.[2]
Experimental Protocols for Protein Modification with PFP Esters
The following protocols provide a general framework for the conjugation of PFP ester-activated molecules to proteins. Optimization may be required based on the specific protein and labeling reagent.
General Protocol for Protein Conjugation
This protocol is suitable for general protein labeling with a PFP ester-activated reagent (e.g., a fluorophore or biotin).
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.5 or PBS, pH 7.2-7.4).[6][7]
-
PFP ester-activated reagent.
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).[6][8]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).[1]
-
Purification tools (e.g., size-exclusion chromatography column or dialysis cassette).[1][8]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
PFP esters are moisture-sensitive.[5][9] Equilibrate the reagent vial to room temperature before opening to prevent condensation.[8][9]
-
Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[6] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.[8][9]
-
-
Initiate the Conjugation Reaction:
-
Quench the Reaction:
-
Purify the Conjugate:
-
Characterization:
-
Determine the degree of labeling (DOL) using an appropriate method, such as spectrophotometry for a fluorophore or a HABA assay for biotin.[1]
-
Protocol for Comparing the Hydrolytic Stability of Active Esters
This protocol allows for a direct comparison of the stability of PFP esters against other active esters like NHS esters in an aqueous buffer.
Materials:
-
PFP ester, NHS ester, and other active esters of interest.
-
Anhydrous, water-miscible organic solvent (e.g., acetonitrile (B52724) or DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4 or Sodium Bicarbonate, pH 8.5).
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Procedure:
-
Prepare Stock Solutions:
-
Prepare stock solutions of each active ester in the organic solvent.
-
-
Initiate Hydrolysis:
-
Dilute each active ester stock solution into the reaction buffer to a final concentration of 1 mM.[1]
-
-
Monitor Hydrolysis by HPLC:
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm).[1]
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).[1]
-
-
Data Analysis:
-
Calculate the half-life of each active ester under the tested conditions by plotting the peak area of the active ester versus time.
-
Visualizing PFP Ester Chemistry and Workflows
Diagrams created using the DOT language provide clear visual representations of the chemical principles and experimental processes involved in protein modification with PFP esters.
Reaction Mechanism
Caption: General reaction scheme for protein modification using PFP esters.
Experimental Workflow
Caption: A typical experimental workflow for protein conjugation with PFP esters.
Logical Advantages of PFP Esters
Caption: The logical flow of advantages offered by PFP esters in bioconjugation.
Conclusion
Pentafluorophenyl esters represent a robust and reliable choice for amine-reactive conjugation reactions, offering clear advantages over traditional reagents like NHS esters.[1] Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility.[1] For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation and peptide synthesis protocols, the adoption of PFP esters can lead to significant performance benefits, ultimately accelerating discovery and innovation in the life sciences.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentafluorophenol and its derivatives [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
Technical Guide: Mal-amido-PEG3-C1-PFP Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Mal-amido-PEG3-C1-PFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
Core Compound Data
The fundamental properties of this compound are summarized below, providing essential information for its application in experimental settings.
| Parameter | Value | Reference |
| CAS Number | 2101206-13-5 | [1] |
| Molecular Weight | 524.39 | [1] |
| Molecular Formula | C21H21F5N2O8 | [1] |
Introduction to a Versatile Crosslinker
This compound is a non-cleavable linker featuring a maleimide (B117702) group at one end and a pentafluorophenyl (PFP) ester at the other, separated by a 3-unit polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for the sequential and specific conjugation of two different molecules. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the PFP ester efficiently acylates primary and secondary amines, such as those on lysine (B10760008) residues.
The inclusion of the hydrophilic PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, which can be advantageous for improving the pharmacokinetic properties of biotherapeutics. PFP esters are noted for being less susceptible to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.
Reaction Mechanism and Workflow
The utility of this compound lies in its ability to facilitate a two-step conjugation process. First, the PFP ester reacts with an amine-containing molecule. Subsequently, the maleimide end of the linker is available to react with a thiol-containing molecule.
Caption: Two-step bioconjugation using this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions is often necessary for specific applications.
Protocol 1: PFP Ester Reaction with an Amine-Containing Molecule
This protocol outlines the procedure for activating an amine-containing molecule with the PFP ester end of the linker.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule drug)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Amine-Containing Molecule: Dissolve the amine-containing molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Preparation of PFP Ester Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO.
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the solution of the amine-containing molecule. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To terminate the reaction, add the quenching solution and incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted PFP ester and byproducts by size-exclusion chromatography or dialysis against a suitable buffer.
Protocol 2: Maleimide Reaction with a Thiol-Containing Molecule
This protocol describes the conjugation of the maleimide-activated molecule (from Protocol 1) to a thiol-containing molecule.
Materials:
-
Maleimide-activated molecule
-
Thiol-containing molecule (e.g., antibody with reduced disulfides)
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.5, often containing EDTA to prevent disulfide bond re-formation.
-
Reducing agent (if necessary, for antibody disulfide reduction): e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Thiol-Containing Molecule: If starting with a protein with disulfide bonds (e.g., an antibody), reduce the disulfides using a suitable reducing agent like TCEP or DTT. This is typically done by incubating the protein with a molar excess of the reducing agent for 30-60 minutes at 37°C. The excess reducing agent must then be removed, for example, by a desalting column.
-
Reaction: Combine the maleimide-activated molecule with the thiol-containing molecule in the Reaction Buffer. A slight molar excess of the maleimide-activated molecule is often used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final bioconjugate to remove any unreacted components using a method such as size-exclusion chromatography.
Caption: General experimental workflow for a two-step bioconjugation.
Applications in Antibody-Drug Conjugate (ADC) Development
This compound is particularly well-suited for the synthesis of ADCs. In a common strategy, the PFP ester end is used to attach a potent cytotoxic drug (payload) that has an available amine group. The resulting maleimide-activated drug-linker is then conjugated to a monoclonal antibody that has been engineered to contain free cysteine residues or has had its native disulfide bonds partially reduced. This approach allows for the site-specific placement of the drug, leading to more homogeneous ADC preparations with a defined drug-to-antibody ratio (DAR).
Caption: General mechanism of action for an antibody-drug conjugate.
References
Applications of PEGylation in Therapeutic Protein Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This modification offers a multitude of advantages, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of protein-based therapeutics. This guide provides a comprehensive technical overview of the applications of PEGylation, including its impact on drug efficacy, detailed experimental protocols, and the underlying biological mechanisms.
Core Principles and Advantages of PEGylation
PEGylation involves the chemical conjugation of one or more PEG chains to a protein molecule. PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, and its attachment to a protein can confer several beneficial properties.[1] The primary advantages of PEGylation include:
-
Extended Circulating Half-Life: By increasing the hydrodynamic size of the protein, PEGylation reduces its renal clearance, thereby prolonging its presence in the bloodstream.[2][3] This leads to a less frequent dosing regimen, improving patient compliance.
-
Reduced Immunogenicity: The PEG chains can mask immunogenic epitopes on the protein surface, reducing the likelihood of an immune response and the formation of anti-drug antibodies (ADAs).[2][4][5]
-
Enhanced Stability: PEGylation can protect therapeutic proteins from proteolytic degradation, increasing their stability in vivo and in vitro.[6]
-
Improved Solubility: For hydrophobic proteins, PEGylation can significantly enhance their solubility in aqueous solutions.[1][4]
Quantitative Impact of PEGylation on Therapeutic Proteins
The effects of PEGylation on the pharmacokinetic and pharmacodynamic properties of therapeutic proteins can be quantified. The following tables summarize key data from various studies, highlighting the significant improvements achieved through this technology.
Table 1: Effect of PEGylation on Protein Half-Life
| Therapeutic Protein | Native Half-Life | PEGylated Half-Life | Fold Increase | PEG Size (kDa) | Reference(s) |
| Interferon alfa-2a | 2.3 hours | 50 hours | ~22 | 40 (branched) | [7] |
| Interferon alfa-2b | 2.3 hours | 4.6 hours | 2 | 12 (linear) | [7] |
| Filgrastim (G-CSF) | 3.5 hours | 49 hours | ~14 | 20 (linear) | [8][9] |
| Erythropoietin (EPO) | 4-9 hours | 119-131 hours | ~13-33 | 32-40 (branched) | [10][11] |
| Asparaginase | 20 hours | 7 ± 2 days | ~8.4 | N/A | [12] |
| rhTIMP-1 | 1.1 hours | 28 hours | ~25 | 20 (linear) | [13][14] |
Table 2: Effect of PEGylation on In Vitro Bioactivity
| Therapeutic Protein | Native IC50/EC50 | PEGylated IC50/EC50 | Change in Activity | PEG Size (kDa) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Interferon alfa-2a | 7 pg/mL (ED50) | 50-300 pg/mL (mono-PEGylated) | 7-43 fold decrease | 20 (linear) |[15] | | Interferon alfa-2a | N/A | Displays only 7% of unmodified activity | 93% decrease | 40 (branched) |[14] | | Phenothiazine Derivatives | N/A | 0.029-0.054 mM (IC50) | Increased cytotoxicity | N/A |[16] | | IL-6 Binding Peptide | N/A | PEGylation at different sites showed varied effects on IC50 | Site-dependent | 20 (linear), 30 (linear), 40 (branched) |[13] |
Table 3: Effect of PEGylation on Immunogenicity
| Therapeutic Protein | Study Population | Antibody Titer/Incidence (Native) | Antibody Titer/Incidence (PEGylated) | Reference(s) |
| Asparaginase | Pediatric ALL patients | 26% high-titer antibodies | 2% high-titer antibodies | [17] |
| Asparaginase | Pediatric ALL patients | 2 of 27 patients with grade 3/4 allergic reaction | 0 of 17 patients with grade 3/4 allergic reaction | [6] |
| Interferon alfa-2b (Pegberon) vs. peginterferon alfa-2a (Pegasys) | Chronic hepatitis C patients | 5.0% incidence of neutralizing antibodies (Pegasys) | 0.7% incidence of neutralizing antibodies (Pegberon) | [10] |
| Filgrastim vs. Lipegfilgrastim/Pegfilgrastim | Breast cancer patients | N/A (Filgrastim not highly immunogenic) | 1.0-1.3% incidence of treatment-emergent ADAs (Lipegfilgrastim) / 1.0-1.9% (Pegfilgrastim) | [5] |
Experimental Protocols
This section provides detailed methodologies for common PEGylation and characterization experiments.
Amine-Specific PEGylation using NHS Esters
N-Hydroxysuccinimide (NHS) esters of PEG are widely used for their ability to react with primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) to form stable amide bonds.[4][17]
Materials:
-
Protein to be PEGylated
-
PEG-NHS ester reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer.[17]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Solvent for PEG reagent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[17]
-
Purification system (e.g., size-exclusion or ion-exchange chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[17]
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 100 mg/mL.[17]
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester to achieve the desired molar excess (typically 5- to 50-fold) over the protein.
-
Slowly add the dissolved PEG reagent to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[17]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[17]
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 10-50 mM to react with any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion or ion-exchange chromatography.
-
Characterization: Analyze the purified product to determine the degree of PEGylation and purity (see Section 3.3).
Thiol-Specific PEGylation using Maleimide Chemistry
PEG-maleimide reagents specifically react with free sulfhydryl groups of cysteine residues to form a stable thioether bond. This method is often used for site-specific PEGylation by introducing a cysteine residue at a desired location through genetic engineering.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds.
-
Quenching solution: L-cysteine or β-mercaptoethanol.
-
Purification system (e.g., size-exclusion or ion-exchange chromatography).
Procedure:
-
Protein Preparation: Dissolve or buffer-exchange the protein into the reaction buffer. If necessary, treat the protein with a 2- to 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce any disulfide bonds, followed by removal of excess TCEP.
-
PEG Reagent Preparation: Dissolve the PEG-Maleimide reagent in the reaction buffer immediately before use.
-
PEGylation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add an excess of the quenching solution (e.g., L-cysteine) to react with any unreacted PEG-Maleimide.
-
Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography.
-
Characterization: Analyze the purified product to confirm site-specific PEGylation and purity.
Characterization of PEGylated Proteins
3.3.1. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is a primary method to separate PEGylated proteins from the un-PEGylated form and to detect aggregation.[5][8]
Protocol Outline:
-
Equilibrate an appropriate SEC column (e.g., TSKgel G3000SWXL) with a suitable mobile phase (e.g., PBS).[5]
-
Inject the purified PEGylation reaction mixture or the final product.
-
Monitor the elution profile using UV detection at 280 nm.
-
The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger size. The degree of PEGylation can be estimated by the shift in retention time.[5]
3.3.2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is a powerful technique to determine the molecular weight of the PEGylated protein and to assess the degree and heterogeneity of PEGylation.[7]
Protocol Outline:
-
Sample Preparation: Mix the PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
Mass Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.
-
Data Interpretation: The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG units. This allows for the determination of the average number of attached PEG chains.[7]
Visualizing PEGylation Concepts and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and biological pathways related to PEGylation.
References
- 1. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 2. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Safety Profile of Filgrastim and Pegfilgrastim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Immunogenicity of branched polyethylene glycol modified interferon alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjgnet.com [wjgnet.com]
- 11. PEG-asparaginase and native Escherichia coli L-asparaginase in acute lymphoblastic leukemia in children and adolescents: a systematic review | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 12. Immunogenicity Assessment of Lipegfilgrastim in Patients with Breast Cancer Receiving Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. Polyethylene Glycol-conjugated L-asparaginase versus native L-asparaginase in combination with standard agents for children with acute lymphoblastic leukemia in second bone marrow relapse: a Children's Oncology Group Study (POG 8866) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PEG-asparaginase and native Escherichia coli L-asparaginase in acute lymphoblastic leukemia in children and adolescents: a systematic review | Hematology, Transfusion and Cell Therapy [htct.com.br]
Methodological & Application
Application Notes and Protocols for Mal-amido-PEG3-C1-PFP Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG3-C1-PFP ester is a heterobifunctional crosslinker used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).[1][2] This reagent contains a maleimide (B117702) group and a pentafluorophenyl (PFP) ester, enabling the sequential conjugation of two different molecules. The maleimide group reacts specifically with sulfhydryl (thiol) groups, while the PFP ester reacts with primary and secondary amines to form stable amide bonds.[3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[5]
PFP esters are generally more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reliable conjugation reactions in aqueous environments.[4][6][7][8][9]
Reaction Chemistry
The conjugation process involves two main reactions:
-
Amine Reaction: The PFP ester reacts with primary or secondary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. This reaction is most efficient at a pH of 7.2-8.5.[4]
-
Thiol Reaction: The maleimide group reacts with a sulfhydryl group (e.g., from a cysteine residue) via a Michael addition reaction to form a stable thioether bond.[10] This reaction is highly specific for thiols within a pH range of 6.5-7.5.[11][12]
Key Reaction Parameters
Successful conjugation with this compound requires careful control of several experimental parameters. The following tables summarize the critical conditions for both the PFP ester-amine and maleimide-thiol reactions.
Table 1: PFP Ester-Amine Conjugation Parameters
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5[4] | Higher pH increases the rate of hydrolysis of the PFP ester.[3] |
| Temperature | Room temperature (20-25°C) or 4°C[4] | Reactions at 4°C are slower but may be necessary for sensitive biomolecules.[4] |
| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C[4] | |
| Molar Excess of PFP Ester | 2:1 to 10:1 (PFP ester : free amine)[4] | For protein concentrations < 1 mg/mL, a 40-80-fold molar excess may be needed.[3] |
| Buffers | PBS, Borate, Carbonate/Bicarbonate, HEPES (50-100 mM)[4] | Avoid buffers containing primary amines (e.g., Tris, glycine).[7][8] |
| Solvent | Dissolve PFP ester in DMSO or DMF before adding to aqueous buffer.[3][4][7][8] | Final organic solvent concentration should be less than 10%.[3] |
Table 2: Maleimide-Thiol Conjugation Parameters
| Parameter | Recommended Conditions | Notes |
| pH | 6.5 - 7.5[10][11] | At pH > 7.5, the maleimide group can react with amines.[11][12] |
| Temperature | Room temperature (20-25°C) or 4°C[3] | |
| Reaction Time | 30 minutes at room temperature; 2 hours at 4°C[3] | |
| Buffers | PBS, HEPES, MES | Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol). TCEP is a suitable reducing agent as it does not contain thiols.[10] |
| Quenching | Excess maleimides can be quenched with free thiols (e.g., cysteine, β-mercaptoethanol). |
Experimental Protocols
The following is a general two-step protocol for conjugating an amine-containing molecule (Molecule A) to a thiol-containing molecule (Molecule B) using this compound.
Materials and Reagents
-
This compound
-
Amine-containing molecule (Molecule A; e.g., protein, antibody)
-
Thiol-containing molecule (Molecule B; e.g., peptide, drug)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer A (for PFP ester reaction): 50-100 mM PBS, Borate, or HEPES buffer, pH 7.2-8.5.[4]
-
Conjugation Buffer B (for maleimide reaction): 50-100 mM PBS or HEPES, pH 6.5-7.5.
-
Desalting columns
-
Quenching reagent (optional, e.g., Tris buffer for PFP ester, free thiol for maleimide)
Step 1: Reaction of this compound with an Amine-Containing Molecule (Molecule A)
-
Preparation of Molecule A:
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3][7][8]
-
Immediately before use, dissolve the required amount of the PFP ester in a minimal volume of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[4] Do not store the reconstituted reagent.[3][7][8]
-
-
Conjugation Reaction:
-
Removal of Excess Crosslinker:
-
Remove unreacted this compound using a desalting column equilibrated with Conjugation Buffer B. This step is crucial to prevent the unreacted PFP ester from reacting with any primary amines on Molecule B in the next step.
-
Step 2: Reaction of Maleimide-Activated Molecule A with a Thiol-Containing Molecule (Molecule B)
-
Preparation of Molecule B:
-
Dissolve the thiol-containing Molecule B in Conjugation Buffer B.
-
If Molecule B contains disulfide bonds, they must be reduced prior to the conjugation reaction. Use a thiol-free reducing agent like TCEP. If other reducing agents like DTT are used, they must be completely removed before adding the maleimide-activated Molecule A.[10]
-
-
Conjugation Reaction:
-
Add the solution of Molecule B to the desalted, maleimide-activated Molecule A.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[3]
-
-
Quenching (Optional):
-
If desired, quench any unreacted maleimide groups by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol).
-
-
Purification:
-
Purify the final conjugate using appropriate methods such as size exclusion chromatography (SEC), dialysis, or affinity chromatography to remove any unreacted molecules and byproducts.
-
Visualization of Workflow and Reaction Mechanism
Figure 1. A schematic overview of the two-step conjugation protocol.
Figure 2. The sequential reaction of PFP ester with an amine followed by maleimide with a thiol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 【this compound】this compound CAS号:2101206-13-5【结构式 性质 活性】-化源网 [chemsrc.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. precisepeg.com [precisepeg.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Mal-amido-PEG3-C1-PFP Ester in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker molecule connecting these two components is critical to the ADC's stability, efficacy, and pharmacokinetic profile. Mal-amido-PEG3-C1-PFP ester is a heterobifunctional, non-cleavable linker designed for the synthesis of stable ADCs.[1][2]
This linker features a maleimide (B117702) group for covalent attachment to thiol groups (e.g., from cysteine residues on an antibody) and a pentafluorophenyl (PFP) ester for efficient reaction with primary or secondary amines on a cytotoxic payload.[3][4][5][6] The integrated 3-unit polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) and improved pharmacokinetic properties.[][8][9][10][11]
PFP esters are advantageous over commonly used N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis, which leads to more efficient and reproducible conjugation reactions.[3][5][6] The maleimide-thiol conjugation proceeds via a Michael addition, forming a stable thioether bond under mild conditions.[4][12]
These application notes provide a detailed protocol for the two-step conjugation process to synthesize an ADC using this compound.
Reaction Principle and Workflow
The synthesis of an ADC using this compound is a two-step process:
-
Payload-Linker Conjugation: The amine-containing cytotoxic payload is first reacted with the PFP ester of the this compound linker. This reaction forms a stable amide bond.[3][5]
-
Antibody-Linker-Payload Conjugation: The resulting maleimide-activated payload is then conjugated to the antibody. This is achieved through the reaction of the maleimide group with free thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.[12][]
Below is a diagram illustrating the overall experimental workflow.
Key Experimental Parameters
Successful ADC synthesis requires careful control of several parameters. The following table summarizes key considerations for each conjugation step.
| Parameter | Step 1: Payload-Linker Conjugation (Amine-PFP Ester) | Step 2: Antibody Conjugation (Thiol-Maleimide) | Rationale & Reference |
| pH | 7.2 - 8.5 | 6.5 - 7.5 | Optimal pH for PFP ester reactivity with amines while minimizing hydrolysis.[6] Thiol-maleimide reaction is highly specific and efficient in this pH range, minimizing side reactions with amines.[4][12][] |
| Solvent | Anhydrous DMSO or DMF | Aqueous buffer (e.g., PBS) | The linker and many payloads are often dissolved in an organic solvent before addition to the reaction mixture.[5][6] The antibody conjugation step is performed in an aqueous buffer to maintain protein stability. |
| Molar Ratio | Linker : Payload (e.g., 1.5:1 to 5:1) | Linker-Payload : Antibody (e.g., 3:1 to 10:1) | An excess of the linker-payload is used to drive the conjugation to the antibody to achieve the desired DAR. The ratio may need to be optimized. |
| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature | Mild reaction conditions are generally sufficient and help preserve the integrity of the payload and antibody.[6] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C for sensitive molecules) | 1 - 2 hours (or overnight at 4°C) | Reaction times should be optimized based on the specific reactants.[6][12] |
| Quenching | Not typically required if payload is limiting. Excess PFP ester will hydrolyze. | Addition of excess cysteine or N-acetylcysteine | To cap any unreacted maleimide groups on the ADC. |
Detailed Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines like Tris.
-
This compound.
-
Amine-containing cytotoxic payload.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Reducing agent (e.g., TCEP, DTT).
-
Reaction buffers:
-
Amine-free buffer, pH 7.2-8.5 (e.g., 100 mM sodium carbonate buffer).
-
Phosphate-buffered saline (PBS), pH 6.5-7.5, potentially including EDTA to prevent re-oxidation of thiols.
-
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification system (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC)).
Protocol 1: Conjugation of Payload to this compound
This protocol describes the reaction between the amine group of the payload and the PFP ester of the linker.
-
Preparation of Reagents:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5]
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[6] Do not store the stock solution as PFP esters are susceptible to hydrolysis.[5]
-
Dissolve the amine-containing payload in a compatible solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
In a reaction vessel, add the payload solution.
-
Slowly add the this compound stock solution to the payload solution while stirring. A typical molar ratio is 1.5 to 5 equivalents of linker to 1 equivalent of payload.
-
Allow the reaction to proceed at room temperature for 1-4 hours.[6] Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).
-
-
Purification (if necessary):
-
Once the reaction is complete, the maleimide-activated payload can be purified by reverse-phase HPLC to remove unreacted starting materials.
-
Protocol 2: Conjugation of Maleimide-Activated Payload to Antibody
This protocol details the conjugation of the maleimide-activated payload to the thiol groups of the antibody.
-
Antibody Preparation and Reduction:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-7.5 using dialysis or a desalting column.[5]
-
The concentration of the antibody solution should typically be between 1-10 mg/mL.[5]
-
To generate free thiol groups, reduce the interchain disulfide bonds of the antibody. Add a solution of a reducing agent like TCEP to the antibody solution. A molar ratio of 2-3 equivalents of TCEP per mole of antibody is a good starting point.
-
Incubate the reduction reaction for 1-2 hours at 37°C.
-
Remove the excess reducing agent using a desalting column, exchanging the antibody into a reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5).
-
-
Conjugation Reaction:
-
Immediately add the maleimide-activated payload solution (from Protocol 1) to the reduced antibody solution. A molar excess of the activated payload (e.g., 3 to 10-fold over the antibody) is typically used. The final concentration of organic solvent (e.g., DMSO) should ideally be below 10% to maintain antibody stability.[15]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light if any components are light-sensitive.[12]
-
-
Quenching:
-
To quench any unreacted maleimide groups, add an excess of a thiol-containing molecule like N-acetylcysteine or cysteine and incubate for an additional 30 minutes.
-
-
Purification of the ADC:
-
Remove unreacted payload-linker and other small molecules from the ADC using a desalting column or dialysis.[5]
-
For a more thorough purification and to separate ADCs with different DARs, use chromatographic techniques such as SEC or HIC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy).
-
Calculate the drug-to-antibody ratio (DAR) using methods like UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.
-
Assess the level of aggregation using SEC.[10]
-
Confirm the integrity and purity of the final ADC.
-
Signaling Pathway and Mechanism of Action
The this compound is a non-cleavable linker. This means that after the ADC binds to the target antigen on a cancer cell and is internalized, the drug is released through the degradation of the antibody backbone within the lysosome. The linker and the amino acid it's attached to remain conjugated to the drug.
Conclusion
The this compound is a versatile and efficient linker for the synthesis of stable and effective Antibody-Drug Conjugates. Its PFP ester group provides superior reactivity and stability compared to NHS esters, while the maleimide group allows for specific conjugation to antibody thiols. The inclusion of a PEG spacer enhances the overall properties of the resulting ADC. By carefully following the protocols and optimizing the reaction conditions outlined in these application notes, researchers can successfully synthesize high-quality ADCs for preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 【this compound】this compound CAS号:2101206-13-5【结构式 性质 活性】-化源网 [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labinsights.nl [labinsights.nl]
- 10. aacrjournals.org [aacrjournals.org]
- 11. adcreview.com [adcreview.com]
- 12. benchchem.com [benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Step-by-Step Guide for Protein Labeling with Pentafluorophenyl (PFP) Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentafluorophenyl (PFP) esters have emerged as a superior class of amine-reactive reagents for the bioconjugation of proteins, peptides, and other biomolecules.[1] This guide provides detailed protocols and technical notes for the efficient and reproducible labeling of proteins using PFP esters. The primary advantages of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters include their higher resistance to hydrolysis in aqueous media, which leads to more efficient and reliable conjugation reactions.[2][3] The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it highly reactive toward primary and secondary amines while maintaining greater stability in aqueous buffers.[4] This increased stability is particularly beneficial when working with valuable or limited quantities of biomolecules.
Data Presentation: PFP Ester vs. NHS Ester Performance
The selection of an appropriate activating ester is critical for successful bioconjugation. The following tables summarize the key performance differences between PFP and NHS esters.
Table 1: Comparative Labeling Efficiency of an Antibody with PFP vs. NHS Ester
| Parameter | PFP Ester | NHS Ester | Key Advantage of PFP Ester |
| Degree of Labeling (DOL) | ~1.7 | ~1.7 | Achieved desired DOL with higher reproducibility.[1] |
| Reaction Selectivity (Light Chain:Heavy Chain Ratio) | 1.7:1 (Preferential light chain labeling)[5] | 0.1:1 (Preferential heavy chain labeling)[5] | Offers greater selectivity, which is advantageous for site-specific labeling.[1][5] |
Table 2: Hydrolytic Stability of NHS Esters in Aqueous Solution
This table provides data on the half-life of NHS esters at various pH values. While direct comparative data for PFP esters under identical conditions is limited in the literature, PFP esters are consistently reported to be significantly more stable towards hydrolysis than NHS esters.[6][7] This increased stability allows for more efficient reactions, especially in dilute protein solutions or at a slightly basic pH.[6]
| pH | Temperature (°C) | Half-life (t½) of NHS Ester |
| 8.0 | Room Temperature | 210 minutes[8] |
| 8.5 | Room Temperature | 180 minutes[8] |
| 9.0 | Room Temperature | 125 minutes[8] |
Signaling Pathways and Experimental Workflows
Reaction of PFP Ester with a Primary Amine
The fundamental reaction involves the nucleophilic attack of a primary amine on the ester, leading to the formation of a stable amide bond and the release of pentafluorophenol.
Reaction of a PFP ester with a primary amine.
General Experimental Workflow for Protein Labeling
The following diagram outlines the key steps for labeling a protein with a PFP ester, from preparation to purification.
General workflow for PFP ester protein labeling.
Experimental Protocols
Protocol 1: General Protein Labeling with a PFP Ester
This protocol provides a general procedure for labeling a protein with a PFP ester-activated molecule.
Materials:
-
Protein to be labeled
-
PFP ester-activated molecule
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5.[3] Avoid buffers containing primary amines like Tris or glycine.[2]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassette for purification[2]
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.[2]
-
-
Prepare the PFP Ester Solution:
-
PFP esters are moisture-sensitive.[2] Equilibrate the PFP ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[3][8] Do not prepare stock solutions for long-term storage as the PFP moiety readily hydrolyzes.[2]
-
-
Reaction:
-
Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing.[6] The final concentration of the organic solvent should ideally be less than 10%.
-
The optimal molar ratio of PFP ester to protein depends on the protein and the desired degree of labeling and may require optimization.[2]
-
-
Incubation:
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[6]
-
-
Purification:
-
Remove the excess, unreacted PFP ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[2]
-
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a given buffer.
Materials:
-
PFP ester
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.
-
Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Recommended reaction conditions for Mal-amido-PEG3-C1-PFP ester.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG3-C1-PFP ester is a heterobifunctional crosslinker containing a maleimide (B117702) group and a pentafluorophenyl (PFP) ester. This non-cleavable linker is particularly valuable in the field of bioconjugation, enabling the covalent linkage of amine-containing and sulfhydryl-containing molecules. Its design incorporates a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and reduces the aggregation of the resulting conjugates. A primary application for this linker is in the synthesis of antibody-drug conjugates (ADCs), where it facilitates the precise attachment of a cytotoxic payload to an antibody.[1][2]
The PFP ester provides a highly reactive site for acylation of primary and secondary amines, forming stable amide bonds. Notably, PFP esters exhibit greater resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions in aqueous buffers.[3][4] The maleimide group, on the other hand, specifically and efficiently reacts with sulfhydryl groups to form a stable thioether linkage. This dual reactivity allows for a controlled, sequential, two-step conjugation process.
Recommended Reaction Conditions
Successful conjugation with this compound relies on optimizing the reaction conditions for each of its reactive moieties. A typical approach involves a two-step protocol: first, the reaction of the PFP ester with an amine-containing molecule (e.g., an antibody), followed by the reaction of the maleimide group with a sulfhydryl-containing molecule (e.g., a therapeutic payload).
Step 1: PFP Ester Reaction with Amines
This initial step involves the formation of a stable amide bond between the PFP ester of the linker and primary or secondary amines on the target molecule, such as the lysine (B10760008) residues of an antibody.
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5 | Optimal pH range for the reaction of PFP esters with primary amines.[5][6] Higher pH increases the rate of hydrolysis of the PFP ester.[5] |
| Temperature | 4°C to Room Temperature (20-25°C) | Incubation at 4°C overnight or for 1-4 hours at room temperature is commonly employed.[6] |
| Solvent | Amine-free buffers (e.g., PBS) | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the PFP ester and should be avoided.[3] |
| Linker Preparation | Dissolve in an organic solvent (DMSO or DMF) immediately before use. | The linker is not directly water-soluble and is moisture-sensitive.[5] The final concentration of the organic solvent in the reaction mixture should be kept low (<10%) to prevent protein denaturation.[5] |
| Molar Ratio | 2:1 to 10:1 (Linker : Amine) | The optimal molar ratio should be determined empirically for each specific application.[6] For protein conjugation, a 10- to 50-fold molar excess of the crosslinker may be used.[5] |
Step 2: Maleimide Reaction with Thiols
Following the conjugation of the linker to the first molecule and removal of excess unreacted linker, the maleimide group is reacted with a molecule containing a free sulfhydryl group.
| Parameter | Recommended Conditions | Notes |
| pH | 6.5 - 7.5 | This pH range ensures the specific reaction of the maleimide with sulfhydryl groups.[5] Above pH 7.5, the maleimide group can react with amines and its hydrolysis rate increases.[5] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction is typically carried out for 30 minutes at room temperature or for 2 hours at 4°C.[5] |
| Buffer | Thiol-free buffers (e.g., PBS) | Buffers containing thiol-based reducing agents like DTT or β-mercaptoethanol must be avoided as they will compete in the reaction. |
| Molar Ratio | Equimolar or slight excess of thiol-containing molecule | The stoichiometry should be optimized based on the desired final conjugate. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Antibody to a Thiol-Containing Payload
This protocol outlines a general procedure for the conjugation of a thiol-containing small molecule payload to an antibody using this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting column
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
Procedure:
Step 1: Antibody-Linker Conjugation
-
Prepare the Antibody: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[6]
-
Initiate the Reaction: Add a 10- to 50-fold molar excess of the linker solution to the antibody solution.[5] Ensure the final concentration of the organic solvent is below 10%.
-
Incubate: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Remove Excess Linker: Remove the unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Conjugation of Payload to the Antibody-Linker Intermediate
-
Prepare the Payload: Dissolve the thiol-containing payload in a compatible solvent.
-
Initiate the Second Reaction: Add the payload solution to the purified antibody-linker intermediate. The molar ratio should be optimized for the desired drug-to-antibody ratio (DAR).
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[5]
-
Quench the Reaction (Optional): To cap any unreacted maleimide groups, a quenching reagent such as cysteine can be added.
-
Purify the ADC: Purify the final antibody-drug conjugate using a suitable method such as size exclusion chromatography (SEC) or dialysis to remove any unreacted payload and other small molecules.
Visualizations
Caption: Workflow for a two-step antibody-drug conjugation.
Caption: Chemical reaction scheme for ADC synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 【this compound】this compound CAS号:2101206-13-5【结构式 性质 活性】-化源网 [chemsrc.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. precisepeg.com [precisepeg.com]
Application Notes and Protocols for Selecting the Right Buffer in PFP Ester and Maleimide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioconjugation techniques are fundamental to modern drug development, diagnostics, and life science research. Among the most robust and widely used methods are those involving pentafluorophenyl (PFP) esters for targeting primary and secondary amines, and maleimides for targeting sulfhydryl (thiol) groups. The success of these conjugation reactions is critically dependent on the careful selection of reaction buffers. An inappropriate buffer can lead to low conjugation yield, non-specific modifications, or complete reaction failure due to the hydrolysis of the reactive groups.
This document provides detailed guidelines and protocols for selecting the optimal buffer systems for PFP ester and maleimide-based conjugation reactions, ensuring high efficiency, specificity, and reproducibility.
Section 1: PFP Ester Reactions with Amines
PFP esters are highly reactive acylating agents used to form stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins.[1] A key advantage of PFP esters is their increased resistance to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, which results in more efficient and reproducible conjugations.[2][3][4][5]
Buffer Selection for PFP Ester Reactions
The primary consideration for PFP ester reactions is the pH of the buffer. The reaction requires a deprotonated amine for nucleophilic attack, making a slightly basic pH optimal. However, the rate of PFP ester hydrolysis also increases with pH.[6] Therefore, a compromise is necessary.
Key Parameters for PFP Ester Reactions:
| Parameter | Recommendation | Rationale |
| Optimal pH Range | 7.2 – 8.5[3][6][7] | Balances the need for a deprotonated amine with the risk of ester hydrolysis. Lower pH reduces reactivity, while higher pH increases hydrolysis.[3] |
| Recommended Buffers | Phosphate-Buffered Saline (PBS), HEPES, Borate, Carbonate/Bicarbonate[3][7] | These buffers are effective in the optimal pH range and do not contain competing nucleophiles. |
| Buffers to Avoid | Tris, Glycine, or any buffer containing primary or secondary amines[2][7][8] | The amine groups in these buffers will compete with the target molecule, significantly reducing conjugation efficiency. |
| Solvents | Dissolve PFP ester in anhydrous DMSO or DMF immediately before use.[2][6] | PFP esters are moisture-sensitive and hydrolyze in aqueous solutions. Stock solutions should not be prepared for storage.[8][9] |
PFP Ester Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol.
Section 2: Maleimide (B117702) Reactions with Sulfhydryls
Maleimides are electrophilic compounds that react with high specificity towards sulfhydryl (thiol) groups, found in cysteine residues, to form a stable thioether bond.[10] This reaction is a cornerstone of bioconjugation for its speed and selectivity under physiological conditions.[11]
Buffer Selection for Maleimide Reactions
For maleimide reactions, the pH must be carefully controlled to ensure specificity for thiols and to prevent hydrolysis of the maleimide ring.
Key Parameters for Maleimide Reactions:
| Parameter | Recommendation | Rationale |
| Optimal pH Range | 6.5 – 7.5[10][12][13] | This pH range ensures the thiol group is sufficiently nucleophilic while minimizing side reactions with amines.[13] The reaction rate of maleimides with thiols is about 1,000 times faster than with amines at pH 7.0.[13][14] |
| Recommended Buffers | PBS, HEPES, Tris (at pH ≤ 7.5)[10][15] | These buffers maintain the optimal pH without interfering with the reaction. Note: Tris contains an amine but is generally acceptable at pH ≤ 7.5 where its reactivity is low compared to thiols. |
| Buffers to Avoid | Buffers containing thiol reagents (e.g., DTT, β-mercaptoethanol)[12][16] | These will compete directly with the target sulfhydryl groups. |
| Additives | 5-10 mM EDTA[14] | Chelates divalent metals that can catalyze the oxidation of thiols to disulfides, which are unreactive with maleimides. |
| Pre-treatment | Degas buffers before use.[10][15] | Oxygen can oxidize free thiols, preventing conjugation. |
Maleimide Reaction Mechanism
The reaction is a Michael addition, where the thiolate anion acts as a nucleophile and attacks one of the vinyl carbons of the maleimide ring, resulting in a stable succinimidyl thioether linkage.
Section 3: Protocols
Protocol 1: General Procedure for PFP Ester Conjugation to a Protein
This protocol describes a general method for labeling a protein with a PFP ester-activated molecule.
-
Prepare the Protein Solution :
-
Dissolve the protein (e.g., an antibody) in an amine-free buffer at a pH between 7.2 and 8.0 (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).[2]
-
The protein concentration should ideally be between 1-10 mg/mL.
-
If your protein is in a buffer containing amines (like Tris), exchange it into a suitable amine-free buffer using dialysis or a desalting column.[8]
-
-
Prepare the PFP Ester Solution :
-
Perform the Conjugation Reaction :
-
Add the PFP ester solution to the protein solution while gently stirring. A 5- to 20-fold molar excess of the PFP ester over the protein is a common starting point, but this should be optimized.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] For sensitive proteins, incubation on ice for 2 hours is also an option.[2]
-
-
Stop the Reaction (Optional) :
-
To quench unreacted PFP ester, add an amine-containing buffer like Tris to a final concentration of 20-50 mM and incubate for 30 minutes.[3]
-
-
Purify the Conjugate :
-
Remove excess, unreacted PFP ester and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[2]
-
Protocol 2: General Procedure for Maleimide Conjugation to a Protein
This protocol provides a method for labeling a protein's cysteine residues with a maleimide-functionalized molecule.
-
Prepare the Protein Solution :
-
Reduce Disulfide Bonds (Optional) :
-
If you need to label cysteine residues that are part of a disulfide bond, they must first be reduced.
-
Add a 10- to 100-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.
-
Incubate at room temperature for 20-30 minutes. TCEP does not contain a thiol and does not need to be removed before adding the maleimide.[12]
-
Note: If using DTT, it must be completely removed via a desalting column before proceeding.
-
-
Prepare the Maleimide Solution :
-
Allow the maleimide reagent to warm to room temperature.
-
Prepare a stock solution (e.g., 10 mM) in an anhydrous solvent like DMSO or DMF. Some water-soluble maleimides can be dissolved directly in the reaction buffer.
-
-
Perform the Conjugation Reaction :
-
Add the maleimide solution to the protein solution to achieve a 10- to 20-fold molar excess.[17]
-
Flush the reaction vial with inert gas, seal it, and protect it from light.
-
Incubate at room temperature for 2 hours or overnight at 4°C.
-
-
Purify the Conjugate :
-
Remove unreacted maleimide using a desalting column, dialysis, or SEC.
-
Workflow for Two-Step Heterobifunctional Conjugation
This workflow is for crosslinkers containing both a PFP ester and a maleimide, used to link an amine-containing molecule (Protein 1) to a sulfhydryl-containing molecule (Protein 2). A pH of 7.2-7.5 is often used as a compromise for both reaction steps.[18]
Section 4: Buffer Selection Decision Tree
To simplify the process, use the following decision tree to select the appropriate buffer system for your conjugation reaction.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. biotium.com [biotium.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Antibody Conjugation using Mal-amido-PEG3-C1-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of Mal-amido-PEG3-C1-PFP ester to an antibody. This heterobifunctional linker contains a pentafluorophenyl (PFP) ester reactive group and a maleimide (B117702) reactive group, enabling a two-step conjugation strategy. The PFP ester reacts with primary amines, such as the side chain of lysine (B10760008) residues on the antibody, to form a stable amide bond. The maleimide group reacts with sulfhydryl groups, typically from reduced cysteine residues, to form a stable thioether bond. This protocol outlines the materials, experimental procedures, and data analysis required for successful antibody conjugation.
Principle of the Reaction
The conjugation process involves a two-step reaction. First, the amine-reactive PFP ester of the linker is reacted with lysine residues on the antibody. PFP esters are preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis, leading to more efficient reactions.[1][2][3] Following the removal of excess linker, the maleimide group on the now linker-modified antibody is reacted with a sulfhydryl-containing molecule, such as a reduced cysteine on a second biomolecule or a thiol-containing payload. The maleimide group specifically reacts with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether linkage.[4][5][6]
Materials and Reagents
| Material/Reagent | Specifications | Supplier (Example) |
| Antibody | ≥1 mg/mL in a suitable buffer | In-house or Commercial |
| This compound | Purity >95% | MedchemExpress |
| Reaction Buffer | 100 mM Sodium Carbonate Buffer, pH 8.5 | Sigma-Aldrich |
| Conjugation Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Thermo Fisher Scientific |
| Organic Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Sigma-Aldrich |
| Desalting Columns | 7 kDa MWCO Zeba™ Spin Desalting Columns | Thermo Fisher Scientific |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Thermo Fisher Scientific |
| Reducing Agent (optional) | Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific |
| Sulfhydryl-containing molecule | - | - |
Experimental Protocols
Step 1: Antibody Preparation
It is crucial to ensure the antibody is in an amine-free buffer before starting the conjugation. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the antibody for reaction with the PFP ester.[2][3]
-
Buffer Exchange: If the antibody is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer (100 mM Sodium Carbonate Buffer, pH 8.5) using a 7 kDa MWCO desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to ≥1 mg/mL in the Reaction Buffer.
Step 2: Reaction of PFP Ester with Antibody
PFP esters are moisture-sensitive.[2][4] It is important to equilibrate the reagent vial to room temperature before opening to prevent condensation. Prepare the PFP ester solution immediately before use.[2][3]
-
Prepare PFP Ester Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1]
-
Initiate Conjugation: Add the PFP ester solution to the antibody solution to achieve a molar ratio of PFP ester to antibody between 5:1 and 15:1. The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[4]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle vortexing. Alternatively, for sensitive biomolecules, the reaction can be performed for 2 hours at 4°C.[2][4]
Reaction Parameters for PFP Ester Conjugation
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.0 | Higher pH increases the reactivity of primary amines.[4] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperature can be used for sensitive antibodies.[1][4] |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C.[1] |
| Molar Ratio (PFP:Ab) | 5:1 to 15:1 | Optimize based on the desired degree of labeling. |
Step 3: Purification of Antibody-Linker Conjugate
Remove the unreacted PFP ester and organic solvent to prepare the antibody-linker conjugate for the next step.
-
Purification: Use a 7 kDa MWCO desalting column to exchange the buffer of the antibody-linker conjugate into the Conjugation Buffer (PBS, pH 7.2-7.5).
Step 4: Reaction of Maleimide with Sulfhydryl Group
The maleimide group of the antibody-linker conjugate is now ready to react with a sulfhydryl-containing molecule.
-
Prepare Sulfhydryl-Containing Molecule: If the target molecule is a protein with disulfide bonds, these may need to be reduced to generate free sulfhydryl groups. This can be achieved by incubating the protein with a 10-fold molar excess of TCEP for approximately 30 minutes.[5][] The TCEP should then be removed via a desalting column.
-
Initiate Conjugation: Add the sulfhydryl-containing molecule to the purified antibody-linker conjugate in the Conjugation Buffer. A molar ratio of 5:1 (maleimide-linker:sulfhydryl-molecule) is a common starting point.[]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[]
Reaction Parameters for Maleimide Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for specific reaction with sulfhydryl groups.[4] |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 2 hours | |
| Molar Ratio (Maleimide:SH) | 1:1 to 5:1 | Optimize based on the specific reactants.[] |
Step 5: Final Purification and Characterization
After the second conjugation step, the final antibody conjugate needs to be purified to remove any unreacted molecules.
-
Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess reagents and byproducts.[8]
-
Characterization:
-
Degree of Labeling (DOL): Determine the ratio of the conjugated molecule to the antibody. This can be assessed using UV-Vis spectroscopy if the conjugated molecule has a distinct absorbance, or by mass spectrometry.
-
Purity and Aggregation: Analyze the purity and presence of aggregates using SEC-HPLC.
-
Confirmation of Conjugation: Use SDS-PAGE to visualize the increase in molecular weight of the antibody after conjugation.
-
Visualization of Workflows and Reactions
Chemical Reaction Pathway
Caption: Two-step conjugation of an antibody using a heterobifunctional linker.
Experimental Workflow
Caption: Step-by-step experimental workflow for antibody conjugation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. biotium.com [biotium.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving and Handling Water-Insoluble PFP Esters using DMSO/DMF
For researchers, scientists, and drug development professionals, the effective use of water-insoluble pentafluorophenyl (PFP) esters is crucial for successful bioconjugation, peptide synthesis, and the development of novel therapeutics. PFP esters are favored for their high reactivity towards primary and secondary amines and their enhanced stability against hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[1][2][3] However, their limited solubility in aqueous solutions necessitates the use of organic solvents. This document provides detailed application notes and protocols for dissolving and handling water-insoluble PFP esters using dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), two of the most commonly recommended solvents for this purpose.[1]
Solvent Properties and Considerations
DMSO and DMF are polar aprotic solvents capable of dissolving a wide range of organic compounds, including PFP esters. Their miscibility with water makes them ideal for preparing concentrated stock solutions of PFP esters that can then be introduced into aqueous reaction mixtures for bioconjugation.[4]
Table 1: Properties of DMSO and DMF for Handling PFP Esters
| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Key Considerations for PFP Ester Applications |
| Formula | C₂H₆OS | C₃H₇NO | - |
| Molar Mass | 78.13 g/mol | 73.09 g/mol | - |
| Boiling Point | 189 °C | 153 °C | High boiling points make removal under vacuum necessary.[5] |
| Freezing Point | 18.5 °C | -61 °C | DMSO can freeze at laboratory temperatures, requiring warming before use. |
| Polarity | High | High | Excellent for dissolving polar organic molecules like PFP esters. |
| Hygroscopicity | Very High | High | Both readily absorb moisture from the air, which can lead to hydrolysis of the PFP ester. Use of anhydrous grades is critical.[1][6] |
| Toxicity | Low | High (Hepatotoxic, developmental toxin) | DMF is facing increasing restrictions due to its toxicity.[7][8] Consider alternatives if possible. DMSO is generally considered a safer alternative. |
| Reactivity | Generally inert | Can decompose to form amines, which can react with PFP esters.[4] | Use fresh, high-purity DMF.[4] |
General Handling and Storage
Proper handling and storage of both solid PFP esters and their solutions in DMSO or DMF are critical to ensure their reactivity and the reproducibility of experiments.
-
Solid PFP Esters : PFP esters are moisture-sensitive.[1][9][10] They should be stored at -20°C in a tightly sealed container with a desiccant.[1] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the product.[9][10]
-
PFP Ester Solutions : It is strongly recommended to prepare solutions of PFP esters in anhydrous DMSO or DMF immediately before use.[1][9][10] Stock solutions are not recommended for storage as the ester can degrade over time due to hydrolysis from trace amounts of water.[1][9][10] Any unused reconstituted reagent should be discarded.[9][10]
Experimental Protocols
Protocol 1: Preparation of a PFP Ester Stock Solution
This protocol describes the preparation of a concentrated stock solution of a water-insoluble PFP ester in anhydrous DMSO or DMF.
Materials:
-
Water-insoluble PFP ester
-
Anhydrous DMSO or DMF
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat)
-
Inert gas (e.g., argon or nitrogen) for sensitive applications
Procedure:
-
Equilibrate the vial containing the solid PFP ester to room temperature before opening.[10]
-
Weigh the desired amount of PFP ester in a dry, clean vial.
-
Using a dry syringe or pipette, add the required volume of anhydrous DMSO or DMF to achieve the desired concentration (typically 10-100 mM).[1][11]
-
Vortex the vial until the PFP ester is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Use the freshly prepared solution immediately for the subsequent reaction.[1][9][10] Do not store the solution.[9][10]
Caption: General workflow for PFP ester stock solution preparation.
Protocol 2: General Protein Labeling with a PFP Ester
This protocol provides a general procedure for conjugating a PFP ester-activated molecule to a protein in an aqueous buffer.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.5).[11][12]
-
Freshly prepared PFP ester stock solution (10-100 mM in anhydrous DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[12]
-
Desalting column or dialysis equipment for purification.[10][12]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[12] If the protein solution contains primary amines (e.g., Tris or glycine), exchange the buffer to an appropriate amine-free buffer.[9][10]
-
Initiate the Reaction: Slowly add the desired molar excess (typically 5- to 20-fold) of the PFP ester stock solution to the protein solution while gently stirring or vortexing.[3][12] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[6][12][13]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1][11][12] Reaction times and temperatures may need to be optimized for specific applications.[10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[1][12] This will hydrolyze any unreacted PFP ester.
-
Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.[10][12]
Table 2: Typical Reaction Parameters for Protein Labeling with PFP Esters
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 9.0 | Higher pH increases the rate of hydrolysis.[1][3][11] Optimal pH depends on the specific biomolecule. |
| Molar Excess of PFP Ester | 2:1 to 20:1 (PFP:amine) | The optimal ratio should be determined empirically.[11][12] |
| Reaction Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used for sensitive biomolecules, requiring longer incubation times.[10][11] |
| Reaction Time | 30 minutes to overnight | Depends on temperature, pH, and reactivity of the biomolecule.[10][12] |
| Final DMSO/DMF Concentration | < 10% | Higher concentrations can lead to protein denaturation.[6][12][13] |
Signaling Pathways and Reaction Mechanisms
In the context of PFP ester chemistry, it is more pertinent to visualize the chemical reaction pathways rather than biological signaling pathways. The primary reaction is the nucleophilic attack of an amine on the ester, leading to the formation of a stable amide bond. However, a competing reaction is the hydrolysis of the PFP ester by water, which is present in the aqueous reaction buffer.
Caption: Competing aminolysis and hydrolysis of PFP esters.
Troubleshooting
Table 3: Troubleshooting Guide for PFP Ester Reactions in DMSO/DMF
| Problem | Possible Cause | Recommended Solution |
| Low or no conjugation efficiency | Degraded PFP Ester: The PFP ester may have hydrolyzed due to improper storage or handling.[1] | Always store PFP esters at -20°C with a desiccant and use freshly prepared solutions.[1] |
| Presence of Primary Amines in Buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the PFP ester.[1][9][10] | Use a non-amine-containing buffer such as PBS, HEPES, or bicarbonate buffer.[1][10] | |
| Incorrect pH: The pH of the reaction mixture may be too low, resulting in protonated and unreactive amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-9.0.[1][3][11] | |
| Insufficient Mixing: The PFP ester solution in DMSO/DMF may not be dispersing well in the aqueous reaction mixture.[1] | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[1] | |
| Precipitation upon adding PFP ester solution | Low Solubility of PFP Ester or Conjugate: The PFP ester or the resulting conjugate may not be soluble in the final reaction mixture. | Decrease the concentration of the reactants or increase the percentage of the organic co-solvent (while monitoring its effect on protein stability). |
| High Concentration of Organic Solvent: While unlikely to cause precipitation of the PFP ester itself, high local concentrations could affect protein solubility. | Add the PFP ester solution slowly and with vigorous stirring to the protein solution.[11] | |
| Inconsistent Results | Variable PFP Ester Quality: The quality of the PFP ester may vary between batches or due to improper storage.[1] | Qualify a new batch of PFP ester with a small-scale control reaction.[1] |
| Moisture Contamination: Introduction of moisture during handling can lead to inconsistent levels of PFP ester hydrolysis. | Use anhydrous solvents and handle reagents in a dry environment.[1] |
Safety Precautions
-
PFP Esters: Handle with care, avoiding inhalation, ingestion, and skin contact.
-
DMSO: Can penetrate the skin and may carry dissolved substances with it. Always wear appropriate gloves.
-
DMF: A known hepatotoxin and developmental toxin.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment, including chemical-resistant gloves.[8] Consider safer alternatives if the experimental protocol allows.
By following these guidelines and protocols, researchers can effectively utilize DMSO and DMF to dissolve and handle water-insoluble PFP esters, leading to more efficient and reproducible results in their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents [bio-techne.com]
Application Notes & Protocols: Purification of PEGylated Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the purification of PEGylated proteins following conjugation. The selection of an appropriate purification strategy is critical for isolating the desired PEG-protein conjugate from unreacted protein, excess PEG reagent, and potential byproducts, ensuring the safety and efficacy of the final product.
Introduction to PEGylated Protein Purification
Protein PEGylation is a widely used biopharmaceutical technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein. This modification can enhance the protein's therapeutic properties by increasing its hydrodynamic size, which in turn can improve its serum half-life, reduce immunogenicity, and enhance its stability.
Following the conjugation reaction, the mixture contains a heterogeneous population of molecules, including the desired mono-PEGylated protein, poly-PEGylated species, unreacted protein, and excess PEG reagent. Effective purification is therefore essential to isolate the active pharmaceutical ingredient (API) with high purity and yield. The choice of purification method depends on the physicochemical properties of the protein and the attached PEG chain, such as size, charge, and hydrophobicity.
Common Purification Strategies for PEGylated Proteins
Several chromatographic techniques are commonly employed for the purification of PEGylated proteins. The primary methods include Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Affinity Chromatography (AC).
Size Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their hydrodynamic radius. Larger molecules, such as PEGylated proteins, elute earlier from the column as they are excluded from the pores of the stationary phase, while smaller molecules like unreacted protein and free PEG penetrate the pores and have a longer retention time.
-
Advantages:
-
Effective at removing unreacted PEG and smaller protein fragments.
-
Mild separation conditions preserve protein structure and function.
-
Can be used as a final polishing step.
-
-
Limitations:
-
May have limited resolution in separating mono- and poly-PEGylated species, especially for smaller PEG chains.
-
Sample volume is limited, which can be a drawback for large-scale production.
-
Ion Exchange Chromatography (IEX)
Principle: IEX separates molecules based on their net surface charge. The attachment of PEG chains can shield the charged groups on the protein surface, leading to a change in the protein's overall charge and its interaction with the ion exchange resin. This difference in charge allows for the separation of PEGylated proteins from their unmodified counterparts.
-
Advantages:
-
High resolving power, capable of separating different PEGylated isoforms (mono-, di-, poly-PEGylated).
-
High binding capacity, suitable for large-scale purification.
-
Can be used in either cation or anion exchange mode depending on the protein's isoelectric point (pI) and the buffer pH.
-
-
Limitations:
-
Requires optimization of buffer pH and salt concentration.
-
The shielding effect of PEG can sometimes lead to weak binding, requiring careful selection of the resin.
-
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The PEG moiety is amphiphilic, and its attachment can alter the surface hydrophobicity of the protein. Separation is achieved by binding the PEG-protein conjugate to a hydrophobic resin at high salt concentrations and eluting with a decreasing salt gradient.
-
Advantages:
-
Orthogonal separation mechanism to SEC and IEX, providing an alternative or complementary purification step.
-
Can be effective in separating PEGylated species with different degrees of PEGylation.
-
-
Limitations:
-
High salt concentrations may induce protein aggregation or denaturation in some cases.
-
Method development can be complex, requiring careful screening of salts and resins.
-
Affinity Chromatography (AC)
Principle: AC utilizes a specific binding interaction between the target protein and a ligand immobilized on the chromatography resin. This method is highly selective for the protein of interest.
-
Advantages:
-
Very high selectivity and purity can be achieved in a single step.
-
Can significantly simplify the purification workflow.
-
-
Limitations:
-
Requires a specific affinity ligand for the target protein, which may not always be available or cost-effective.
-
Harsh elution conditions (e.g., low pH) may be required, potentially affecting protein stability.
-
Quantitative Data Summary
The following table summarizes the typical performance of different chromatography methods for the purification of PEGylated proteins. The values are indicative and can vary significantly based on the specific protein, PEG chain, and process conditions.
| Purification Method | Typical Recovery Yield (%) | Typical Purity (%) | Key Separation Capability |
| Size Exclusion (SEC) | > 90% | > 95% | Separation of PEGylated protein from free PEG and unreacted protein. |
| Ion Exchange (IEX) | 80 - 95% | > 98% | High-resolution separation of mono- and poly-PEGylated species. |
| Hydrophobic Interaction (HIC) | 70 - 90% | > 95% | Separation based on differences in hydrophobicity. |
| Affinity (AC) | > 80% | > 99% | Highly specific separation of the target protein from all other components. |
Detailed Experimental Protocols
Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for separating a PEGylated protein from unreacted protein and free PEG.
1. Materials:
- SEC column (e.g., Superdex 200 or similar)
- Chromatography system (e.g., ÄKTA system)
- Purification Buffer: Phosphate-buffered saline (PBS), pH 7.4
- PEGylated protein reaction mixture
- 0.22 µm syringe filters
2. Method:
- System Preparation: Equilibrate the SEC column with at least 2 column volumes (CVs) of Purification Buffer at a recommended flow rate (e.g., 1 mL/min for a 10/300 column).
- Sample Preparation: Centrifuge the PEGylation reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter.
- Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
- Elution: Elute the sample with the Purification Buffer at a constant flow rate.
- Fraction Collection: Collect fractions based on the UV absorbance at 280 nm. The PEGylated protein, being larger, is expected to elute first, followed by the unreacted protein and then the free PEG.
- Analysis: Analyze the collected fractions by SDS-PAGE to confirm the separation and purity of the PEGylated protein. Pool the fractions containing the pure PEGylated protein.
Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)
This protocol describes a general method for separating mono-PEGylated protein from unreacted protein and poly-PEGylated species using cation exchange chromatography.
1. Materials:
- Cation exchange column (e.g., SP Sepharose or similar)
- Chromatography system
- Binding Buffer (e.g., 20 mM MES, pH 6.0)
- Elution Buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0)
- PEGylated protein reaction mixture
- 0.22 µm syringe filters
2. Method:
- System Preparation: Equilibrate the cation exchange column with 5-10 CVs of Binding Buffer until the UV and conductivity signals are stable.
- Sample Preparation: Desalt the PEGylation reaction mixture into the Binding Buffer using a desalting column or dialysis. Filter the sample through a 0.22 µm filter.
- Sample Loading: Load the prepared sample onto the column at a flow rate that allows for efficient binding.
- Wash: Wash the column with Binding Buffer (5-10 CVs) to remove any unbound material, including free PEG.
- Elution: Elute the bound proteins using a linear gradient of the Elution Buffer (e.g., 0-100% over 20 CVs). The different species (unreacted protein, mono-PEGylated, poly-PEGylated) will elute at different salt concentrations due to their charge differences.
- Fraction Collection: Collect fractions across the elution gradient.
- Analysis: Analyze the fractions by SDS-PAGE and/or IEX-HPLC to identify those containing the desired mono-PEGylated protein. Pool the pure fractions.
Visualizations
Caption: Workflow for PEGylation and Purification.
Caption: Decision tree for purification method selection.
Application Notes and Protocols for Nanoparticle Surface Modification using Mal-amido-PEG3-C1-PFP ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and other nanomedical applications. The choice of crosslinker is paramount to achieving stable and functional nanoparticle conjugates. Mal-amido-PEG3-C1-PFP ester is a heterobifunctional crosslinker designed for the versatile and efficient surface modification of nanoparticles.
This molecule features two distinct reactive moieties:
-
A Pentafluorophenyl (PFP) ester group that reacts efficiently with primary amines (e.g., on the nanoparticle surface or on proteins) to form stable amide bonds. PFP esters are known for being less susceptible to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, which can lead to higher reaction efficiencies.[1][2][3]
-
A Maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups (e.g., on cysteine residues of peptides or antibodies) to form a stable thioether bond.[4] This reaction is highly efficient and proceeds readily at physiological pH.[5]
The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the crosslinker and the resulting nanoparticle conjugate in aqueous media, reduces non-specific protein binding, and can improve the pharmacokinetic profile of the final construct.[6][7][8]
These application notes provide detailed protocols for the use of this compound in the two-step surface modification of nanoparticles, enabling the covalent attachment of thiol-containing ligands such as peptides, antibodies, or other targeting moieties.
Data Presentation
Table 1: Recommended Reaction Conditions for Nanoparticle Surface Modification
| Parameter | PFP Ester Reaction with Amine-Coated Nanoparticles | Maleimide Reaction with Thiol-Containing Ligand |
| pH | 7.2 - 8.5[2] | 6.5 - 7.5[4] |
| Temperature | 4°C - 25°C[1][2] | Room Temperature (20-25°C)[9] |
| Incubation Time | 1 - 4 hours at room temperature; overnight at 4°C[1][2] | 30 minutes - 2 hours[4][9] |
| Molar Ratio (Crosslinker:Molecule) | 5- to 15-fold molar excess of PFP ester to amine groups[1] | 2:1 to 5:1 molar ratio of maleimide to thiol[9] |
| Reaction Buffer | Amine-free buffers such as PBS, HEPES, Borate[2][10] | PBS, HEPES[9] |
| Organic Co-solvent (if needed) | DMSO or DMF (final concentration <10%)[1][4] | Not generally required |
| Quenching Agent (optional) | Tris buffer (20-50 mM)[1] | N-ethylmaleimide or free cysteine |
Table 2: Exemplary Characterization Results of Surface Modified Nanoparticles
| Characterization Technique | Pre-modification | Post-modification with this compound | Post-modification with Thiol-Ligand | Rationale |
| Hydrodynamic Diameter (DLS) | e.g., 100 nm | e.g., 110-120 nm | e.g., 120-140 nm | Increase in size indicates successful conjugation of PEG linker and ligand.[7] |
| Zeta Potential | Varies based on core material | Slight change depending on initial charge | Significant change depending on the charge of the ligand | Alteration in surface charge confirms surface modification.[7] |
| UV-Vis Spectroscopy | Characteristic plasmon peak for metallic NPs[11] | Minimal shift in plasmon peak | Potential appearance of a new absorption peak if the ligand has a chromophore | Confirmation of ligand conjugation. |
| FTIR Spectroscopy | Shows characteristic peaks of the core material | Appearance of amide and PEG-related peaks | Further changes in the spectrum corresponding to the ligand | Provides evidence of covalent bond formation and the presence of the conjugated molecules. |
| Conjugation Efficiency | N/A | >80% (PFP ester reaction) | 58% - 84% (Maleimide-thiol reaction)[9] | Quantifies the success of the conjugation reaction. |
Experimental Protocols
Materials and Reagents
-
Amine-functionalized nanoparticles
-
This compound
-
Thiol-containing ligand (e.g., RGD peptide, antibody fragment)
-
Reaction Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
HEPES buffer (10 mM, pH 7.0)
-
Borate Buffer (50 mM, pH 8.5)
-
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[3][4]
-
Quenching Buffer: Tris buffer (1M, pH 7.4)
-
Desalting columns or dialysis equipment for purification
-
Standard laboratory equipment (vortex mixer, centrifuge, pH meter, etc.)
Important Product Information:
-
Mal-amido-PEG3-C1-PFP esters are moisture-sensitive. Store the reagent at -20°C with a desiccant.[3][4]
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation.[3][4]
-
Dissolve the PFP ester reagent immediately before use, as the PFP moiety can hydrolyze in aqueous solutions. Do not prepare stock solutions for long-term storage.[10]
Protocol 1: Activation of Amine-Functionalized Nanoparticles with this compound
This protocol describes the reaction of the PFP ester moiety of the crosslinker with primary amines on the surface of the nanoparticles.
-
Preparation of Nanoparticles:
-
Disperse the amine-functionalized nanoparticles in an amine-free reaction buffer (e.g., PBS, pH 7.4) at a concentration of 0.5-5 mg/mL.[2] Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.
-
-
Preparation of Crosslinker Solution:
-
Conjugation Reaction:
-
While gently vortexing the nanoparticle suspension, add a 5- to 15-fold molar excess of the dissolved PFP ester crosslinker.[1] The final concentration of the organic solvent should be kept below 10% to maintain nanoparticle stability.[4]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[1][2]
-
-
Purification of Maleimide-Activated Nanoparticles:
Protocol 2: Conjugation of Thiol-Containing Ligand to Maleimide-Activated Nanoparticles
This protocol details the reaction of the maleimide-functionalized nanoparticles with a thiol-containing ligand.
-
Preparation of Maleimide-Activated Nanoparticles:
-
Resuspend the purified maleimide-activated nanoparticles from Protocol 1 in a suitable reaction buffer (e.g., PBS or HEPES, pH 7.0).
-
-
Conjugation Reaction:
-
Quenching of Unreacted Maleimide Groups (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to the reaction mixture and incubated for an additional 30 minutes.
-
-
Final Purification:
-
Purify the final ligand-conjugated nanoparticles from excess ligand and quenching reagents using centrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Characterize the final product to confirm successful conjugation and assess the properties of the modified nanoparticles. Recommended techniques include:
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic size and polydispersity index.[7]
-
Zeta Potential Measurement: To assess the surface charge.[7]
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles.[11][12]
-
UV-Vis Spectroscopy: To quantify the amount of conjugated ligand if it contains a chromophore.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of new chemical bonds.
-
X-ray Photoelectron Spectroscopy (XPS): For surface elemental analysis.[13]
-
-
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Chemical reaction pathway for surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. labinsights.nl [labinsights.nl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of PEG Linker | AxisPharm [axispharm.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. krishisanskriti.org [krishisanskriti.org]
- 12. Structural characterization of PEGylated polyethylenimine-entrapped gold nanoparticles: an NMR study - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Characterisation of PEGylated PLGA nanoparticles comparing the nanoparticle bulk to the particle surface using UV/vis spectroscopy, SEC, 1H NMR spectroscopy, and X-ray photoelectron spectroscopy [inis.iaea.org]
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of PFP and NHS Esters in Solution
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of Pentafluorophenyl (PFP) and N-hydroxysuccinimide (NHS) esters in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are PFP and NHS esters, and why are they used?
Pentafluorophenyl (PFP) esters and N-hydroxysuccinimide (NHS) esters are amine-reactive chemical crosslinkers widely used in bioconjugation and peptide synthesis.[1] They react with primary and secondary amines to form stable amide bonds, making them ideal for labeling proteins, peptides, and other biomolecules.[1][2] PFP esters are often favored for their higher resistance to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][3]
Q2: How should I store PFP and NHS esters to prevent degradation?
Both PFP and NHS esters are moisture-sensitive.[3][4] For long-term stability, they should be stored at -20°C in a tightly sealed container with a desiccant to protect them from atmospheric moisture.[3][4] It is also recommended to equilibrate the vial to room temperature before opening to prevent water condensation on the product.[3]
Q3: Can I prepare stock solutions of PFP and NHS esters for later use?
It is strongly recommended to prepare solutions of PFP and NHS esters immediately before use.[4] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.[4] If a stock solution must be made, use an anhydrous organic solvent like DMF or DMSO and store it at -20°C or -80°C for a limited time.[5] For NHS esters dissolved in amine-free DMF, storage for 1-2 months at -20°C is possible.[6]
Q4: What are the recommended solvents for dissolving PFP and NHS esters?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP and NHS esters before adding them to an aqueous reaction mixture.[4][6] It is crucial to use high-quality, amine-free DMF, as degraded DMF can contain amines that will react with the esters.[6]
Q5: What is the optimal pH for reactions involving PFP and NHS esters?
The optimal pH for reactions is a balance between amine reactivity and ester hydrolysis.
-
For PFP esters , a pH range of 7.2 to 8.5 is generally optimal for reactions with primary amines.[7][8]
-
For NHS esters , the optimal pH is typically between 8.3 and 8.5.[6] Higher pH values increase the rate of hydrolysis for both ester types, which can reduce the efficiency of the desired conjugation reaction.[6][7]
Quantitative Data on Ester Stability
PFP esters are known to be more stable towards hydrolysis than NHS esters.[4] The stability of active esters is also highly dependent on the pH of the solution.
Table 1: Comparative Stability of Active Esters
| Active Ester | Solvent System | Half-life (t½) |
| PFP Ester | Aqueous Acetonitrile | More stable than NHS Ester |
| NHS Ester | Aqueous Acetonitrile | Less stable than PFP Ester |
Table 2: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [9] |
| 8.0 | Room Temperature | 1 hour | [6][9] |
| 8.5 | Room Temperature | ~3 hours (180 min) | [5] |
| 8.6 | 4 | 10 minutes | [9] |
| 9.0 | Room Temperature | ~2 hours (125 min) | [5] |
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of the ester: The ester is inactivating before it can react with your molecule. | Optimize Reaction pH: For PFP esters, maintain a pH of 7.2-8.5. For NHS esters, a pH of 8.3-8.5 is optimal.[6][7] Control Temperature: Conduct the reaction at room temperature for 1-4 hours or at 4°C overnight to slow down hydrolysis.[8] Use Fresh Ester Solution: Prepare the ester solution in anhydrous DMSO or DMF immediately before use.[4] Do not store ester solutions.[4] |
| Incorrect Buffer Composition: The buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer.[4][8] | |
| Insufficient Reactant Concentration: Low concentrations can favor hydrolysis over the desired bimolecular reaction. | If possible, increase the concentration of your amine-containing molecule and/or the molar excess of the ester. | |
| Reaction Works Initially but Fails Upon Scale-up | Introduction of Moisture: Larger scale reactions have a higher chance of moisture contamination. | Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[4] |
| Loss of Product During Workup | Hydrolysis During Aqueous Workup: Esters can be unstable to aqueous basic conditions used during extraction. | If possible, avoid aqueous basic workups.[4] If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.[4] |
| Inconsistent Results | Degraded Ester: The quality of the ester may vary between batches or due to improper storage. | Always store esters properly at -20°C with a desiccant.[4] It is good practice to qualify a new batch of ester with a small-scale control reaction.[4] |
Visualizing Key Processes
References
- 1. benchchem.com [benchchem.com]
- 2. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. nanocomposix.com [nanocomposix.com]
Optimizing pH for maleimide-thiol conjugation to avoid side reactions.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing pH for maleimide-thiol conjugation and avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5 .[1][2] Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide (B117702), while minimizing side reactions.[3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high selectivity.[1][2][4]
Q2: What are the primary side reactions to be aware of during maleimide-thiol conjugation?
The main side reactions include:
-
Maleimide Hydrolysis: The maleimide ring can be hydrolyzed, especially at pH values above 7.5, rendering it inactive for conjugation.[1][2] Aqueous solutions of maleimides are prone to hydrolysis, and this susceptibility increases with increasing pH.[2][5][6]
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the epsilon-amino group of lysine (B10760008) residues, leading to a loss of selectivity.[1][2]
-
Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive towards maleimides.[1][7] This can be minimized by using degassed buffers and including a chelating agent like EDTA.[1]
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine rearrangement.[1][8][9] This is more prominent at physiological or higher pH.[1][8]
-
Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, leading to the dissociation of the conjugate.[1][8]
Q3: How can I prevent maleimide hydrolysis?
To minimize maleimide hydrolysis:
-
Perform the conjugation reaction within the optimal pH range of 6.5-7.5.[1]
-
Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[1]
-
If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[1]
Q4: How do I prevent the reaction of maleimides with amines?
To ensure selectivity for thiol groups and avoid reactions with amines, maintain the reaction pH between 6.5 and 7.5.[1][2]
Q5: My protein has disulfide bonds. What should I do before conjugation?
Disulfide bonds must be reduced to free thiols before conjugation with maleimides.[7][10] TCEP (tris(2-carboxyethyl)phosphine) is a commonly recommended reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide.[1] DTT (dithiothreitol) can also be used, but excess DTT must be removed prior to conjugation to prevent it from reacting with the maleimide.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Maleimide Hydrolysis: The maleimide reagent has lost its reactivity due to hydrolysis. | Prepare fresh maleimide solutions in anhydrous DMSO or DMF immediately before use.[1] Perform the reaction at a pH between 6.5 and 7.5.[1] |
| Thiol Oxidation: Free thiols on the protein have formed disulfide bonds. | Reduce the protein with TCEP or DTT prior to conjugation.[1] Use degassed buffers and consider adding EDTA to chelate metal ions that catalyze oxidation.[1] | |
| Incorrect Stoichiometry: The molar ratio of maleimide to thiol is not optimal. | Optimize the molar ratio. A 10-20 fold molar excess of maleimide is a common starting point for proteins.[1] | |
| Poor Specificity (Reaction with other residues) | High pH: The reaction pH is above 7.5, promoting reaction with amines (e.g., lysine). | Lower the reaction pH to the optimal range of 6.5-7.5.[1][2] |
| Formation of Unexpected Byproducts | Thiazine Rearrangement: The protein is a peptide with an N-terminal cysteine, and the reaction was performed at neutral or basic pH. | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[1][8] If possible, avoid using peptides with an N-terminal cysteine for conjugation.[1] |
| Instability of the Conjugate | Retro-Michael Reaction: The thiosuccinimide linkage is reversing. | After conjugation, consider intentionally hydrolyzing the thiosuccinimide ring by incubating at a slightly alkaline pH (e.g., pH 9.0 for a short period) to form a more stable ring-opened product.[1] |
Quantitative Data Summary
Table 1: pH Effect on Maleimide-Thiol Reaction Rate and Side Reactions
| pH Range | Thiol Reactivity | Maleimide Hydrolysis Rate | Reaction with Amines | Recommendation |
| < 6.5 | Slower reaction rate | Low | Negligible | Suboptimal for efficient conjugation.[1] |
| 6.5 - 7.5 | Optimal | Low to Moderate | Minimal | Recommended for specific and efficient conjugation. [1][2] |
| > 7.5 | Fast | Increases significantly | Becomes a competing reaction | Not recommended due to increased side reactions.[1][2] |
Table 2: Stability of Maleimide Reagents in Aqueous Solution
| pH | Temperature | Stability |
| 3.0 - 5.5 | 37°C | High stability, slow hydrolysis.[11] |
| 7.4 | 37°C | Faster hydrolysis compared to lower pH.[11] |
| 9.0 | 37°C | Fast ring opening.[11] |
| 11.0 | 37°C | Extremely fast hydrolysis.[11] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Protein Preparation:
-
Maleimide Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.[13]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[1]
-
-
Purification:
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
-
Reagent Preparation:
-
Prepare a Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0).
-
Prepare a DTNB stock solution (4 mg/mL in the Reaction Buffer).
-
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.
-
-
Assay:
-
Add 50 µL of the sample (or standard) to a 96-well plate.
-
Add 200 µL of the DTNB solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Subtract the absorbance of a blank (buffer only) from all readings.
-
Use the standard curve to determine the concentration of free thiols in the samples.
-
Visualizations
Caption: Maleimide-Thiol Conjugation Reaction Mechanism.
Caption: Common Side Reactions in Maleimide Chemistry.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. biotium.com [biotium.com]
Technical Support Center: Improving Low Yield in Bioconjugation Reactions with PFP Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in bioconjugation reactions utilizing pentafluorophenyl (PFP) esters.
Troubleshooting Guide
Low conjugation yield is a common issue that can arise from several factors during the experimental process. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction outcomes.
Q1: My final conjugate yield is significantly lower than expected. What are the primary areas I should investigate?
Low conjugate yield can typically be traced back to one of four key areas: the integrity and reactivity of your starting materials, the reaction conditions, the presence of competing side reactions, or issues during product purification. A systematic evaluation of each of these areas will help pinpoint the problem.
Q2: How can I determine if the issue lies with my PFP ester or biomolecule?
It is crucial to ensure that both your PFP ester and your biomolecule are active and suitable for conjugation.
-
PFP Ester Integrity: PFP esters are sensitive to moisture.[1][2] Improper storage or handling can lead to hydrolysis of the ester, rendering it inactive. It is strongly recommended to prepare solutions of PFP esters immediately before use and to avoid preparing stock solutions for long-term storage.[2] To avoid moisture condensation, allow the PFP ester vial to equilibrate to room temperature before opening.[2]
-
Biomolecule Reactivity: The primary targets for PFP esters are primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues on proteins.[1] Ensure that your biomolecule has accessible amine groups for conjugation. If the amine groups are buried within the protein's three-dimensional structure, the reaction efficiency will be low.
Q3: What are the optimal reaction conditions for PFP ester conjugations?
Optimizing reaction conditions is critical for maximizing conjugation yield. Key parameters to consider include:
-
pH: The optimal pH range for PFP ester reactions with primary amines is typically between 7.2 and 9.0.[3][4] At lower pH values, the amine groups on the biomolecule will be protonated and thus less nucleophilic, slowing down the reaction. At pH values above 9.0, the rate of PFP ester hydrolysis increases significantly, which competes with the desired conjugation reaction.[4]
-
Buffer Composition: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris or glycine, as these will compete with your biomolecule for reaction with the PFP ester.[2] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[3]
-
Molar Ratio: A molar excess of the PFP ester over the biomolecule is generally used to drive the reaction to completion. The optimal molar ratio depends on the number of accessible amines on the biomolecule and the desired degree of labeling. A common starting point is a 5- to 15-fold molar excess of the PFP ester.[3]
-
Temperature and Incubation Time: Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[3] Longer incubation times may be necessary for less reactive biomolecules, but this also increases the risk of hydrolysis of the PFP ester.
Q4: I see a precipitate forming during my reaction. What could be the cause and how can I prevent it?
Precipitation during the conjugation reaction can be caused by several factors:
-
Poor Solubility of the PFP Ester: PFP esters can be hydrophobic.[5] If the PFP ester is not fully dissolved in an appropriate organic solvent (like anhydrous DMSO or DMF) before being added to the aqueous reaction buffer, it can precipitate out.[2] It is recommended to keep the final concentration of the organic solvent below 10%.[3]
-
Protein Aggregation: High concentrations of the biomolecule or the crosslinker can lead to the formation of large, insoluble aggregates. This can be mitigated by working with more dilute protein solutions (e.g., 1-10 mg/mL) and by adding the PFP ester solution slowly to the biomolecule solution with gentle mixing.[6]
-
Suboptimal Buffer Conditions: An inappropriate pH or high salt concentration can affect protein stability and lead to aggregation.
Frequently Asked Questions (FAQs)
Q5: Why are PFP esters often preferred over N-hydroxysuccinimide (NHS) esters?
PFP esters offer a significant advantage over NHS esters due to their increased resistance to hydrolysis in aqueous solutions.[1][5] This higher stability leads to more efficient and reproducible conjugation reactions, as a larger proportion of the PFP ester remains active and available to react with the target amine on the biomolecule.[3]
Q6: Can I prepare a stock solution of my PFP ester?
It is highly recommended to prepare PFP ester solutions immediately before use.[2] Due to their susceptibility to hydrolysis, even in anhydrous solvents if trace amounts of water are present, storing PFP esters in solution for extended periods is not advised as it will lead to degradation and loss of reactivity.[2]
Q7: How can I quench the reaction and remove unreacted PFP ester?
To stop the conjugation reaction, a quenching reagent containing a high concentration of primary amines, such as Tris buffer, can be added.[3] This will react with any remaining active PFP ester. Unreacted PFP ester and the pentafluorophenol (B44920) byproduct can then be removed from the final conjugate using purification methods like size-exclusion chromatography (e.g., desalting columns) or dialysis.[2]
Q8: How do I confirm that my bioconjugation reaction was successful?
The success of the conjugation can be assessed by various analytical techniques. For protein conjugates, SDS-PAGE can be used to observe a shift in the molecular weight of the modified protein. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) provides a more precise measurement of the mass of the conjugate, allowing for the determination of the degree of labeling.
Data Presentation
Table 1: Comparison of PFP Ester and NHS Ester Properties
| Feature | PFP Ester | NHS Ester | Reference(s) |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | [3] |
| Target | Primary and secondary amines | Primary amines | [3] |
| Bond Formed | Amide | Amide | [3] |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | [3] |
| Solubility | Generally requires organic solvent (DMSO, DMF) | Generally requires organic solvent (DMSO, DMF) | [3] |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH | [1][3][5] |
Table 2: Influence of pH on the Half-life of NHS Esters in Aqueous Solution (as a reference for PFP ester stability)
| pH | Temperature | NHS Ester Half-life | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [3] |
| 8.0 | 4°C | 1 hour | [3] |
| 8.6 | 4°C | 10 minutes | [3] |
| 8.0 | Room Temp | 210 minutes | [7][8] |
| 8.5 | Room Temp | 180 minutes | [7][8] |
| 9.0 | Room Temp | 125 minutes | [7][8] |
Note: PFP esters are consistently reported to be more stable than NHS esters, though direct comparative half-life data under identical aqueous conditions is limited in the literature. The trend of decreasing stability with increasing pH is also applicable to PFP esters.[3][7]
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with a PFP Ester
This protocol outlines a general method for labeling a protein with a PFP ester-activated molecule.
Materials:
-
Protein to be labeled
-
PFP ester-activated molecule
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5; or 100 mM sodium bicarbonate, pH 8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a desalting column or dialysis.
-
-
Prepare the PFP Ester Solution:
-
Allow the vial of the PFP ester to warm to room temperature before opening.
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently mixing.
-
Ensure the final concentration of the organic solvent is less than 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted PFP ester, the pentafluorophenol byproduct, and quenching buffer by purifying the conjugate using a desalting column or dialysis against an appropriate storage buffer (e.g., PBS).
-
-
Analyze the Conjugate:
-
Analyze the purified conjugate by SDS-PAGE and/or mass spectrometry to confirm conjugation and determine the degree of labeling.
-
Mandatory Visualization
Caption: A typical experimental workflow for bioconjugation using PFP esters.
Caption: Decision tree for troubleshooting low yield in PFP ester bioconjugation.
Caption: Reaction of a PFP ester with a primary amine and competing hydrolysis.
References
- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Maleimide Group Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of maleimide (B117702) groups, particularly at pH values above 7.5.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of maleimide instability at pH values above 7.5?
A1: The primary cause of instability for maleimide groups at pH values above 7.5 is hydrolysis.[1][2][3] The maleimide ring is susceptible to nucleophilic attack by hydroxide (B78521) ions (OH⁻), which are more abundant at alkaline pH. This attack leads to the opening of the ring, forming a non-reactive maleamic acid derivative. This hydrolysis is an irreversible process that renders the maleimide incapable of reacting with thiol groups.[1][4]
Q2: What is the optimal pH range for the thiol-maleimide conjugation reaction?
A2: The optimal pH range for the reaction between a maleimide group and a sulfhydryl group (-SH) is between 6.5 and 7.5.[1][2][3][5][6] Within this range, the reaction is highly specific and efficient. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than the reaction with amines, ensuring high chemoselectivity.[1][4][6]
Q3: What are the consequences of performing maleimide-thiol conjugation at a pH above 7.5?
A3: Performing the conjugation at a pH above 7.5 can lead to several undesirable outcomes:
-
Reduced Conjugation Efficiency: The primary consequence is the hydrolysis of the maleimide group, which reduces the concentration of active maleimide available to react with the thiol, leading to lower yields of the desired conjugate.[1][2]
-
Loss of Selectivity: At pH values above 7.5, maleimides can begin to react competitively with primary amines, such as the side chain of lysine (B10760008) residues in proteins.[4][5] This lack of selectivity can result in a heterogeneous product with non-specific labeling.
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, basic pH can promote an intramolecular rearrangement of the initial conjugate to a thiazine structure, which can complicate purification and characterization.[2][3][7]
Q4: Can the stability of the final conjugate be improved after the thiol-maleimide reaction?
A4: Yes. After the thiol-maleimide conjugation is complete, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[5][6][8] To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed. This is typically achieved by incubating the purified conjugate at a pH of 8.5-9.0.[1][5] The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction or thiol exchange.[4][8][9][10]
Troubleshooting Guide
Problem 1: Low or no conjugation efficiency.
-
Possible Cause: The maleimide reagent has hydrolyzed before reacting with the target thiol.
-
Solution:
-
Verify Buffer pH: Ensure your reaction buffer is strictly within the recommended 6.5-7.5 range. Calibrate your pH meter before use.[1]
-
Prepare Fresh Reagents: Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and add them to the reaction buffer immediately before starting the conjugation.[2][5] Avoid long-term storage of maleimides in aqueous solutions.[4]
-
Control Temperature: Consider performing the reaction at a lower temperature (e.g., 4°C). This will slow down the rate of hydrolysis, although it will also slow down the conjugation reaction rate.[1]
-
-
Problem 2: My conjugate is showing increasing heterogeneity and loss of activity upon storage.
-
Possible Cause: You are likely observing a combination of a retro-Michael reaction (leading to deconjugation and loss of activity) and hydrolysis of the thiosuccinimide ring (creating isomers and heterogeneity).[5]
-
Solution:
-
Analyze Storage Buffer: Ensure the storage buffer pH is neutral (6.5-7.0) to minimize both reactions.
-
Induce Hydrolysis for Stability: For long-term stability, consider intentionally hydrolyzing the purified conjugate by incubating it at a pH of 8.5-9.0 for a controlled period (e.g., 1-2 hours at 37°C).[1][5] This will form a stable, ring-opened product that is resistant to deconjugation via the retro-Michael reaction.[8][10]
-
-
Problem 3: My Antibody-Drug Conjugate (ADC) is losing its payload in plasma stability assays.
-
Possible Cause: This is a classic sign of a thiol exchange reaction. The thiosuccinimide linkage is undergoing a retro-Michael reaction, and the released maleimide-drug is then being captured by abundant plasma thiols like albumin.[5]
-
Solution:
-
Implement a Controlled Hydrolysis Step: Before in vivo use, perform a controlled hydrolysis of the purified ADC (e.g., incubate at pH 8.5 for 2-4 hours) to form the stable ring-opened succinamic acid thioether.[5] This product is resistant to thiol exchange.[8][10]
-
Consider Next-Generation Maleimides: For future experiments, explore the use of maleimide derivatives designed for enhanced stability, such as those with electron-withdrawing N-substituents that accelerate the stabilizing hydrolysis step.[8][9][11]
-
-
Data Summary
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis Rate
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Relative Stability |
|---|---|---|---|
| 3.0 | 37 | Very low | High stability |
| 5.5 | 20 | Extremely slow | High stability |
| 5.5 | 37 | Slowly decreases | High stability |
| 7.4 | 20 | 1.24 x 10⁻⁵ | Moderate stability |
| 7.4 | 37 | 6.55 x 10⁻⁵ | Faster hydrolysis |
| 9.0 | 37 | Rapid decrease | Low stability |
Data adapted from a study on 8-arm PEG-maleimide.[2][12]
Table 2: Stability of Maleimide-Functionalized Nanoparticles After 7 Days of Storage
| Storage Temperature (°C) | Decrease in Reactivity |
|---|---|
| 4 | ~10% |
| 20 | ~40% |
Data adapted from a study on maleimide-functionalized PLGA nanoparticles.[13]
Experimental Protocols
Protocol 1: Two-Step pH Strategy for SMCC Crosslinker
This protocol is for conjugating an amine-containing molecule to a sulfhydryl-containing molecule using the SMCC crosslinker, minimizing maleimide hydrolysis.
-
Activation of Amine-Containing Molecule (Step 1): a. Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. b. Immediately before use, dissolve SMCC in an organic solvent such as DMSO or DMF. c. Add a 5- to 20-fold molar excess of the SMCC solution to the protein solution. d. Incubate for 30-60 minutes at room temperature. e. Remove excess, unreacted SMCC using a desalting column or dialysis against a buffer at pH 6.5-7.5.
-
Conjugation to Sulfhydryl-Containing Molecule (Step 2): a. Ensure the sulfhydryl-containing molecule is in a reduced state. If necessary, use a reducing agent like TCEP and remove it before this step. b. Add the sulfhydryl-containing molecule to the maleimide-activated protein solution (now at pH 6.5-7.5). c. Incubate for 1-2 hours at room temperature or overnight at 4°C. d. Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted molecules.[1]
Protocol 2: Monitoring Maleimide Hydrolysis via UV-Vis Spectrophotometry
This protocol allows for the monitoring of maleimide hydrolysis by observing the decrease in absorbance at ~300 nm.
-
Preparation: a. Prepare buffers at the desired pH values (e.g., pH 7.0, 7.5, 8.0, 8.5). b. Prepare a concentrated stock solution of the maleimide-containing compound in a suitable anhydrous solvent (e.g., DMSO).
-
Measurement: a. Dilute the maleimide stock solution into the prepared buffer in a quartz cuvette to a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at the λmax of the maleimide (typically around 299-302 nm). b. Immediately begin recording the absorbance at this wavelength over time using the time-course measurement mode of the spectrophotometer. c. Continue monitoring until the absorbance value stabilizes or for a predetermined duration.
-
Analysis: a. Plot absorbance versus time. The rate of decrease in absorbance corresponds to the rate of maleimide hydrolysis. b. The data can be fitted to a first-order decay curve to determine the rate constant (k) of hydrolysis under the tested conditions.
Visualizations
Caption: Maleimide hydrolysis at pH > 7.5.
Caption: General workflow for maleimide-thiol conjugation.
Caption: Troubleshooting low maleimide conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Aqueous Solubility of Hydrophobic Crosslinkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dissolving and using hydrophobic crosslinkers in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My hydrophobic crosslinker won't dissolve in my aqueous reaction buffer. What should I do?
A1: This is a common issue. The recommended approach is to first dissolve the hydrophobic crosslinker in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be added to your aqueous buffer at the desired final concentration.[1] It is crucial to prepare this stock solution immediately before use as many crosslinkers are moisture-sensitive and can hydrolyze over time, even in organic solvents if water is present.[1]
Q2: Which organic solvents are recommended for creating a stock solution of a hydrophobic crosslinker?
A2: Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are the most commonly used organic solvents for this purpose.[1][2] They are effective at dissolving a wide range of hydrophobic crosslinkers.[3] When preparing your stock solution, ensure the solvent is anhydrous to minimize hydrolysis of the crosslinker.
Q3: How much organic solvent can I add to my aqueous reaction without affecting my experiment?
A3: It is important to minimize the final concentration of the organic solvent in your reaction mixture, as it can negatively impact protein structure and function.[4] A general guideline is to keep the final concentration of DMSO or DMF below 10% (v/v).[5] In many cases, a much lower concentration (e.g., 1-5%) is achievable and desirable. You can try increasing the DMSO concentration up to 20% if you are still experiencing solubility issues with your molecule, but the potential effects on your specific proteins should be considered.[6]
Q4: I'm using an NHS-ester crosslinker. How does the presence of an organic co-solvent like DMSO affect its stability and reactivity?
A4: NHS-ester crosslinkers are susceptible to hydrolysis in aqueous solutions, a reaction that inactivates the crosslinker. The rate of hydrolysis is pH-dependent, increasing as the pH becomes more alkaline.[2][7] The presence of DMSO can influence this process. While DMSO is an excellent solvent, it's important to be aware of its potential impact on the crosslinking reaction. For some NHS-ester reactions, a DMSO concentration of 45-55% (v/v) has been shown to improve labeling efficiency, while higher concentrations (e.g., 70%) can significantly decrease it.[7] It is recommended to empirically determine the optimal co-solvent concentration for your specific application.
Q5: Are there alternatives to organic co-solvents for solubilizing hydrophobic crosslinkers?
A5: Yes, other methods can be employed, though they may require more optimization:
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[8][9] The surfactant concentration must be above its critical micelle concentration (CMC) to form micelles.[10][11] However, be aware that surfactants can denature proteins, so a pre-treatment step to remove the surfactant before proceeding with the experiment may be necessary.[12]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively "chaperoning" them into an aqueous solution.[8][13][14] The stability of these complexes is a key factor in their effectiveness.
Q6: My crosslinker precipitates out of solution during the reaction. What could be the cause and how can I fix it?
A6: Precipitation during the reaction can be due to several factors:
-
Insufficient Solubilizing Agent: The concentration of your co-solvent or other solubilizing agent may not be high enough to maintain the crosslinker's solubility at the reaction temperature and concentration.
-
Temperature Changes: Changes in temperature during the reaction can affect solubility.
-
Reaction with Buffer Components: Ensure your buffer does not contain components that could react with the crosslinker (e.g., primary amines like Tris in reactions with NHS esters).[6]
-
Over-crosslinking: Excessive crosslinking can lead to the formation of large, insoluble protein aggregates that precipitate out of solution.[6]
To troubleshoot, you can try increasing the concentration of the solubilizing agent (while being mindful of its effects on your system), optimizing the reaction temperature, ensuring buffer compatibility, and titrating the crosslinker concentration to avoid over-crosslinking.
Troubleshooting Guides
Problem: Hydrophobic Crosslinker Fails to Dissolve
| Possible Cause | Suggested Solution |
| Direct addition to aqueous buffer | Do not add the solid hydrophobic crosslinker directly to the aqueous buffer. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO or DMF.[1] |
| Hydrolyzed crosslinker | The crosslinker may have been exposed to moisture during storage. Use a fresh vial of crosslinker and ensure it is properly stored with a desiccant. Equilibrate the vial to room temperature before opening to prevent condensation.[2] |
| Insufficient organic solvent | If preparing a stock solution, ensure you are using a sufficient volume of organic solvent to fully dissolve the crosslinker. |
| Low-quality solvent | Use anhydrous (dry) DMSO or DMF to prepare stock solutions to minimize hydrolysis. |
Problem: Low Crosslinking Efficiency
| Possible Cause | Suggested Solution |
| Hydrolysis of the crosslinker | Prepare the crosslinker stock solution immediately before use. Do not store stock solutions of moisture-sensitive crosslinkers.[6] Be mindful of the pH of your reaction buffer, as the rate of hydrolysis for reagents like NHS esters increases with pH.[2][7] |
| Incompatible buffer components | Avoid buffers containing primary amines (e.g., Tris, glycine) when using amine-reactive crosslinkers like NHS esters, as they will compete for the reactive sites.[6] |
| Suboptimal co-solvent concentration | The concentration of the organic co-solvent can impact reaction efficiency. Empirically test a range of final co-solvent concentrations to find the optimal condition for your specific crosslinker and biomolecules.[7] |
| Insufficient molar excess of crosslinker | The molar ratio of crosslinker to the target molecule may need to be optimized. Try increasing the molar excess of the crosslinker. |
Quantitative Data Summary
Table 1: Influence of pH on the Half-life of an NHS-Ester Crosslinker in Aqueous Solution Containing 10% DMSO
| pH | Half-life (t1/2) of P3-NHS (minutes) | Half-life (t1/2) of P4-NHS (minutes) |
| 8.0 | 210 | 190 |
| 8.5 | 180 | 130 |
| 9.0 | 125 | 110 |
| Data adapted from a study on porphyrin-NHS esters. The trend of decreasing half-life with increasing pH is generally applicable to NHS esters.[7] |
Table 2: Critical Micelle Concentrations (CMC) of Common Surfactants in Water
| Surfactant | Category | CMC (mol/L) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 8 x 10-3 |
| Dodecyltrimethylammonium bromide | Cationic | 1.6 x 10-2 |
| Pentaethylene glycol monododecyl ether | Neutral | 6.5 x 10-5 |
| CMC values are dependent on temperature and the presence of other solutes.[10] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of a Hydrophobic Crosslinker
Materials:
-
Hydrophobic crosslinker (e.g., DSS)
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettors and tips
Procedure:
-
Equilibrate the vial of the hydrophobic crosslinker to room temperature before opening to prevent moisture condensation.[1]
-
Weigh the desired amount of the crosslinker into a clean, dry microcentrifuge tube. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 100 mM).
-
Vortex the tube until the crosslinker is completely dissolved. Gentle warming may be applied if necessary, but be cautious as heat can accelerate hydrolysis of some crosslinkers.
-
Use the stock solution immediately. Do not store aqueous or organic stock solutions of moisture-sensitive crosslinkers.[6]
Protocol 2: General Procedure for Solubility Testing of a Hydrophobic Crosslinker
Materials:
-
Hydrophobic crosslinker
-
Proposed solubilizing agents (e.g., DMSO, DMF, aqueous surfactant solutions, aqueous cyclodextrin (B1172386) solutions)
-
Aqueous buffer
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a series of test solutions with varying concentrations of the solubilizing agent in your aqueous buffer.
-
Add a pre-weighed excess amount of the hydrophobic crosslinker to a known volume of each test solution.
-
Vortex the tubes vigorously for a set amount of time (e.g., 1-2 minutes).
-
Equilibrate the samples by incubating them at a controlled temperature (e.g., room temperature or 37°C) with agitation for a defined period (e.g., 1-2 hours) to ensure saturation.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for a few minutes to pellet the undissolved crosslinker.[15]
-
Carefully collect the supernatant and analyze the concentration of the dissolved crosslinker using a suitable analytical method (e.g., UV-Vis spectroscopy if the crosslinker has a chromophore, or a functional assay).
-
The solution with the highest concentration of dissolved crosslinker represents the most effective solubilizing condition among those tested.
Visualizations
Caption: Workflow for using a hydrophobic crosslinker in an aqueous reaction.
Caption: Troubleshooting logic for crosslinker precipitation issues.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. oatext.com [oatext.com]
- 9. Comparison of impact of the different hydrophilic carriers on the properties of piperazine-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. scialert.net [scialert.net]
- 12. Comparative study on the different techniques for the preparation of sustained-release hydrophobic matrices of a highly water-soluble drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajol.info [ajol.info]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Moisture-Sensitive PFP Ester Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for storing and handling moisture-sensitive pentafluorophenyl (PFP) ester reagents.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they preferred over NHS esters?
Pentafluorophenyl (PFP) esters are highly reactive reagents used to form stable amide bonds with primary and secondary amines, making them valuable in bioconjugation and peptide synthesis.[1][2][3] They are often favored over N-hydroxysuccinimide (NHS) esters due to their greater resistance to spontaneous hydrolysis in aqueous environments.[1][2][3] This enhanced stability leads to more efficient and reproducible conjugation reactions, particularly when working with valuable biomolecules or in multi-step procedures.[1][2]
Q2: How should PFP ester reagents be stored to ensure their stability?
To prevent degradation from atmospheric moisture, PFP esters, which are moisture-sensitive, should be stored at -20°C in a tightly sealed container with a desiccant.[1]
Q3: Is it advisable to prepare stock solutions of PFP esters for later use?
No, it is strongly recommended to prepare solutions of PFP esters immediately before use.[1] Due to their susceptibility to hydrolysis, especially in the presence of trace moisture, preparing stock solutions for storage is not advised as the ester will degrade over time into a non-reactive carboxylic acid.[1]
Q4: What are the recommended solvents for dissolving PFP esters?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before their use in aqueous reaction mixtures.[1] It is crucial to use high-purity, anhydrous solvents to minimize moisture contamination.
Q5: What is the optimal pH for conducting reactions with PFP esters?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[1] In this range, the amine nucleophile is sufficiently deprotonated and reactive. It is important to note that higher pH values can significantly increase the rate of PFP ester hydrolysis, which competes with the desired conjugation reaction.[1][4]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
Symptom: Analysis of the reaction mixture (e.g., by HPLC, SDS-PAGE) shows a low yield of the desired conjugate and a significant amount of unreacted starting material.
| Possible Cause | Recommended Solution |
| Hydrolyzed PFP ester reagent | Use a fresh vial of the PFP ester. Ensure the reagent was stored correctly at -20°C with a desiccant. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1] Prepare the PFP ester solution immediately before use. |
| Presence of primary amines in the buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the PFP ester.[1] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers. If necessary, perform buffer exchange on your sample before the reaction. |
| Suboptimal reaction pH | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for efficient amine coupling.[1] A pH that is too low will result in protonated, less reactive amines. |
| Insufficient mixing | The PFP ester, dissolved in an organic solvent, may not be dispersing effectively in the aqueous reaction mixture. Add the PFP ester solution to the reaction mixture with gentle but thorough mixing. |
Issue 2: Inconsistent Results Between Experiments
Symptom: Reaction yield and efficiency vary significantly when repeating the experiment, even with the same protocol.
| Possible Cause | Recommended Solution |
| Degraded PFP ester | The quality of the PFP ester can vary between batches or due to improper storage.[1] It is good practice to qualify a new batch of PFP ester with a small-scale control reaction. Always store PFP esters properly at -20°C with a desiccant.[1] |
| Introduction of moisture | Ensure all solvents and reagents are anhydrous. Protect the reaction from atmospheric moisture, for example, by working under an inert atmosphere (e.g., nitrogen or argon). This is especially critical when scaling up reactions. |
Issue 3: Loss of Product During Workup
Symptom: Successful conjugation is observed in the reaction mixture, but the final product is lost or degraded during purification.
| Possible Cause | Recommended Solution |
| Hydrolysis during aqueous workup | PFP esters can be unstable under aqueous basic conditions that might be used during extraction. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately proceed to the next step.[1] Consider using non-aqueous workup methods like silica (B1680970) gel chromatography if the product is stable under those conditions.[1] |
Data Presentation
Comparative Stability of Active Esters
PFP esters exhibit significantly greater stability against hydrolysis compared to NHS esters.
| Active Ester | Solvent System | Half-life (t½) |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | ~140 hours |
Data from a comparative stability study.
Effect of pH on Active Ester Hydrolysis
The rate of hydrolysis for active esters is highly dependent on the pH of the aqueous buffer. While PFP esters are more stable than NHS esters, they follow a similar trend of increased hydrolysis at higher pH values.
| pH | Half-life of NHS Ester | Relative Stability of PFP Ester |
| 7.0 | 4-5 hours | More stable |
| 8.0 | 1 hour | More stable |
| 8.6 | 10 minutes | More stable |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with a PFP Ester
This protocol outlines a general method for conjugating a PFP ester-activated molecule to a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)
-
PFP ester reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Allow the vial of PFP ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the conjugate using a suitable chromatography method to remove unreacted PFP ester and byproducts.
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol provides a method to determine the hydrolytic stability of a PFP ester in a specific buffer.
Materials:
-
PFP ester
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.
-
Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.[1]
Visualizations
References
Technical Support Center: Troubleshooting Protein Aggregation During PEGylation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting protein aggregation during the PEGylation process. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the primary questions and concerns that arise when protein aggregation is suspected during a PEGylation experiment.
Q1: What are the common visual and analytical signs of protein aggregation during my PEGylation reaction?
A1: Protein aggregation can manifest in several ways, ranging from visible particles to subtle changes detectable only by analytical instrumentation. Initial signs include the appearance of visible precipitates, cloudiness, or opalescence in the reaction mixture.[1][2] Analytically, aggregation can be inferred from an abnormally high light scattering baseline in absorbance measurements or the appearance of high molecular weight species in the void volume during size-exclusion chromatography (SEC).[1][2]
Q2: What are the primary causes of protein aggregation when adding a PEG reagent?
A2: Several factors during the PEGylation process can induce protein aggregation.[3][4] Key causes include:
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions leading to aggregation.[3]
-
Suboptimal Reaction Conditions: The pH, ionic strength, and temperature of the reaction buffer can significantly impact protein stability.[3][4][5] Deviations from a protein's optimal stability range can expose hydrophobic patches, promoting aggregation.[6]
-
Over-labeling: The addition of too many PEG molecules can alter the protein's surface charge and isoelectric point, reducing its solubility.[5]
-
Hydrophobicity of the PEG Reagent: Some PEG crosslinkers can be hydrophobic, and their conjugation to the protein surface increases the overall hydrophobicity, encouraging self-association.[5]
-
Intermolecular Cross-linking: If the PEG reagent is bifunctional or if the protein has multiple reactive sites, the reagent can inadvertently link multiple protein molecules together.[3][5]
-
Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can lead to unintended cross-linking.[3]
Q3: How can I quickly assess if my protein is aggregated after PEGylation?
A3: A simple and rapid assessment can be done by centrifuging a small aliquot of your reaction mixture. The presence of a visible pellet after centrifugation is a strong indicator of insoluble aggregates. For a more quantitative approach, measuring the turbidity of the solution at a wavelength like 340 nm or 600 nm can provide a quick estimate of aggregation.
Section 2: Process Optimization & Prevention Strategies
This section provides actionable strategies to prevent and mitigate aggregation by optimizing reaction conditions and the overall experimental workflow.
Q4: How can I optimize my buffer conditions to minimize aggregation?
A4: Buffer optimization is a critical step in preventing aggregation. Key parameters to consider are pH, ionic strength, and the use of excipients.
-
pH: Proteins are often least soluble at their isoelectric point (pI). It is advisable to conduct the PEGylation reaction at a pH at least one unit away from the protein's pI to maintain surface charge and electrostatic repulsion between molecules.[2] However, the chosen pH must also be compatible with the reaction chemistry of your PEG reagent (e.g., NHS esters are most efficient at a slightly alkaline pH of 7.2-8.5).[5][7]
-
Ionic Strength: The effect of salt concentration can be complex. At low ionic strength, electrostatic repulsion can be strong, preventing aggregation.[8] However, for some proteins, increasing ionic strength can shield charges and reduce aggregation.[2][9] It is often necessary to screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to find the optimal condition.
-
Excipients: The addition of stabilizing excipients to the reaction buffer can significantly suppress aggregation.[3] These work through various mechanisms, such as preferential exclusion or suppression of non-specific interactions.
Table 1: Common Stabilizing Excipients for PEGylation Reactions [3]
| Excipient | Typical Concentration | Mechanism of Action |
| Sucrose, Trehalose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Sorbitol, Glycerol | 5-20% (v/v) | Acts as a protein stabilizer. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Glycine | 50-200 mM | Known to suppress protein aggregation. |
| Polysorbate 20/80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Q5: Does the type of PEG reagent (e.g., size, shape, chemistry) affect protein stability?
A5: Yes, the characteristics of the PEG reagent play a significant role.
-
PEG Size: Larger PEG chains can provide a greater steric hindrance effect, which can slow the rate of aggregation.[10] However, very large PEGs might also have a higher tendency for non-specific interactions.[11][12] The optimal PEG size is protein-dependent.
-
PEG Shape: Branched or multi-arm PEGs can offer a more effective shielding of the protein surface compared to linear PEGs of the same molecular weight, potentially leading to greater stability and reduced aggregation.[13]
-
PEG Chemistry: The linker chemistry used for conjugation is critical. For example, reductive alkylation at the N-terminus under mild acidic conditions can be a more selective method that reduces the heterogeneity of the product and potential for aggregation compared to random conjugation to lysine (B10760008) residues.[14]
Q6: What experimental workflow adjustments can I make to reduce aggregation?
A6: Modifying the reaction setup and procedure can have a significant impact on aggregation.
-
Lower the Temperature: Performing the reaction at a lower temperature, such as 4°C, will slow down both the PEGylation reaction rate and the kinetics of aggregation, often favoring the desired intramolecular modification.[3][5]
-
Control Reagent Addition: Add the dissolved PEG reagent to the protein solution slowly and with gentle, continuous mixing. This prevents localized high concentrations of the reagent that can cause rapid, uncontrolled reactions and precipitation.[5]
-
Optimize Molar Ratio: An excess of the PEG reagent can lead to over-labeling and subsequent aggregation.[5] It is crucial to perform titration experiments to determine the optimal molar ratio of PEG reagent to protein that yields the desired degree of PEGylation without causing instability.
-
Protein Concentration: If aggregation is observed, try reducing the protein concentration. While this may require larger reaction volumes, it can be a very effective strategy.[2][3]
Below is a workflow diagram illustrating the key steps in the PEGylation process and highlighting points where aggregation should be monitored.
Caption: Workflow for the PEGylation process highlighting critical aggregation checkpoints.
Section 3: Characterization of Aggregates & Advanced Troubleshooting
This section details methods for analyzing aggregates and provides a logical framework for advanced troubleshooting.
Q7: How can I detect and quantify protein aggregates in my final sample?
A7: Several analytical techniques are available to characterize and quantify protein aggregates, each providing different types of information.[3]
-
Size Exclusion Chromatography (SEC): This is a cornerstone technique. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.[3][15] SEC can be used to quantify the percentage of aggregated species.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide an average particle size and a polydispersity index (PDI) to indicate the heterogeneity of the sample.[3]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Running the sample under non-reducing conditions can reveal high-molecular-weight bands corresponding to covalently cross-linked aggregates.[3]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can be used to determine the molecular weight of the PEGylated species and identify if multiple PEG chains have attached to a single protein, which can sometimes lead to aggregation.[15]
Table 2: Comparison of Aggregate Analysis Techniques
| Technique | Information Provided | Advantages | Limitations |
| SEC-HPLC | Size distribution, % Aggregate, % Monomer | Quantitative, High resolution | Potential for on-column aggregate disruption |
| DLS | Average particle size, Polydispersity | High sensitivity to large aggregates, Fast | Not quantitative for concentration, Less resolving |
| SDS-PAGE | Covalent vs. non-covalent aggregates | Simple, Widely available | Not sensitive to non-covalent aggregates |
| Mass Spectrometry | Degree of PEGylation, Positional isomers | High precision on molecular weight | Can be complex for heterogeneous samples |
Q8: I've tried optimizing my buffer and reaction conditions, but still see aggregation. What's next?
A8: If initial optimization fails, a more systematic approach is needed. The following decision tree can guide your troubleshooting process.
References
- 1. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Protein aggregation - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Evaluation of effects of pH and ionic strength on colloidal stability of IgG solutions by PEG-induced liquid-liquid phase separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
How to effectively quench a maleimide conjugation reaction.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively quench maleimide (B117702) conjugation reactions and navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench a maleimide conjugation reaction?
Quenching a maleimide conjugation reaction is a critical step to ensure the homogeneity and stability of the final conjugate. The primary reason for quenching is to consume any excess maleimide reagent remaining after the reaction with the target thiol-containing molecule (e.g., a protein or peptide) is complete.[1] If left unreacted, these excess maleimide groups can cause several issues:
-
Non-specific Labeling: During purification or storage, the unreacted maleimide can react with other nucleophiles, leading to undesired off-target labeling.
-
Instability of the Conjugate: The presence of free maleimide can contribute to the reversibility of the maleimide-thiol linkage through a process called a retro-Michael reaction, potentially leading to deconjugation.[2]
-
Inaccurate Characterization: Residual maleimide can interfere with downstream analytical techniques used to characterize the conjugate, such as measuring the degree of labeling.
Q2: What are the most common quenching agents for maleimide reactions?
The most common quenching agents are small molecules containing a free thiol group. These agents react rapidly with the excess maleimide, effectively capping it. Commonly used quenching agents include:
-
L-Cysteine: A naturally occurring amino acid that is effective at quenching maleimide reactions.[3]
-
2-Mercaptoethanol (β-mercaptoethanol or BME): A potent reducing agent and an effective quencher for maleimide reactions.[4]
-
Dithiothreitol (DTT): A strong reducing agent that can also be used to quench maleimide reactions.[5]
Q3: When should the quenching agent be added to the reaction?
The quenching agent should be added after the primary conjugation reaction between the maleimide-functionalized molecule and the target thiol-containing biomolecule has reached completion. The optimal reaction time for the primary conjugation should be determined experimentally, but it typically ranges from 1 to 2 hours at room temperature or overnight at 4°C.[4] Adding the quencher too early will result in incomplete conjugation, while waiting too long may increase the risk of side reactions.
Q4: How much quenching agent should be used and for how long?
A molar excess of the quenching agent relative to the initial amount of maleimide reagent is recommended to ensure all unreacted maleimide is consumed. The incubation time for quenching is generally short due to the rapid reaction between thiols and maleimides.
| Quenching Agent | Recommended Final Concentration | Recommended Incubation Time |
| L-Cysteine | 10-50 mM | 15 minutes at room temperature |
| 2-Mercaptoethanol | 10-50 mM | 15 minutes at room temperature |
| Dithiothreitol (DTT) | 10-50 mM | 15 minutes at room temperature |
Note: These are general guidelines, and the optimal concentration and incubation time may vary depending on the specific reaction conditions.[6]
Q5: Can the reducing agent used for disulfide bond reduction also act as a quenching agent?
Yes, if a thiol-containing reducing agent like DTT is used to reduce disulfide bonds in a protein before conjugation, any excess DTT will react with the maleimide reagent. Therefore, it is crucial to remove excess DTT before adding the maleimide-functionalized molecule to prevent it from competing with the target thiol.[1] In contrast, tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is a non-thiol reducing agent and does not need to be removed before the maleimide addition.[1] However, it's important to note that TCEP can react with maleimides, so its removal or in situ quenching after reduction is still recommended for optimal conjugation efficiency.[7][8]
Troubleshooting Guide
Problem 1: Low Conjugation Efficiency After Quenching
-
Possible Cause: The quenching agent was added prematurely, stopping the conjugation reaction before it was complete.
-
Troubleshooting Steps:
-
Optimize Conjugation Time: Perform a time-course experiment to determine the optimal incubation time for your specific protein and maleimide reagent before adding the quenching agent.
-
Confirm Thiol Availability: Ensure that disulfide bonds in your protein were sufficiently reduced before starting the conjugation. Use Ellman's reagent to quantify free thiols.
-
Check Maleimide Reagent Activity: Maleimides can hydrolyze in aqueous solutions. Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[2]
-
Problem 2: The Final Conjugate is Unstable and Shows Deconjugation Over Time
-
Possible Cause: The maleimide-thiol linkage is undergoing a retro-Michael reaction, leading to the release of the conjugated molecule. This can be exacerbated by the presence of other thiols.
-
Troubleshooting Steps:
-
Induce Hydrolysis: After quenching and purification, intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for 2-4 hours.[2] This ring-opened form is resistant to thiol exchange.
-
Optimize Storage Conditions: Store the purified conjugate in a slightly acidic buffer (pH 6.5-7.0) to minimize the rate of the retro-Michael reaction.
-
Problem 3: How to Confirm the Quenching Reaction is Complete?
-
Possible Cause: It is necessary to verify that all excess maleimide has been consumed to ensure the homogeneity of the final product.
-
Troubleshooting Steps:
-
Analytical Techniques: Use analytical methods to detect the presence of unreacted maleimide. High-performance liquid chromatography (HPLC) can be used to separate the quenched maleimide-thiol adduct from the protein conjugate.[9] Mass spectrometry (MS) can also be used to confirm the absence of free maleimide.
-
Colorimetric Assay: A colorimetric assay using a thiol-reactive chromogen like Ellman's reagent can be used to indirectly quantify the remaining maleimide. In this method, a known amount of a thiol is added to the quenched reaction mixture. Any remaining unreacted maleimide will consume some of this thiol. The remaining free thiol is then quantified with Ellman's reagent.[10]
-
Experimental Protocols
Protocol 1: General Procedure for Quenching a Maleimide Conjugation Reaction
-
Perform the Conjugation Reaction: Follow your standard protocol for conjugating the maleimide-functionalized molecule to your thiol-containing biomolecule. A typical reaction involves incubating a 10-20 fold molar excess of the maleimide reagent with the protein for 1-2 hours at room temperature or overnight at 4°C in a buffer at pH 6.5-7.5.[4]
-
Prepare the Quenching Agent Stock Solution: Prepare a fresh stock solution of the chosen quenching agent (e.g., 1 M L-cysteine in water).
-
Add the Quenching Agent: Add the quenching agent to the conjugation reaction mixture to achieve a final concentration of 10-50 mM.[6]
-
Incubate: Gently mix and incubate the reaction for 15 minutes at room temperature.[6]
-
Purification: Proceed immediately with the purification of the conjugate to remove the excess quenching agent and the quenched maleimide adduct. Size-exclusion chromatography (e.g., a desalting column) or dialysis are common methods.[11]
Protocol 2: Verification of Quenching by RP-HPLC
-
Sample Preparation: After the quenching reaction, take a small aliquot of the reaction mixture.
-
HPLC Analysis: Analyze the aliquot by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Method: Use a C18 column and a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for your molecule and the maleimide adduct (e.g., 280 nm for proteins and a lower wavelength for the maleimide).
-
Interpretation: Successful quenching will be indicated by the disappearance of the peak corresponding to the unreacted maleimide reagent and the appearance of a new peak corresponding to the quenched maleimide-thiol adduct.
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation and quenching.
Caption: Chemical pathways in maleimide conjugation and quenching.
Caption: Troubleshooting decision tree for maleimide quenching issues.
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US5132226A - Method for the determination of maleimide groups - Google Patents [patents.google.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Technical Support Center: Degree of Labeling (DOL) for PEGylated Proteins
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the Degree of Labeling (DOL) for PEGylated proteins. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the determination of DOL for PEGylated proteins.
Issue 1: Inaccurate DOL Determined by UV-Vis Spectroscopy
| Symptom | Potential Cause | Recommended Action |
| Overestimation of DOL | Interference from unreacted PEG reagent that absorbs at the same wavelength as the chromophore used for DOL calculation. | Ensure thorough purification of the PEGylated protein to remove all unreacted PEG. Use a purification method like Size Exclusion Chromatography (SEC). |
| Inaccurate protein concentration measurement. | Use a reliable protein assay (e.g., BCA or Bradford) to determine the protein concentration accurately. Do not rely solely on A280 if the PEG reagent or linker interferes. | |
| Underestimation of DOL | The molar extinction coefficient of the dye or chromophore changes upon conjugation to the protein. | If possible, determine the extinction coefficient of the conjugated dye empirically. |
| Incomplete reaction or inefficient PEGylation. | Optimize PEGylation reaction conditions (e.g., pH, temperature, molar ratio of PEG to protein).[1] | |
| Inconsistent Readings | Presence of aggregated protein in the sample. | Centrifuge the sample before measurement to remove any precipitated aggregates. Analyze the sample using SEC to check for soluble aggregates. |
Issue 2: Ambiguous Results in Chromatographic Analysis (SEC/HIC)
| Symptom | Potential Cause | Recommended Action |
| Broad or tailing peaks in SEC | Interaction of the PEG moiety with the column stationary phase.[2] | Use a mobile phase with a higher ionic strength or add a small amount of organic modifier (e.g., acetonitrile) to minimize secondary interactions.[2] |
| Polydispersity of the PEG reagent.[3] | Use a high-quality, monodisperse PEG reagent if possible. | |
| Appearance of a high molecular weight shoulder or a distinct early-eluting peak in SEC | Protein aggregation.[4] | Analyze the sample by Dynamic Light Scattering (DLS) to confirm the presence of aggregates. Optimize formulation conditions (e.g., pH, excipients) to minimize aggregation.[5][6] |
| High degree of PEGylation leading to a significantly increased hydrodynamic radius. | Collect fractions and analyze by another method (e.g., SDS-PAGE or Mass Spectrometry) to confirm the identity of the species in the peak. | |
| Poor resolution between PEGylated species in HIC | Insufficient difference in hydrophobicity between species with different degrees of PEGylation. | Optimize the salt gradient and the type of salt used in the mobile phase. Consider using a different hydrophobic interaction chromatography column with a different ligand. |
Issue 3: Challenges in Mass Spectrometry Analysis
| Symptom | Potential Cause | Recommended Action |
| Poor signal or signal suppression | Presence of detergents (e.g., Tween, Triton X-100) or other contaminants in the sample.[7] | Ensure thorough sample cleanup before MS analysis. Use methods like zip-tipping or dialysis to remove interfering substances. |
| PEG contamination from laboratory consumables (e.g., plasticware).[8] | Use high-quality, low-binding plasticware and pre-wash with organic solvent if necessary. | |
| Complex and difficult-to-interpret spectra | Polydispersity of the PEG reagent leading to a wide distribution of masses.[9] | Use deconvolution software to simplify the spectra and determine the average mass of the PEGylated species.[10] |
| Overlapping charge states of different PEGylated species.[11] | Optimize the electrospray ionization (ESI) source conditions to favor the formation of specific charge states.[11] | |
| Inaccurate mass measurement | Instrument calibration issues. | Calibrate the mass spectrometer immediately before analysis using appropriate standards. |
| Presence of adducts (e.g., sodium, potassium). | Use high-purity solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the degree of conjugation, refers to the average number of PEG molecules covalently attached to a single protein molecule.[12] It is a critical quality attribute for PEGylated protein therapeutics as it can significantly impact the drug's efficacy, pharmacokinetics, and immunogenicity.[1][3]
Q2: How do I choose the right method to determine the DOL?
The choice of method depends on several factors including the properties of your protein and PEG, the required accuracy, and the available equipment. A summary of common methods is provided in the table below. It is often recommended to use orthogonal methods to confirm the DOL.
Q3: My SEC chromatogram shows a large, early-eluting peak. Is it aggregated protein or highly PEGylated protein?
This is a common ambiguity. Here's how to differentiate:
-
Dynamic Light Scattering (DLS): DLS can measure the size distribution of particles in your sample. Aggregates will typically be much larger than even highly PEGylated proteins.
-
SDS-PAGE (non-reducing): Run a non-reducing SDS-PAGE. Aggregates will appear as high-molecular-weight bands, while highly PEGylated protein will show a smear or a ladder of bands with a significant increase in apparent molecular weight.
-
Fraction Collection and Analysis: Collect the fractions corresponding to the early-eluting peak and analyze them by another technique like mass spectrometry to determine the molecular weight of the species present.
Q4: Can I use a standard protein marker to estimate the molecular weight of my PEGylated protein on SDS-PAGE?
No, this is generally not accurate. The hydrodynamic radius of a PEGylated protein is significantly larger than that of a non-PEGylated protein of the same molecular weight. This causes the PEGylated protein to migrate slower on the gel, leading to an overestimation of its molecular weight when compared to standard protein markers.[13]
Q5: What are some common sources of error in the TNBS assay for determining DOL?
-
Interference from buffers: Buffers containing primary amines (e.g., Tris, glycine) will react with TNBS and lead to inaccurate results.[14][15]
-
Incomplete reaction: Ensure the reaction goes to completion by optimizing incubation time and temperature.
-
Inaccurate protein concentration: An accurate measurement of the initial protein concentration is crucial for calculating the DOL.
-
Hydrolysis of TNBS: The reagent can hydrolyze, so it's important to use a fresh solution.
Quantitative Data Summary
Table 1: Comparison of Common Methods for Determining DOL
| Method | Principle | Advantages | Disadvantages | Typical Accuracy |
| UV-Vis Spectroscopy | Measures the absorbance of a chromophore on the PEG or protein. | Simple, rapid, and widely available. | Requires a chromophore on the PEG or protein; can be prone to interference. | Semi-quantitative to quantitative |
| Fluorescence Spectroscopy | Measures the fluorescence of a fluorophore-labeled PEG. | High sensitivity. | Requires fluorescently labeled PEG; potential for quenching effects. | Quantitative |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Can separate different PEGylated species and aggregates.[13][] | Indirect method for DOL; requires calibration; potential for non-specific interactions.[2][3] | Semi-quantitative |
| TNBS Assay | Colorimetric assay that quantifies the number of unreacted primary amines. | Relatively simple and does not require specialized equipment. | Indirect method; only applicable for amine-reactive PEGylation; can be affected by buffer components. | Semi-quantitative |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Directly measures the molecular weight of the PEGylated protein. | High accuracy and can provide information on the distribution of PEGylated species.[10][13] | Requires specialized equipment; can be challenging for heterogeneous samples.[11] | High |
Experimental Protocols
Protocol 1: Determining DOL using the TNBS Assay
This protocol is for determining the DOL of a protein that has been PEGylated on its primary amines (e.g., lysine (B10760008) residues).
Materials:
-
PEGylated protein sample
-
Unmodified protein (control)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution (e.g., 0.01% w/v in 0.1 M Sodium Bicarbonate Buffer)
-
Glycine or another primary amine standard
-
Spectrophotometer
Procedure:
-
Prepare a standard curve: Prepare a series of known concentrations of the primary amine standard (e.g., glycine) in 0.1 M Sodium Bicarbonate Buffer.
-
Sample Preparation: Dilute the PEGylated protein and the unmodified protein control to a known concentration (e.g., 0.1-1 mg/mL) in 0.1 M Sodium Bicarbonate Buffer.
-
Reaction:
-
Measurement: Measure the absorbance of each solution at 345 nm or 420 nm (depending on the specific protocol and expected product).[17]
-
Calculation:
-
Use the standard curve to determine the concentration of free primary amines in the unmodified protein and the PEGylated protein samples.
-
Calculate the DOL using the following formula: DOL = (Moles of free amines in unmodified protein - Moles of free amines in PEGylated protein) / Moles of protein
-
Protocol 2: Analysis of PEGylated Proteins by Size Exclusion Chromatography (SEC)
This protocol provides a general workflow for analyzing the purity and heterogeneity of a PEGylated protein sample.
Materials:
-
PEGylated protein sample
-
SEC column suitable for the molecular weight range of the protein and its conjugates.
-
HPLC or UPLC system with a UV detector (and preferably a multi-angle light scattering (MALS) or refractive index (RI) detector).
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject a known amount of the sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm for the protein and, if applicable, with MALS or RI detectors to obtain information about molecular weight and size distribution.
-
Data Analysis:
-
Identify the peaks corresponding to the monomeric PEGylated protein, unmodified protein, free PEG, and any aggregates.
-
Integrate the peak areas to determine the relative abundance of each species.
-
If using a MALS detector, the absolute molecular weight of the species in each peak can be determined, which can be used to estimate the DOL.[18]
-
Visualizations
Caption: Experimental workflow for PEGylation and DOL determination.
Caption: Troubleshooting logic for inaccurate DOL results.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. agilent.com [agilent.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Why Does Protein Mass Spectrometry Have Polyethylene Glycol Contamination | MtoZ Biolabs [mtoz-biolabs.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. enovatia.com [enovatia.com]
- 11. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 12. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Technical Support Center: Impact of PEG Spacer Length on Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyethylene (B3416737) glycol (PEG) spacers in bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG spacer in bioconjugation?
A1: PEG linkers are hydrophilic, flexible spacers that connect two molecules, such as an antibody and a small molecule drug.[1] Their primary functions include:
-
Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of hydrophobic molecules in aqueous solutions.[2]
-
Increased Stability: PEGylation can protect the conjugated molecule from enzymatic degradation.[3]
-
Reduced Immunogenicity: The PEG chain can shield the biomolecule from the immune system, reducing the likelihood of an immune response.[2]
-
Improved Pharmacokinetics: By increasing the hydrodynamic size of the conjugate, PEG linkers can reduce renal clearance and extend its circulation half-life.[4]
-
Controlled Spacing: The length of the PEG spacer can be precisely controlled to minimize steric hindrance between the conjugated molecules.[2]
Q2: How does PEG spacer length generally affect conjugation efficiency?
A2: The relationship between PEG spacer length and conjugation efficiency is not always linear and can be influenced by several factors, including the accessibility of the conjugation site on the biomolecule and the reactivity of the functional groups.[5] In some cases, intermediate-length PEG spacers (e.g., PEG6, PEG8, PEG12) have been shown to result in higher drug-to-antibody ratios (DARs) compared to very short (PEG4) or very long (PEG24) spacers.[5] This suggests that an optimal spacer length may exist for a specific antibody-drug combination, balancing factors like solubility of the linker-payload and steric hindrance.
Q3: Can a longer PEG spacer lead to lower conjugation efficiency?
A3: Yes, a longer PEG spacer can sometimes lead to lower conjugation efficiency due to steric hindrance. The PEG polymer creates a hydrated cloud that can mask the target functional groups on the biomolecule, making them less accessible to the reactive group of the other molecule. This effect is more pronounced with very long PEG chains.
Q4: Does PEG spacer length influence the properties of the final conjugate?
A4: Absolutely. The length of the PEG spacer can significantly impact the biological and physical properties of the final conjugate:
-
Biological Activity: Longer PEG chains can sometimes lead to a decrease in the in vitro biological activity of the conjugated molecule. This is often attributed to the PEG chain sterically hindering the interaction of the biomolecule with its target receptor or substrate.[3]
-
Pharmacokinetics: Generally, longer PEG chains lead to a longer circulation half-life due to an increased hydrodynamic radius, which reduces clearance by the kidneys.[4]
-
Solubility and Aggregation: Longer PEG chains are more effective at improving the solubility of hydrophobic payloads and preventing aggregation of the final conjugate.[2][6]
Troubleshooting Guide
Problem: Low Conjugation Yield or Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal PEG Spacer Length | The chosen PEG spacer may be too short, leading to steric hindrance between the molecules being conjugated, or too long, causing the PEG chain itself to block the reactive site. Consult the data on drug-to-antibody ratios for different PEG lengths (see Table 1) and consider testing a range of spacer lengths (e.g., PEG4, PEG8, PEG12) to find the optimal one for your specific system.[5] |
| Steric Hindrance at the Conjugation Site | If the target functional group (e.g., a specific lysine (B10760008) or cysteine residue) is located in a sterically hindered region of the protein, a longer PEG spacer may be required to provide sufficient reach for the other molecule to conjugate efficiently. Conversely, an already accessible site might be shielded by a very long and flexible PEG chain. Consider using a different conjugation site or optimizing the spacer length.[5] |
| Incorrect Molar Ratio of Reactants | The optimal molar ratio of the PEG linker to the biomolecule can be influenced by the PEG spacer length. For longer PEG chains, a higher molar excess may be needed to overcome potential steric hindrance and drive the reaction to completion. It is recommended to perform a titration experiment to determine the optimal molar ratio for your specific PEG linker and biomolecule. |
| Reaction Conditions (pH, Temperature, Time) | Ensure that the reaction buffer, pH, temperature, and incubation time are optimal for the specific conjugation chemistry being used (e.g., NHS ester, maleimide). For example, NHS ester reactions are typically performed at a pH of 7.2-8.5, while maleimide-thiol conjugations are more efficient at a pH of 6.5-7.5.[] Longer incubation times may be necessary for reactions with longer PEG spacers. |
| Hydrolysis of a Reactive Group | Reactive groups like NHS esters are susceptible to hydrolysis, which can significantly reduce conjugation efficiency.[8] Ensure that your PEG linker is stored properly (at -20°C with a desiccant) and that stock solutions are prepared fresh before each use.[9] Minimize the time the linker is in an aqueous buffer before the addition of the biomolecule. |
Data Presentation
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
This table summarizes the effect of different PEG spacer lengths on the average DAR of a trastuzumab-MMAD conjugate. The data suggests that intermediate PEG lengths can lead to higher conjugation efficiencies in this specific system.
| PEG Spacer Length | Average Drug-to-Antibody Ratio (DAR) |
| PEG4 | 2.5 |
| PEG6 | 5.0 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
Data adapted from a study on the conjugation of maleimide-PEGx-MMAD to reduced trastuzumab.[5]
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation using an NHS-Ester PEG Linker
This protocol provides a general guideline for conjugating a small molecule to an antibody via available lysine residues using an NHS-ester functionalized PEG linker. Optimization of molar ratios and incubation times may be necessary depending on the specific antibody and PEG linker length.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
NHS-Ester PEG linker.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-Ester PEG linker in DMSO or DMF to a stock concentration of 10 mM.[9]
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved PEG linker to the antibody solution.[] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[8] b. Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.[8]
-
Quenching the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted PEG linker and byproducts by using a desalting column or by dialysis against PBS.
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm the success of the conjugation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Optimizing Your Experiments by Avoiding Primary Amine Buffer Interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid competition and interference from primary amine buffers like Tris and glycine (B1666218) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are primary amine buffers and why are they so common?
A: Primary amine buffers are organic buffers that contain a primary amine group (-NH2). Tris (tris(hydroxymethyl)aminomethane) and glycine are two of the most widely used buffers in biochemistry and molecular biology. Their popularity stems from their buffering capacity in the physiological pH range (7-9), high water solubility, and relatively low cost.
Q2: What are the main problems associated with using Tris or glycine buffers?
A: While widely used, primary amine buffers can interfere with various experimental assays. The primary issues are:
-
Reaction with reagents: The primary amine group is reactive and can interfere with common protein quantification assays, such as the Bradford assay, by interacting with the dye.
-
Chelation of metal ions: Buffers like Tris can chelate divalent metal ions (e.g., Mg²⁺, Ca²⁺, Cu²⁺), which are essential cofactors for many enzymes. This chelation can lead to reduced enzyme activity.[1]
-
Temperature-dependent pKa: The pKa of Tris is highly sensitive to temperature changes, which can lead to significant pH shifts in the experimental solution if not carefully controlled.[1]
-
Participation in enzymatic reactions: In some cases, the buffer molecule itself can act as a substrate or inhibitor in an enzymatic reaction. For example, Tris has been observed to influence the kinetic parameters of alkaline phosphatase.[2][3]
Q3: How can I tell if my buffer is interfering with my experiment?
A: Signs of buffer interference can include:
-
Inconsistent or unexpected results in enzyme kinetic assays.
-
Lower than expected enzyme activity, especially for metalloenzymes.
-
Discrepancies in protein concentration measurements when using different quantification methods.
-
Precipitation in the reaction mixture, which can occur when the buffer chelates metal ions.
Q4: What are some suitable alternatives to Tris and glycine buffers?
A: Several "Good's" buffers are excellent alternatives as they are designed to be biologically inert. These include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer with a pKa around 7.5, making it ideal for many biological assays at physiological pH. It has a low metal-binding capacity.
-
MOPS (3-(N-morpholino)propanesulfonic acid): Useful for buffering in the pH range of 6.5-7.9 and is often used in RNA electrophoresis.
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)): Another zwitterionic buffer with a pKa of 6.8, suitable for experiments around neutral pH.
-
Tricine (N-[tris(hydroxymethyl)methyl]glycine): Can be a better choice than glycine in some SDS-PAGE applications and has been compared with Tris and glycine in enzyme assays.[2][3]
Troubleshooting Guides
Issue 1: Inaccurate Protein Concentration Measurement with Bradford Assay
Problem: You are using a Tris-based lysis buffer and your protein concentrations, as determined by the Bradford assay, are inconsistent or seem inaccurate.
Cause: The primary amine groups in Tris can interfere with the Coomassie dye used in the Bradford assay, leading to inaccurate readings.
Solution:
-
Use a Compatible Buffer for Standards: Prepare your protein standards (e.g., BSA) in the exact same buffer as your samples. This will help to cancel out the interfering effects of the buffer.[4]
-
Perform a Buffer Exchange: If possible, perform a buffer exchange on your samples into a buffer that does not interfere with the Bradford assay, such as a phosphate-based buffer or HEPES.
-
Use an Alternative Protein Assay: Consider using a different protein quantification method that is less susceptible to interference from primary amines, such as the Bicinchoninic Acid (BCA) assay. However, be aware that other components in your buffer, like reducing agents, might interfere with the BCA assay.[5]
Issue 2: Reduced Enzyme Activity in a Metalloenzyme Assay
Problem: Your enzyme, which requires a divalent metal ion like Mg²⁺ for activity, shows lower than expected activity in a Tris-HCl buffer.
Cause: Tris is known to chelate divalent metal ions, reducing their availability for the enzyme and thereby inhibiting its activity.[1]
Solution:
-
Switch to a Non-chelating Buffer: Replace Tris-HCl with a buffer with a low metal-binding capacity, such as HEPES.
-
Increase Metal Ion Concentration: If you must use Tris, you can try to overcome the chelation effect by increasing the concentration of the divalent metal ion. However, this may have other unintended effects on your experiment.
Data Presentation
The choice of buffer can significantly impact the kinetic parameters of an enzyme. Below are tables summarizing the effects of different buffers on enzyme activity.
Table 1: Effect of Buffer on the Kinetic Parameters of a Mn²⁺-dependent Dioxygenase (BLC23O)
| Buffer System (at optimal pH) | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹s⁻¹) |
| HEPES (pH 7.6) | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl (pH 7.4) | 0.81 ± 0.02 | 0.33 ± 0.002 | 0.41 ± 0.01 |
| Sodium Phosphate (pH 7.2) | 0.24 ± 0.01 | 0.12 ± 0.001 | 0.50 ± 0.01 |
| Data presented as mean ± standard deviation. The best value for each parameter is highlighted in bold. |
Table 2: Kinetic Parameters of Alkaline Phosphatase in Different Buffers at pH 9.1
| Buffer System | V_max_ (absorbance units/min) | K_m_ (mM) |
| Tris | ~1.2 | ~1.8 |
| Tricine | ~0.8 | ~1.2 |
| Glycine | ~0.6 | ~0.8 |
| Values are approximated from the graphical data presented in the source.[2][3] |
Experimental Protocols
Protocol: Comparative Analysis of Alkaline Phosphatase Activity in Tris-HCl and HEPES Buffers
This protocol describes a method to compare the activity of alkaline phosphatase in a primary amine buffer (Tris-HCl) versus a zwitterionic buffer (HEPES).
Materials:
-
Alkaline Phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
Tris-HCl buffer (1 M, pH 9.0)
-
HEPES buffer (1 M, pH 9.0)
-
MgCl₂ (1 M)
-
NaOH (0.1 M) for stopping the reaction
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Buffer Preparation:
-
10X Tris Assay Buffer: 1 M Tris-HCl, pH 9.0, 10 mM MgCl₂.
-
10X HEPES Assay Buffer: 1 M HEPES, pH 9.0, 10 mM MgCl₂.
-
Prepare 1X working solutions by diluting the 10X stock with deionized water.
-
-
Substrate Preparation:
-
Prepare a 10 mM stock solution of pNPP in deionized water.
-
-
Enzyme Preparation:
-
Prepare a stock solution of alkaline phosphatase in 1X of the respective assay buffer (Tris or HEPES). The final concentration will depend on the specific activity of the enzyme preparation.
-
-
Enzyme Assay:
-
Set up two sets of reactions, one for each buffer system.
-
For each reaction, add the following to a cuvette or microplate well:
-
800 µL of 1X Assay Buffer (either Tris or HEPES)
-
100 µL of 10 mM pNPP solution
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme solution.
-
Immediately start monitoring the absorbance at 405 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each buffer condition.
-
Compare the V₀ values obtained in the Tris-HCl and HEPES buffers to determine the effect of the buffer on enzyme activity.
-
Mandatory Visualizations
Caption: A decision-making workflow for selecting an appropriate experimental buffer.
Caption: Interference of Tris buffer in a metalloenzyme-catalyzed reaction.
References
Validation & Comparative
A Head-to-Head Comparison of Mal-amido-PEG3-C1-PFP and NHS Esters for Bioconjugation
In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of crosslinker is a critical determinant of success. The Mal-amido-PEG3-C1 linker, featuring a maleimide (B117702) group for reaction with thiols and an activated ester for reaction with primary amines, is a popular choice. This guide provides a detailed, data-driven comparison of two common variants of this linker: the Pentafluorophenyl (PFP) ester and the N-hydroxysuccinimide (NHS) ester.
Executive Summary
Pentafluorophenyl (PFP) esters have emerged as a superior alternative to the more traditional N-hydroxysuccinimide (NHS) esters for amine-reactive conjugations. The primary advantage of the Mal-amido-PEG3-C1-PFP ester lies in its significantly greater stability in aqueous solutions, which minimizes hydrolysis and leads to more efficient and reproducible conjugation reactions.[1][2][3] While some studies indicate that NHS esters may exhibit faster initial reaction rates with primary amines, the higher hydrolytic stability of PFP esters often results in a greater overall yield of the desired conjugate.[4] This enhanced stability also provides a wider window for process optimization, a crucial factor in drug development.
Performance Comparison at a Glance
The selection of an appropriate activated ester is pivotal for the efficiency, reproducibility, and overall success of conjugation reactions. The following tables summarize the key performance characteristics of PFP and NHS esters.
| Feature | This compound | Mal-amido-PEG3-C1-NHS ester | References |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | [5][6] |
| Target | Primary and secondary amines | Primary amines | [1][7] |
| Bond Formed | Stable Amide Bond | Stable Amide Bond | [1] |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | [6] |
| Solubility | Requires organic solvent (e.g., DMSO, DMF) | Requires organic solvent (e.g., DMSO, DMF) | [2][8] |
| Hydrolytic Stability | High | Low to Moderate | [6][9] |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially more efficient and reproducible reactions. | Well-established chemistry with a wide range of literature. | [1][6] |
| Key Disadvantage | Can be more hydrophobic than NHS esters. | Susceptible to hydrolysis, which can lead to lower reaction yields. | [6][10] |
Quantitative Performance Data
Direct, side-by-side quantitative comparisons of conjugation efficiency under identical conditions are limited in the literature. However, data on hydrolytic stability and relative reactivity provide a strong basis for comparison.
Table 1: Hydrolytic Stability of Activated Esters
The stability of the activated ester in aqueous buffer is a critical factor, as hydrolysis is a competing reaction that deactivates the linker.
| Activated Ester | Condition | Half-life (t½) | References |
| PFP Ester | Aqueous Acetonitrile | ~6-fold more stable than NHS ester | [3] |
| NHS Ester | pH 7.0, 0°C | 4-5 hours | [6] |
| NHS Ester | pH 8.0, 4°C | 1 hour | [6] |
| NHS Ester | pH 8.5, Room Temp | ~180 minutes | [11] |
| NHS Ester | pH 8.6, 4°C | 10 minutes | [6] |
| NHS Ester | pH 9.0, Room Temp | ~125 minutes | [11] |
Table 2: Comparative Reactivity and Yield with a Primary Amine
A study comparing the reaction of activated esters with (2-phenylethyl)amine in a PBS/DMF buffer system provided the following insights.
| Activated Ester | Relative Reactivity with Amine | Highest Amide Yield | Key Observation | Reference |
| PFP Ester | Less reactive than NHS ester | Higher than NHS ester | The higher hydrolytic stability of the PFP ester leads to a greater overall yield of the desired amide product, despite a slower initial reaction rate. | [4] |
| NHS Ester | More reactive than PFP ester | Lower than PFP ester | The rapid hydrolysis of the NHS ester competes with the amidation reaction, reducing the final product yield. | [4] |
Chemical Structures and Reaction Mechanisms
The fundamental reaction for both esters is the nucleophilic attack of a primary amine on the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group.
DOT source for chemical structures
Caption: General reaction scheme for amine conjugation.
Experimental Protocols
The following protocols provide a general framework for comparing the conjugation efficiency of Mal-amido-PEG3-C1-PFP and NHS esters with a model protein, such as an antibody.
Protocol 1: Comparative Labeling of an Antibody
This protocol is designed to determine the degree of labeling (DOL) achieved with each linker under identical reaction conditions.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
This compound.
-
Mal-amido-PEG3-C1-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns for buffer exchange.
-
Spectrophotometer.
Procedure:
-
Reagent Preparation: Immediately before use, prepare 10 mM stock solutions of the PFP and NHS esters in anhydrous DMSO or DMF.
-
Reaction Setup:
-
Set up parallel reactions for the PFP and NHS esters.
-
To the antibody solution, add a 10-fold molar excess of the PFP ester stock solution.
-
To a separate, identical antibody solution, add a 10-fold molar excess of the NHS ester stock solution.
-
Gently mix the solutions and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixtures through desalting columns equilibrated with PBS.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) for each conjugate using UV-Vis spectrophotometry, taking into account the absorbance of the linker if it contains a chromophore. Alternatively, MALDI-TOF mass spectrometry can be used to determine the number of linkers conjugated to the antibody.
DOT source for experimental workflow
Caption: Workflow for comparing antibody labeling efficiency.
Protocol 2: Monitoring Hydrolytic Stability by HPLC
This protocol allows for the quantitative comparison of the hydrolysis rates of the PFP and NHS esters.
Materials:
-
This compound.
-
Mal-amido-PEG3-C1-NHS ester.
-
Anhydrous DMSO or DMF.
-
Reaction buffer (e.g., PBS, pH 8.0).
-
HPLC system with a C18 column and UV detector.
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA).
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the PFP and NHS esters in anhydrous DMSO or DMF.
-
Hydrolysis Reaction:
-
Add a small aliquot of the PFP ester stock solution to the reaction buffer to a final concentration of 1 mM.
-
In a separate vial, do the same for the NHS ester.
-
Maintain the solutions at a constant temperature (e.g., 25°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Analyze each sample by HPLC, monitoring the disappearance of the active ester peak and the appearance of the corresponding hydrolyzed carboxylic acid peak.
-
Calculate the percentage of remaining active ester at each time point.
-
-
Half-Life Calculation: Plot the natural logarithm of the active ester concentration versus time. The half-life (t½) can be calculated from the slope of the resulting line.
Conclusion
The evidence strongly supports the use of this compound over its NHS counterpart for applications requiring high efficiency and reproducibility. Its superior hydrolytic stability minimizes the impact of a key side reaction, leading to higher yields of the desired bioconjugate. While NHS esters are a well-established technology, the advantages offered by PFP esters in terms of stability and overall reaction outcome make them a compelling choice for researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
PFP Ester vs. NHS Ester: A Data-Driven Comparison for Optimal Amine Conjugation
For researchers, scientists, and drug development professionals, the choice of coupling chemistry is paramount for the successful synthesis of bioconjugates. Among the most common methods for modifying proteins and other biomolecules is the acylation of primary amines using active esters. For years, N-hydroxysuccinimide (NHS) esters have been the go-to reagents for this purpose. However, pentafluorophenyl (PFP) esters have emerged as a compelling alternative, offering distinct advantages in terms of stability and, in some cases, reactivity. This guide provides an objective, data-supported comparison to aid in the selection of the optimal active ester for your amine conjugation needs.
Executive Summary
The primary advantage of PFP esters over NHS esters lies in their significantly greater resistance to hydrolysis, particularly in aqueous buffers at physiological or slightly basic pH. This increased stability translates to a longer half-life in solution, minimizing the competing hydrolytic side reactions and allowing for more efficient conjugation to the target amine. While NHS esters can be highly reactive, their rapid hydrolysis often necessitates the use of a larger excess of the reagent and can lead to lower conjugation yields. The choice between PFP and NHS esters will ultimately depend on the specific requirements of the conjugation reaction, including the stability of the biomolecule, the reaction conditions, and the desired level of conjugation efficiency.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize key quantitative data on the stability and reactivity of PFP and NHS esters.
| Table 1: Hydrolytic Stability of Active Esters | |
| Active Ester | Half-life (t½) in Aqueous Buffer |
| PFP Ester | Significantly more stable than NHS esters; hydrolysis is less of a competing side reaction.[1][2][3][4][5] While direct comparative half-life data in solution is limited in the reviewed literature, studies on analogous tetrafluorophenyl (TFP) ester self-assembled monolayers (SAMs) show a half-life of >200 hours at pH 8.0.[6] |
| NHS Ester | Highly susceptible to hydrolysis, especially with increasing pH.[2][7] Half-life is approximately 4-5 hours at pH 7.0 (0°C), which decreases to 1 hour at pH 8.0 (4°C) and only 10 minutes at pH 8.6 (4°C).[7] At room temperature and pH 8.5, the half-life can be in the range of minutes.[2] |
| Table 2: Reactivity and Reaction Conditions | |
| Parameter | PFP Ester |
| Optimal Reaction pH | 7.2 - 8.5[4] |
| Reaction Kinetics (Aminolysis) | Generally considered to have faster or comparable reaction kinetics to NHS esters. The highly electron-withdrawing pentafluorophenyl group makes the carbonyl carbon more electrophilic.[1] One study on polymer brushes showed a pseudo-first-order rate constant for aminolysis that was significantly faster than for an NHS-based polymer. |
| Byproduct | Pentafluorophenol (PFP-OH) |
| Side Reactions | The primary side reaction is hydrolysis, though it occurs at a slower rate than with NHS esters.[1][2][3][4][5] The byproduct, PFP-OH, is less nucleophilic than N-hydroxysuccinimide (NHS), reducing the potential for unwanted side reactions. |
Chemical Reaction Mechanisms
The fundamental reaction for both PFP and NHS esters is the nucleophilic acyl substitution where a primary amine on a biomolecule attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of the respective leaving group.
A critical competing reaction is the hydrolysis of the ester in aqueous solution, which leads to the formation of an unreactive carboxylic acid and the corresponding leaving group. The efficiency of the conjugation is largely determined by the relative rates of aminolysis (the desired reaction) versus hydrolysis (the competing side reaction).
Experimental Protocols
The following are generalized protocols for amine conjugation using PFP and NHS esters. It is crucial to optimize these protocols for each specific application.
Protocol 1: Amine Conjugation with a PFP Ester
Materials:
-
Biomolecule containing primary amines in an amine-free buffer (e.g., 50-100 mM phosphate (B84403), borate, or carbonate/bicarbonate buffer, pH 7.2-8.5).[4]
-
PFP ester dissolved in an anhydrous organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer at a concentration of 0.5-5 mg/mL.[4]
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester in the organic solvent.[5]
-
Initiate Conjugation: Slowly add the PFP ester solution to the biomolecule solution while gently stirring. A typical molar ratio of PFP ester to the biomolecule is between 2:1 and 10:1.[4]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[4]
-
Quench Reaction (Optional): Add quenching buffer to deactivate any unreacted PFP ester.
-
Purification: Purify the conjugate to remove excess reagents and byproducts.
Protocol 2: Amine Conjugation with an NHS Ester
Materials:
-
Biomolecule containing primary amines in a suitable buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5).[8]
-
NHS ester dissolved in an anhydrous organic solvent (e.g., DMSO or amine-free DMF).[8]
-
Quenching solution (e.g., Tris or glycine).
-
Purification column (e.g., gel filtration).
Procedure:
-
Prepare Biomolecule Solution: Dissolve the biomolecule in the reaction buffer.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in the organic solvent.
-
Initiate Conjugation: Add the NHS ester solution to the biomolecule solution. A molar excess of the NHS ester is typically required.
-
Incubation: Incubate the reaction at room temperature for at least 4 hours or overnight on ice.[8]
-
Quench Reaction: Stop the reaction by adding a quenching solution.
-
Purification: Purify the conjugate using an appropriate method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
Stability comparison of PFP esters and NHS esters in aqueous solutions.
For researchers, scientists, and drug development professionals engaged in bioconjugation and peptide synthesis, the choice of amine-reactive crosslinker is a critical determinant of reaction efficiency and reproducibility. Among the most common choices are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. While both are effective, a crucial difference lies in their stability in the aqueous environments typically used for these reactions. Experimental evidence consistently demonstrates that PFP esters exhibit significantly greater resistance to hydrolysis than their NHS counterparts, providing a wider operational window and leading to more reliable and efficient conjugations.[1][2][3][4]
The enhanced stability of PFP esters stems from the electron-withdrawing nature of the pentafluorophenyl group, which makes the carbonyl carbon highly reactive towards nucleophilic attack by amines while being less susceptible to premature hydrolysis.[2] This inherent stability can translate to higher yields and more reproducible results, particularly in lengthy or complex conjugation procedures.[5]
Quantitative Comparison of Hydrolytic Stability
The stability of active esters is highly dependent on the pH of the aqueous solution. NHS esters are notoriously prone to rapid hydrolysis, especially at neutral to alkaline pH, which is often optimal for amine acylation.[6][7][8] This competing hydrolysis reaction not only consumes the active ester, reducing the efficiency of the desired conjugation, but also complicates reaction kinetics.[6][9]
Table 1: Effect of pH on the Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | Ambient | ~7 hours |
| 8.0 | Ambient | ~1 hour |
| 8.5 | Room Temperature | 125 - 180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~10 minutes |
| 9.0 | Room Temperature | 110 - 125 minutes |
Note: The data is compiled from multiple sources and for different NHS ester-containing molecules, which accounts for some of the variation. The general trend of decreasing stability with increasing pH is consistent.[2][6][7][8][9][10]
In contrast, PFP esters are repeatedly described as being "more stable" or "less subject to hydrolysis" than NHS esters.[1][3][4] This increased stability provides a significant advantage by allowing for more flexibility in reaction conditions and longer reaction times without substantial loss of the active reagent.
Hydrolysis Pathway
The primary degradation pathway for both PFP and NHS esters in aqueous solutions is hydrolysis, which results in the formation of the corresponding carboxylic acid and the respective leaving group (pentafluorophenol or N-hydroxysuccinimide). This reaction is accelerated at higher pH due to the increased concentration of the hydroxide (B78521) ion (OH-), a potent nucleophile.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. nanocomposix.com [nanocomposix.com]
- 9. researchgate.net [researchgate.net]
- 10. info.gbiosciences.com [info.gbiosciences.com]
A Comparative Guide to TFP and PFP Esters for Amine Bioconjugation
For researchers, scientists, and drug development professionals, the selection of the appropriate reactive chemistry is paramount for successful bioconjugation. When targeting primary and secondary amines on biomolecules like proteins, peptides, and oligonucleotides, active esters are a dominant class of reagents. While N-hydroxysuccinimide (NHS) esters have long been the standard, polyfluorophenyl esters—specifically 2,3,5,6-tetrafluorophenyl (TFP) and pentafluorophenyl (PFP) esters—have emerged as superior alternatives due to their enhanced stability and reactivity. This guide provides an objective, data-supported comparison of TFP and PFP esters to inform your selection process for amine-targeted conjugation.
Performance Comparison: TFP vs. PFP Esters
Both TFP and PFP esters offer significant advantages over traditional NHS esters, most notably their increased resistance to hydrolysis in aqueous buffers, which leads to more efficient and reproducible conjugations.[1][2][3] The electron-withdrawing properties of the fluorine atoms on the phenyl ring make the carbonyl carbon highly electrophilic and the corresponding fluorinated phenol (B47542) an excellent leaving group, facilitating the acylation of amines.[1]
While both are highly effective, subtle differences in their performance have been observed. PFP esters are generally considered to be slightly more reactive than TFP esters.[4] In studies comparing cross-linkers, PFP esters demonstrated better incorporation efficiencies than their TFP counterparts under similar conditions.[4]
Table 1: Summary of Quantitative and Qualitative Performance Data
| Parameter | Pentafluorophenyl (PFP) Ester | Tetrafluorophenyl (TFP) Ester | N-hydroxysuccinimide (NHS) Ester (for reference) |
| Reactivity/Aminolysis | Slightly more reactive than TFP ester.[4] One study reported a relative coupling speed ~32x faster than a pentachlorophenyl ester.[1] | Highly reactive, comparable to NHS esters.[4] | Prone to rapid hydrolysis, which competes with aminolysis. Half-life can be minutes at pH 8.[1][5] |
| Hydrolytic Stability | More resistant to hydrolysis than NHS esters.[1][3][6][7] This allows for more controlled reactions. | More stable than NHS esters, especially at basic pH.[2][8] The half-life at pH 10 is almost 10-fold longer than an NHS ester.[9] | Susceptible to rapid hydrolysis, especially as pH increases above 7.[5][9] |
| Optimal Reaction pH | 7.0 - 9.0[10][11] | 8.5 - 9.0[12] | 7.0 - 8.5[1] |
| Byproducts | Pentafluorophenol (PFP-OH) | 2,3,5,6-Tetrafluorophenol (TFP-OH) | N-hydroxysuccinimide (NHS) |
| Solubility | Generally requires dissolution in an organic solvent (DMSO, DMF) before addition to aqueous buffer.[7] | Requires dissolution in an organic solvent (DMSO, DMF) before addition to aqueous buffer.[12] | Often requires dissolution in an organic solvent (DMSO, DMF).[5] |
| Key Advantages | High reactivity and greater stability than NHS esters, leading to high conjugation efficiency.[4][7] | Significant improvement in hydrolytic stability over NHS esters, allowing for longer reaction times.[2][13] | Widely used and well-documented. |
Reaction Mechanism and Experimental Workflow
The fundamental reaction for both TFP and PFP esters is the nucleophilic attack by a primary or secondary amine on the ester's carbonyl carbon, resulting in the formation of a stable amide bond and the release of the corresponding fluorinated phenol.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Confirming Protein PEGylation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, rigorous characterization of PEGylated proteins is paramount to ensuring therapeutic efficacy and safety. This guide provides an objective comparison of mass spectrometry-based techniques and alternative methods for confirming protein PEGylation, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This modification can increase a drug's half-life, improve its stability, and reduce its immunogenicity. However, the inherent heterogeneity of PEG polymers and the potential for multiple PEGylation sites on a protein necessitate robust analytical techniques to confirm successful conjugation, determine the degree of PEGylation, and identify the specific sites of modification.
Mass spectrometry (MS) has emerged as the gold standard for the detailed characterization of PEGylated proteins, offering unparalleled accuracy and resolution.[1][2] This guide delves into the primary MS-based approaches—Intact Mass Analysis and Peptide Mapping—and compares them with established alternative methods, providing a comprehensive overview for researchers in the field.
Mass Spectrometry Approaches: A Detailed Look
Mass spectrometry provides a powerful platform for the analysis of PEGylated proteins, enabling the determination of the molecular weight of the conjugate, the degree of PEGylation, and the location of PEG attachment. The two predominant techniques employed are Intact Mass Analysis and Peptide Mapping.
Intact Mass Analysis
Intact Mass Analysis involves the measurement of the entire, non-digested PEGylated protein. This "top-down" approach is invaluable for determining the overall degree of PEGylation and the distribution of different PEGylated species (e.g., mono-, di-, tri-PEGylated).[3][4] Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers is commonly used for this purpose.[5][6]
A significant challenge in the ESI-MS analysis of PEGylated proteins is the generation of complex spectra due to the polydispersity of the PEG moiety and the presence of multiple charge states.[3] The use of charge-reducing agents, such as triethylamine (B128534) (TEA), added post-column can simplify the mass spectra by shifting the charge-state distribution to a more manageable range.[3][7]
Peptide Mapping
To pinpoint the specific amino acid residues where PEG molecules are attached, a "bottom-up" approach known as peptide mapping is employed.[8][9] This method involves the enzymatic digestion of the PEGylated protein into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[8][10] By comparing the peptide maps of the PEGylated and non-PEGylated protein, it is possible to identify the peptides that have been modified with PEG.[2]
Comparing Mass Spectrometry Techniques: ESI vs. MALDI
The two most common ionization techniques used in the mass spectrometry of proteins are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Feature | ESI-MS | MALDI-TOF-MS |
| Ionization Process | Soft ionization of molecules in solution.[11] | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.[12] |
| Typical Analytes | Proteins in solution, suitable for coupling with LC.[11] | A wide range of molecules, including proteins and peptides.[12] |
| Charge State | Produces multiply charged ions.[13] | Primarily produces singly charged ions.[14] |
| Data Complexity | Can be complex due to multiple charge states and PEG polydispersity, often requiring deconvolution software.[3][13] | Generally produces simpler spectra.[15] |
| Coupling to Separation | Easily coupled with liquid chromatography (LC-MS).[2] | Can be coupled with LC, but is more commonly used for direct analysis of separated fractions.[16] |
| Quantitative Analysis | Generally considered more suitable for quantitative analysis.[11][14] | Can be challenging for accurate quantification due to variations in ionization efficiency.[11] |
Alternative Methods for PEGylation Confirmation
While mass spectrometry provides the most detailed characterization, other techniques are valuable for routine analysis and as complementary methods.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on the gel than its non-PEGylated counterpart.[17] This provides a straightforward visual confirmation of PEGylation. Staining with reagents like barium iodide can specifically detect the PEG moiety.[18] However, SDS-PAGE has lower resolution than MS and provides only an estimation of the degree of PEGylation.[19]
Chromatographic Methods
Several chromatographic techniques can be used to separate and analyze PEGylated proteins:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[20] PEGylated proteins, being larger than their unmodified counterparts, will elute earlier from the column. SEC is effective for separating PEGylated species from unreacted protein and free PEG.[21]
-
Ion Exchange Chromatography (IEX): Separates proteins based on their net charge. The attachment of neutral PEG chains can shield charged residues on the protein surface, altering its retention on an IEX column.[21] This can be used to separate different PEGylated isoforms.
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for the separation of PEGylated and non-PEGylated forms.[22][]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating proteins and peptides based on their hydrophobicity.[] It is often used in conjunction with mass spectrometry for peptide mapping.
Quantitative Data Summary
| Technique | Information Provided | Resolution | Throughput | Quantitative Capability |
| Intact Mass Analysis (ESI-MS) | Degree of PEGylation, distribution of PEGylated species.[3] | High | Moderate | Good |
| Peptide Mapping (LC-MS/MS) | Site of PEGylation.[9] | High | Low | Semi-quantitative |
| MALDI-TOF-MS | Average molecular weight of PEGylated species.[1] | Moderate to High | High | Moderate |
| SDS-PAGE | Confirmation of PEGylation, estimation of molecular weight.[17] | Low | High | Poor |
| Size Exclusion Chromatography (SEC) | Separation of PEGylated species based on size.[20] | Moderate | High | Good |
| Ion Exchange Chromatography (IEX) | Separation of PEGylated isoforms based on charge.[21] | Moderate | High | Good |
| Hydrophobic Interaction Chromatography (HIC) | Separation of PEGylated species based on hydrophobicity.[22] | Moderate | High | Good |
Experimental Protocols
Protocol 1: Intact Mass Analysis of PEGylated Protein by LC-ESI-MS
-
Sample Preparation:
-
Desalt the PEGylated protein sample using a suitable method, such as a 10 kDa molecular weight cut-off centrifugal filter with 10% acetonitrile (B52724) in 0.1% formic acid.[3]
-
Dilute the desalted sample to a final concentration of 0.1-1 mg/mL in a mobile phase-compatible solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
-
Liquid Chromatography (LC):
-
Use a reversed-phase column suitable for protein analysis (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient from low to high organic content to elute the PEGylated protein.
-
Optionally, introduce a post-column flow of a charge-reducing agent like 0.2-1% triethylamine (TEA) in a compatible solvent to simplify the mass spectrum.[3]
-
-
Mass Spectrometry (ESI-MS):
-
Set the mass spectrometer to positive ion mode.
-
Acquire data over a mass range appropriate for the expected m/z of the PEGylated protein's charge states.
-
Optimize source parameters (e.g., capillary voltage, source temperature) for the specific instrument and analyte.
-
-
Data Analysis:
-
Use deconvolution software (e.g., BioAnalyst, ProMass HR) to convert the multi-charged spectrum into a zero-charge mass spectrum.[3][13]
-
Determine the mass of the unmodified protein and the masses of the different PEGylated species.
-
Calculate the degree of PEGylation by comparing the mass of the PEGylated protein to the unmodified protein.
-
Protocol 2: Peptide Mapping for PEGylation Site Analysis
-
Sample Preparation and Digestion:
-
Denature the PEGylated protein using a denaturant like urea (B33335) or guanidine-HCl.
-
Reduce disulfide bonds with a reducing agent such as dithiothreitol (B142953) (DTT).
-
Alkylate the free cysteine residues with an alkylating agent like iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Perform enzymatic digestion using a specific protease, most commonly trypsin.[10] Incubate at the optimal temperature and time for the chosen enzyme.
-
Quench the digestion reaction, typically by adding an acid like formic acid.
-
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Run a gradient from low to high organic content to separate the peptides.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive ion mode.
-
Use a data-dependent acquisition (DDA) method where the most intense peptide ions in a full scan are automatically selected for fragmentation (MS/MS).
-
Fragment the peptide ions using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, SEQUEST) to identify the peptides from the MS/MS spectra by searching against the known protein sequence.
-
Compare the peptide map of the PEGylated protein with that of a non-PEGylated control.
-
Identify peptides that show a mass shift corresponding to the mass of the PEG moiety. The sequence of these peptides will reveal the site of PEGylation.
-
Visualizing the Workflows
Caption: Workflow for Intact Mass Analysis of PEGylated Proteins.
Caption: Workflow for Peptide Mapping to Identify PEGylation Sites.
Conclusion
The confirmation of protein PEGylation requires a multi-faceted analytical approach. While techniques like SDS-PAGE and various chromatographic methods provide valuable initial confirmation and separation capabilities, mass spectrometry remains the definitive tool for comprehensive characterization. Intact Mass Analysis offers a rapid assessment of the degree of PEGylation, while Peptide Mapping provides the precise location of PEG attachment. The choice of methodology will depend on the specific information required, the available instrumentation, and the stage of drug development. For thorough and regulatory-compliant characterization of PEGylated biotherapeutics, a combination of these techniques is often employed.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. ctdp.org [ctdp.org]
- 5. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 9. RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH [journal11.magtechjournal.com]
- 10. youtube.com [youtube.com]
- 11. Advantages and Disadvantages of Protein Complex Identification using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Analysis of Protein Complexes using MALDI-TOF-MS and ESI-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 13. enovatia.com [enovatia.com]
- 14. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. A comparison of MS/MS-based, stable-isotope-labeled, quantitation performance on ESI-quadrupole TOF and MALDI-TOF/TOF mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 20. creativepegworks.com [creativepegworks.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analyzing Conjugation Efficiency: SEC and Its Alternatives
For researchers, scientists, and drug development professionals, accurately characterizing the efficiency of conjugation reactions is a critical step in the development of bioconjugates, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of size-exclusion chromatography (SEC) with other common analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your needs.
Introduction
The efficacy and safety of bioconjugates are intrinsically linked to their conjugation efficiency, often quantified by the drug-to-antibody ratio (DAR) in ADCs. Inconsistent conjugation can lead to a heterogeneous product with variable potency and potential for adverse effects. Therefore, robust analytical methods are essential to monitor and control this critical quality attribute.
Size-exclusion chromatography (SEC) is a widely employed technique for the analysis of bioconjugates. It separates molecules based on their hydrodynamic radius, effectively distinguishing between conjugated antibodies, unconjugated antibodies, and aggregates. While SEC is a powerful tool for assessing product purity and detecting aggregation, other methods such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and UV-Vis spectrophotometry offer alternative or complementary approaches to characterizing conjugation efficiency. This guide will delve into the principles, protocols, and comparative performance of these techniques.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Size-Exclusion Chromatography (SEC)
Principle: SEC separates molecules based on their size in solution. Larger molecules, such as conjugated antibodies and aggregates, elute earlier than smaller molecules, like unconjugated antibodies. The peak areas in the chromatogram can be used to quantify the relative amounts of these species.
Protocol:
-
System: HPLC or UHPLC system.
-
Column: A silica-based SEC column with a pore size appropriate for the size of the antibody and conjugate (e.g., 300 Å).
-
Mobile Phase: A buffered saline solution, typically 150 mM sodium phosphate, pH 7.0, is used to maintain the native structure of the protein.[1] The mobile phase should be filtered and degassed.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[1]
-
Detection: UV absorbance at 280 nm is used to monitor the protein elution.
-
Sample Preparation: The sample is diluted in the mobile phase to an appropriate concentration (e.g., 1 mg/mL).
Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity. In HIC, a high salt concentration mobile phase is used to promote the binding of the conjugate to a hydrophobic stationary phase. A decreasing salt gradient is then applied to elute the molecules, with more hydrophobic species eluting later. This allows for the separation of species with different DARs. HIC is often considered the gold standard for DAR determination under native conditions.[2]
Protocol:
-
System: HPLC or UHPLC system.
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl, Phenyl) is selected based on the hydrophobicity of the conjugate.
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[3]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.
-
Gradient: A linear gradient from 100% A to 100% B over 20-30 minutes is commonly used.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is typical.
-
Detection: UV absorbance at 280 nm is used to monitor the protein.
Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS)
Principle: This technique couples the size-based separation of SEC with the mass detection capabilities of MS. This allows for the direct determination of the molecular weights of the eluting species, providing confirmation of the conjugation and a precise measurement of the DAR. Native SEC-MS, which uses a volatile mobile phase compatible with MS, is particularly powerful for analyzing intact, non-covalent complexes.[]
Protocol:
-
System: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A silica-based SEC column suitable for biological molecules.
-
Mobile Phase: A volatile buffer system, such as 50 mM ammonium acetate, is used to ensure compatibility with the MS detector.[5]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer Settings: The instrument is operated in native mode to preserve the non-covalent interactions within the conjugate.
-
Data Analysis: The deconvoluted mass spectra provide the masses of the different conjugated species, from which the DAR can be calculated.
UV-Vis Spectrophotometry
Principle: If the conjugated small molecule has a distinct UV-Vis absorbance spectrum from the protein, the average DAR can be estimated by measuring the absorbance at two different wavelengths – one where the protein primarily absorbs (typically 280 nm) and one where the small molecule has a strong absorbance.
Protocol:
-
Instrument: A UV-Vis spectrophotometer.
-
Measurement: The absorbance of the conjugate solution is measured at the wavelength of maximum absorbance for the protein (e.g., 280 nm) and the small molecule.
-
Calculation: The concentrations of the protein and the conjugated molecule are determined using their respective molar extinction coefficients and the Beer-Lambert law. The average DAR is then calculated as the molar ratio of the drug to the antibody.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies comparing the performance of SEC, HIC, and MS for the analysis of ADCs.
Table 1: Comparison of Average Drug-to-Antibody Ratio (DAR) Values
| Sample | HIC-UV/Vis | RPLC-MS (QToF) | RPLC-MS (Orbitrap) | MALDI-TOF-MS | Native SEC-MS (2014) | Native SEC-MS (2017) |
| Low DAR ADC | 1.0 (1.9%) | - | - | 1.1 (13%) | 2.72 | 2.70 |
| Mid DAR ADC | 2.0 (5.7%) | - | - | 1.5 (4.2%) | 4.40 | 4.37 |
| High DAR ADC | 6.1 (1.2%) | - | - | - | 5.97 | 6.07 |
| Max. DAR ADC | 7.8 (1.1%) | - | - | - | - | - |
Data for HIC-UV/Vis, RPLC-MS, and MALDI-TOF-MS are from a study on cysteine-linked MMAE conjugates of Trastuzumab, with RSD values in parentheses.[6] Data for Native SEC-MS are from a separate study on cysteine-conjugated ADCs.
Table 2: Comparison of HIC and Native SEC-MS for Cysteine-Linked ADCs
| Sample | HIC Average DAR | Native SEC-MS Average DAR |
| Low Conjugation | 2.83 | 2.70 |
| Moderate Conjugation | 4.44 | 4.37 |
| High Conjugation | 5.97 | 6.07 |
This table shows the excellent agreement in average DAR values obtained by HIC and an improved native SEC-MS method.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for SEC and HIC analysis.
References
- 1. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
A Comparative Guide to the In Vitro Performance of Non-Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The selection of a linker is a critical decision in the design of Antibody-Drug Conjugates (ADCs), profoundly influencing their stability, efficacy, and safety. Non-cleavable linkers, which release the cytotoxic payload upon lysosomal degradation of the antibody, are prized for their high plasma stability, offering a wider therapeutic window. This guide provides an objective comparison of the in vitro performance of commonly used non-cleavable linkers, supported by experimental data and detailed methodologies to aid in the rational design and evaluation of next-generation ADCs.
Mechanism of Action of Non-Cleavable ADCs
Non-cleavable linkers form a stable covalent bond between the antibody and the cytotoxic payload.[1] Unlike their cleavable counterparts, they do not possess a specific chemical motif designed for cleavage within the cell. Instead, the release of the active drug metabolite relies on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cancer cell.[2] This process liberates the payload still attached to the linker and a single amino acid residue from the antibody.[3]
Caption: Mechanism of action of an ADC with a non-cleavable linker.
Comparative In Vitro Performance Data
The following tables summarize quantitative data on the in vitro performance of ADCs featuring different non-cleavable linkers. It is crucial to note that the data has been compiled from various sources. Direct comparison of absolute values (e.g., IC50) should be approached with caution, as the experimental conditions (e.g., antibody, payload, cell lines, and assay methods) can vary significantly between studies. The primary utility of these tables is to provide a general overview of the performance characteristics of different non-cleavable linkers.
Table 1: In Vitro Cytotoxicity of ADCs with Non-Cleavable Linkers
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an ADC in killing cancer cells. Lower IC50 values indicate higher potency.
| Linker Type | Specific Linker | Antibody-Payload | Cell Line | Target Antigen | IC50 (pM) |
| Maleimide-based | SMCC | Trastuzumab-DM1 | HER2+ Cell Line | HER2 | ~609 |
| Maleimide-based | CX | anti-EpCAM-DM1 | HCT-116 | EpCAM | Significantly lower than SMCC-DM1 ADC |
| Dioxane-based | MD | Fluorescence Conjugate | N/A | N/A | N/A |
Note: The cytotoxicity of the CX linker-containing ADC was reported to be significantly improved compared to the SMCC-DM1-based ADC.[4] A direct IC50 value for the SMCC-DM1 ADC in the same cell line was not provided in the source.
Table 2: In Vitro Plasma Stability of ADCs with Non-Cleavable Linkers
Plasma stability is a critical parameter that influences the safety and efficacy of an ADC. It is often assessed by measuring the amount of intact ADC or the release of free payload over time in plasma.
| Linker Type | Specific Linker | ADC | Plasma Source | Stability Metric | Result |
| Maleimide-based | SMCC | Trastuzumab-DM1 | Human | Half-life (t1/2) | 10.4 days |
| Triglycyl Peptide | CX | anti-EpCAM-DM1 | Mouse | Half-life (t1/2) | 9.9 days |
| Dioxane-based | MD | Fluorescence Conjugate | Human | Fluorescence Release at 72h | 4-fold lower than SMCC conjugate |
Note: The stability of the CX-DM1 ADC was found to be comparable to that of the SMCC-DM1 ADC.[4] The MD-based linker exhibited significantly higher stability in human plasma compared to the SMCC linker.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC linker performance.
Experimental Workflow for In Vitro ADC Evaluation
The following diagram illustrates a typical workflow for the in vitro characterization of ADCs with different non-cleavable linkers.
Caption: A typical experimental workflow for in vitro ADC evaluation.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine and compare the potency (IC50) of ADCs with different non-cleavable linkers on target antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADCs with different non-cleavable linkers
-
Isotype control ADC (non-binding antibody with the same linker-payload)
-
Free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs, isotype control ADC, and free payload in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Incubate for 15 minutes at room temperature on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of ADCs with different non-cleavable linkers and quantify the premature release of the payload in plasma.
Materials:
-
ADCs with different non-cleavable linkers
-
Human and/or other species (e.g., mouse, rat) plasma
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS grade solvents (e.g., acetonitrile, formic acid)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a final concentration of 50-100 µg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation:
-
Intact ADC Analysis (Drug-to-Antibody Ratio - DAR): At each time point, capture the ADC from the plasma using immunoaffinity beads. Wash the beads to remove unbound plasma proteins. Elute the ADC and analyze by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload deconjugation.
-
Free Payload Analysis: Precipitate the plasma proteins from an aliquot of the incubation mixture (e.g., with acetonitrile). Centrifuge to pellet the proteins and analyze the supernatant by LC-MS/MS to quantify the amount of released free payload.
-
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability profile and half-life of the ADC in plasma.
Protocol 3: In Vitro Internalization Assay (pH-sensitive dye-based)
Objective: To measure and compare the rate and extent of internalization of ADCs with different non-cleavable linkers into target cells.
Materials:
-
Target antigen-positive cancer cell lines
-
ADCs labeled with a pH-sensitive dye (e.g., pHrodo™)
-
Complete cell culture medium
-
Flow cytometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells in an appropriate format for the chosen analysis method (e.g., 96-well plate for flow cytometry or imaging).
-
ADC Incubation: Add the fluorescently labeled ADCs to the cells at a predetermined concentration.
-
Time Course: Incubate the cells at 37°C and acquire data at various time points (e.g., 0, 1, 4, 8, 24 hours). A control incubation at 4°C can be included to inhibit active internalization.
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells, wash with cold PBS, and analyze the fluorescence intensity on a flow cytometer. The increase in fluorescence intensity corresponds to the internalization of the ADC into acidic endosomal and lysosomal compartments.
-
High-Content Imaging: Acquire images of the cells at each time point. The images can be analyzed to quantify the amount and localization of the internalized ADC.
-
-
Data Analysis: Plot the mean fluorescence intensity or the number of fluorescent puncta per cell against time to determine the rate and extent of internalization for each ADC.
Conclusion
The in vitro performance of non-cleavable linkers is a critical determinant of an ADC's therapeutic potential. While non-cleavable linkers generally offer high plasma stability, subtle differences in their chemical structure can impact their overall performance, including cytotoxicity and internalization kinetics. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of different non-cleavable linkers. A thorough in vitro characterization is essential for selecting ADC candidates with the optimal balance of stability and potent, target-dependent cytotoxicity for further preclinical and clinical development.
References
Beyond the Thiol-Maleimide Bond: A Comparative Guide to Next-Generation Cysteine Conjugation
For decades, the reaction of maleimides with thiol groups on cysteine residues has been the cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules. Its high specificity and rapid reaction kinetics under physiological conditions have made it a workhorse in the field. However, the stability of the resulting thioether bond has been a persistent concern, with the potential for retro-Michael addition leading to deconjugation, especially in vivo. This guide provides a comprehensive comparison of the leading alternatives to maleimide (B117702) chemistry, offering researchers, scientists, and drug development professionals the data and protocols needed to select the optimal thiol-specific conjugation strategy.
The Stability Challenge of Maleimide Conjugates
The primary drawback of the traditional maleimide-thiol linkage is its reversibility. The succinimide (B58015) ring formed can undergo hydrolysis, and more critically, the thioether bond is susceptible to exchange with other thiols, such as glutathione, which is abundant in the cellular environment. This can lead to premature release of the conjugated payload, reducing therapeutic efficacy and potentially causing off-target toxicity.
A New Wave of Thiol-Specific Chemistries
To address the stability limitations of maleimides, a diverse array of alternative conjugation methods has been developed. These next-generation techniques offer improved stability, and in some cases, novel functionalities such as disulfide re-bridging.
Quantitative Performance Comparison
The following tables summarize the key performance metrics of maleimide chemistry and its leading alternatives based on available experimental data.
Table 1: Reaction Conditions and Kinetics
| Linker Type | Typical Reaction Conditions | Reaction Time | Conjugation Yield | Key Kinetic Parameters |
| N-Alkyl Maleimide | pH 6.5-7.5, Room Temperature | 1-2 hours | >90% | Fast reaction with thiols. |
| Next-Gen Maleimides (N-Aryl) | pH 7.4, Room Temperature | < 1 hour | >90% | Approx. 2.5 times faster reaction with thiolates compared to N-alkyl maleimides.[1] |
| Vinyl Sulfone | pH 7-9, Room Temperature | 2-4 hours | >90% | Rapid and selective reaction with thiols at pH 7-9.[1] |
| Thiol-yne (Click Chemistry) | Catalyst (e.g., phosphine), Room Temp | 1-4 hours | >95% | Highly efficient and specific.[1] |
| Bis-sulfone (Disulfide Re-bridging) | pH 7.4, Room Temperature | 12 hours | Quantitative | Enables site-specific conjugation to native disulfides. |
| Cyanobenzothiazole (CBT) | pH 7.4, Room Temperature | 1-2 hours | >90% | Second-order rate constant of ~9.2 M⁻¹s⁻¹.[2][3] |
| Perfluoroaryl (SNAr) | pH 8.0, Room Temperature | 8 hours | High | Rate can be significantly accelerated by salts like ammonium (B1175870) sulfate.[4][5] |
| Iodoacetamide | pH >8.0 | Several hours | Variable | Slower kinetics compared to maleimides. |
| 5-Hydroxy-pyrrolones (5HP2Os) | pH 6-8, 37°C | 24 hours | High | Stable towards hydrolysis.[6] |
Table 2: Conjugate Stability
| Linker Type | Bond Formed | Stability in Plasma/Serum | Key Stability Features |
| N-Alkyl Maleimide | Thioether | Moderate (prone to retro-Michael addition and thiol exchange) | The succinimide ring can be hydrolyzed, but the thioether bond is susceptible to exchange with other thiols (e.g., albumin).[1][7] |
| Next-Gen Maleimides (N-Aryl) | Thioether | High | The thiosuccinimide ring undergoes substantially faster hydrolysis, leading to a more stable, ring-opened structure that prevents retro-Michael addition.[1] |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond.[1][8] Mono-sulfone-PEG conjugates retained >95% conjugation after 7 days in the presence of 1 mM glutathione.[9] |
| Thiol-yne (Click Chemistry) | Thioether | Very High | Forms a highly stable and irreversible thioether linkage.[1] |
| Bis-sulfone (Disulfide Re-bridging) | Thioether | High | Covalently re-bridges the disulfide bond, maintaining the protein's structural integrity.[10][11] |
| Cyanobenzothiazole (CBT) | Thiazole (B1198619) | High | The thiazole linkage demonstrates higher stability compared to the thiosuccinimide thioether at physiological conditions in the presence of glutathione. |
| Perfluoroaryl (SNAr) | Thioether | High | Forms a stable carbon-sulfur bond. |
| Iodoacetamide | Thioether | High | Forms a stable, irreversible thioether bond. |
| 5-Hydroxy-pyrrolones (5HP2Os) | Thioether | High | Conjugates are stable towards thiol-exchange over prolonged periods.[6] |
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To further elucidate the differences between these conjugation strategies, the following diagrams illustrate their chemical pathways and a general experimental workflow for assessing conjugate stability.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these conjugation techniques. Below are representative protocols for key alternative methods.
Protocol 1: Conjugation via Next-Generation Maleimides (Diiodomaleimides)
This protocol is a general guideline for the conjugation of a thiol-containing protein with a diiodomaleimide reagent.
Materials:
-
Thiol-containing protein (e.g., antibody fragment)
-
Diiodomaleimide cross-linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agent (if starting with disulfides): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove excess TCEP using a desalting column.
-
Conjugation Reaction: Dissolve the diiodomaleimide linker in an organic solvent like DMSO. Add the linker solution to the protein solution at a 3:1 molar ratio (linker:protein).
-
Incubation: Incubate the reaction mixture for 1 to 4 hours at room temperature. Monitor the reaction progress by SDS-PAGE or LC-MS.
-
Quenching: Add a 10-fold molar excess of N-acetyl cysteine to quench any unreacted diiodomaleimide.
-
Purification: Purify the conjugate from excess reagents and byproducts using size-exclusion chromatography.
Protocol 2: Disulfide Re-bridging with Bis-Sulfone Reagents
This protocol outlines the site-specific conjugation to native interchain disulfides of an antibody using a bis-sulfone reagent.
Materials:
-
Antibody (e.g., IgG1)
-
Bis-sulfone functionalized payload
-
Reduction Buffer: PBS with 5 mM EDTA, pH 7.4
-
Reducing agent: Dithiothreitol (DTT)
-
Conjugation Buffer: PBS, pH 7.4
-
Purification method: Cation exchange chromatography
Procedure:
-
Antibody Reduction: Incubate the antibody with an excess of DTT for 1 hour at room temperature to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Remove the excess DTT using a desalting column, exchanging the antibody into the conjugation buffer.
-
Conjugation Reaction: Add 10 equivalents of the bis-sulfone trehalose (B1683222) polymer to the reduced antibody solution.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 12 hours.[10]
-
Purification: Remove the excess polymer and other reagents via cation exchange chromatography to yield the pure antibody-drug conjugate.[10]
Protocol 3: N-terminal Cysteine Labeling with 2-Cyanobenzothiazole (CBT)
This protocol describes the site-specific labeling of a protein with an N-terminal cysteine using a CBT-functionalized probe.[12]
Materials:
-
Protein with an N-terminal cysteine
-
CBT-functionalized reporter molecule (e.g., fluorophore)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agent (optional): TCEP
-
Purification method: Size-exclusion chromatography or dialysis
Procedure:
-
Protein Preparation: Dissolve the purified protein in PBS (pH 7.4) to a final concentration of approximately 5 µM.[12] If necessary, add TCEP to a final concentration of 1 mM to ensure the cysteine is in its reduced form.[12]
-
Conjugation Reaction: Add the CBT-reporter conjugate to the protein solution to a final concentration of 500 µM.[12]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Purification: Monitor the labeling efficiency by a suitable method, such as SDS-PAGE with fluorescence imaging or mass spectrometry. Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.[12]
Conclusion: Selecting the Right Tool for the Job
The choice of a thiol-specific conjugation chemistry should be guided by the specific requirements of the application. While traditional maleimide chemistry remains a viable option for many in vitro applications due to its simplicity and speed, the development of robust biotherapeutics and other in vivo tools necessitates the use of more stable linkages. Next-generation maleimides and vinyl sulfones offer a significant improvement in stability with relatively minor adjustments to established protocols. For applications demanding the highest stability or unique functionalities like disulfide re-bridging, chemistries such as thiol-yne, bis-sulfones, and CBT ligation provide powerful solutions. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to advance their bioconjugation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Two birds one stone: β-fluoropyrrolyl-cysteine SNAr chemistry enabling functional porphyrin bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05881E [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. benchchem.com [benchchem.com]
Navigating Thioether Bond Stability in Maleimide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the thioether bond in maleimide-based bioconjugates is a critical parameter influencing the efficacy and safety of novel therapeutics and research reagents. This guide provides an objective comparison of the in vitro stability of maleimide (B117702) conjugates, supported by experimental data, and details protocols for assessment. We delve into the inherent instability of the maleimide-thioether linkage, strategies for its stabilization, and compare its performance against next-generation alternatives.
The Achilles' heel of the traditional N-alkyl maleimide-thiol adduct is its susceptibility to a retro-Michael reaction. This reversible process can lead to deconjugation, particularly in the presence of endogenous thiols such as glutathione (B108866), resulting in premature release of the conjugated payload and potential off-target effects. However, the stability of this linkage can be significantly enhanced through strategic modifications to the maleimide structure and by promoting a stabilizing hydrolysis of the succinimide (B58015) ring.
Comparative Stability of Maleimide Conjugates
The stability of the thioether bond in maleimide conjugates is highly dependent on the substituent attached to the maleimide nitrogen (N-substituent). N-aryl maleimides, for instance, exhibit markedly improved stability compared to their N-alkyl counterparts. This is attributed to the accelerated hydrolysis of the thiosuccinimide ring in N-aryl conjugates, which forms a stable, ring-opened structure that is resistant to the retro-Michael reaction.
| Conjugate Type | Incubation Conditions | % Deconjugation (after 7 days) | Reference |
| N-Alkyl Maleimide ADC | Serum, 37°C | 35-67% | [1] |
| N-Aryl Maleimide ADC | Serum, 37°C | <20% | [1] |
| Maleimide-PEG Conjugate | 1 mM Glutathione, 37°C | ~30% (conjugate lost) | |
| Mono-sulfone-PEG Conjugate | 1 mM Glutathione, 37°C | <5% (conjugate lost) |
The rate of this stabilizing hydrolysis is influenced by the electronic properties of the N-substituent. Electron-withdrawing groups on the N-aryl ring can further accelerate hydrolysis, leading to even more stable conjugates.
| N-Substituent of Thiosuccinimide | pH | Temperature (°C) | Hydrolysis Half-life (hours) | Reference |
| Alkyl | 7.4 | 37 | 32 | [2] |
| Phenyl | 7.4 | 37 | 1.5 | [2] |
| Fluoro-phenyl | 7.4 | 37 | 0.7 | [2] |
| Alkyl | 8.6 | 22 | 10 | [2] |
| Phenyl | 8.6 | 22 | 0.8 | [2] |
| Fluoro-phenyl | 8.6 | 22 | 0.4 | [2] |
Next-Generation Alternatives
The quest for more stable bioconjugates has led to the development of alternatives to traditional maleimides. Vinyl sulfones, for example, form a stable, irreversible thioether bond and have demonstrated superior stability in comparative studies.
Key Chemical Pathways
The stability of maleimide conjugates is governed by two competing reactions: the retro-Michael reaction, which leads to instability, and the hydrolysis of the succinimide ring, which results in a stable product.
Experimental Protocols
Protocol for In Vitro Stability Assessment of Maleimide Conjugates using RP-HPLC
This protocol outlines a general procedure for assessing the in vitro stability of a maleimide conjugate in the presence of glutathione (GSH).
1. Materials and Reagents:
-
Purified maleimide-thiol conjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Reverse-phase HPLC system with a C18 column and UV detector
2. Procedure:
-
Sample Preparation: Prepare a stock solution of the purified conjugate at 1 mg/mL in PBS (pH 7.4).
-
Incubation:
-
In a microcentrifuge tube, add the conjugate stock solution to a final concentration of 0.5 mg/mL in PBS.
-
Add a freshly prepared solution of GSH to a final concentration of 5 mM.
-
Incubate the mixture at 37°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Quenching: Immediately quench the reaction in each aliquot by adding TFA to a final concentration of 0.1% to stop the retro-Michael reaction and any further degradation. Store quenched samples at 4°C until analysis.
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient is 5-95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the absorbance at a wavelength appropriate for the conjugate (e.g., 280 nm for proteins).
-
-
Data Analysis: The intact conjugate, deconjugated components, and any hydrolyzed species will have different retention times. Integrate the peak areas to quantify the percentage of remaining intact conjugate at each time point.
Protocol for LC-MS Analysis of Conjugate Stability
For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to identify and quantify the parent conjugate and its degradation products.
1. Materials and Reagents:
-
Same as for RP-HPLC protocol
-
LC-MS system with an electrospray ionization (ESI) source
2. Procedure:
-
Follow the sample preparation, incubation, and quenching steps as described in the RP-HPLC protocol.
-
LC-MS Analysis:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the conjugate and its products.
-
MS Detection: Operate the mass spectrometer in positive ion mode and acquire full scan mass spectra to identify the molecular weights of the intact conjugate, deconjugated species, and any glutathione adducts.
-
-
Data Analysis: Extract ion chromatograms for the expected masses of the different species to monitor their relative abundance over time.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro stability of maleimide conjugates.
References
The Critical Choice: How Crosslinkers Dictate the Therapeutic Efficacy of Antibody-Drug Conjugates
A deep dive into the comparative effectiveness of different crosslinking strategies in ADC development, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The therapeutic success of an Antibody-Drug Conjugate (ADC) is not solely reliant on the specificity of the antibody or the potency of the cytotoxic payload. The lynchpin of ADC design is the chemical linker that connects these two components. This linker's properties profoundly influence the ADC's stability in circulation, its drug-release mechanism at the tumor site, and ultimately, its overall therapeutic window. This guide provides an objective comparison of different crosslinker technologies, summarizing key performance data and outlining the experimental methodologies crucial for their evaluation.
The choice of a linker is a critical decision in the development of an ADC, with significant implications for its therapeutic index.[1] Linkers are broadly categorized into two main types: cleavable and non-cleavable. The selection between these two dictates the mechanism of drug release, stability, and the potential for off-target toxicity.[1][2]
Cleavable Linkers: Designed for Conditional Release
Cleavable linkers are engineered to be stable in the systemic circulation but to release the cytotoxic payload upon encountering specific conditions prevalent within the tumor microenvironment or inside cancer cells.[3] This conditional release is a key strategy to maximize on-target toxicity while minimizing systemic side effects. The primary mechanisms for cleavage include:
-
Enzyme-Sensitive Linkers: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are designed to be cleaved by proteases like cathepsin B, which are often upregulated in tumor lysosomes.[4]
-
pH-Sensitive Linkers: Hydrazone linkers are a classic example of this category. They are relatively stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][5]
-
Glutathione-Sensitive Linkers: These linkers incorporate a disulfide bond that is readily cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) than the bloodstream.[4]
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect."[6] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells.[1][6][7] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[1]
Non-Cleavable Linkers: Stability as a Priority
In contrast, non-cleavable linkers form a stable covalent bond between the antibody and the payload.[8] The release of the drug from these linkers relies on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization.[9] This process releases the payload with an attached amino acid residue from the antibody.
The primary advantage of non-cleavable linkers is their high plasma stability, which generally leads to a lower risk of premature drug release and associated off-target toxicity.[9][10] This increased stability can result in a more favorable pharmacokinetic profile.[9] However, the released payload-amino acid adduct is typically charged and less membrane-permeable, which largely prevents a bystander effect.[7][10] Consequently, ADCs with non-cleavable linkers are often more effective against tumors with homogenous and high-level antigen expression.[10]
Head-to-Head Comparison: Performance Data
The choice between a cleavable and non-cleavable linker strategy has a direct and measurable impact on the therapeutic efficacy of an ADC. The following tables summarize key quantitative data from preclinical studies, illustrating these differences.
| Linker Type | ADC | Target | Payload | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Cleavable (Enzyme) | Val-Cit-PABC-MMAE ADC | CD30 | MMAE | ~1 ng/mL | High | [11] |
| Cleavable (pH) | Hydrazone-DOX ADC | CD56 | Doxorubicin | Sub-µM range | Moderate | [5] |
| Non-Cleavable | SMCC-DM1 ADC (T-DM1) | HER2 | DM1 | ~20 ng/mL | High (in HER2 high tumors) | [9] |
| Cleavable (Enzyme) | β-galactosidase-cleavable linker-MMAE ADC | HER2 | MMAE | 8.8 pM | 57-58% reduction at 1 mg/kg | [12] |
| Cleavable (Enzyme) | Val-Cit linker-MMAE ADC | HER2 | MMAE | 14.3 pM | - | [12] |
| Non-Cleavable | Kadcyla (T-DM1) | HER2 | DM1 | 33 pM | Not statistically significant at 1 mg/kg | [12] |
| Non-Cleavable | CX-DM1 ADC | EGFR/EpCAM | DM1 | Significantly improved vs. SMCC-DM1 | More active at 3 mg/kg than SMCC-DM1 at 15 mg/kg | [12] |
| Linker Type | ADC | Key Pharmacokinetic Parameter | Finding | Reference |
| Cleavable (Enzyme) | ADC with VC-PABC linker | Plasma Stability | Unstable in mouse plasma due to carboxylesterase 1c (Ces1c) | [13] |
| Cleavable (Enzyme) | ADC with OHPAS linker | Plasma Stability | Stable in both mouse and human plasma | [13] |
| Non-Cleavable | ADCs with non-cleavable linkers | Half-life | Generally longer blood half-life | [5] |
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action of an ADC, the different cleavage strategies for linkers, and a typical experimental workflow for evaluating ADC efficacy.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).[14]
Caption: Cleavage mechanisms for different types of ADC linkers.[3][4]
Caption: Experimental workflow for assessing the efficacy of ADCs.[15][16][17]
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of ADC development. Below are outlines for key experiments used to evaluate the efficacy of ADCs with different crosslinkers.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Culture: Culture target antigen-expressing cancer cells in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the diluted ADCs to the cells and incubate for a defined period (e.g., 72-120 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the animals into treatment groups (e.g., vehicle control, isotype control ADC, and different doses of the test ADC).
-
ADC Administration: Administer the ADCs intravenously at the specified doses and schedule.
-
Efficacy Measurement: Measure tumor volume and body weight regularly.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period. Efficacy is often expressed as tumor growth inhibition (TGI).
Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., mouse, rat, human) at 37°C for various time points.
-
Sample Analysis: At each time point, analyze the samples to quantify the amount of intact ADC and released payload.
-
Quantification Methods:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of free payload over time to determine the stability profile.
Conclusion
The choice of crosslinker is a multifaceted decision that profoundly impacts the therapeutic potential of an ADC. Cleavable linkers offer the advantage of a bystander effect, which can be crucial for treating heterogeneous tumors, but may come with a higher risk of off-target toxicity. Non-cleavable linkers provide enhanced stability and a potentially better safety profile, but their efficacy is more dependent on high and uniform antigen expression. A thorough understanding of the interplay between the linker, payload, antibody, and the specific tumor biology is essential for the rational design of safe and effective Antibody-Drug Conjugates. The experimental protocols outlined provide a framework for the rigorous preclinical evaluation necessary to select the optimal linker strategy for a given therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. abzena.com [abzena.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. purepeg.com [purepeg.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. books.rsc.org [books.rsc.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. oaepublish.com [oaepublish.com]
- 16. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wuxibiology.com [wuxibiology.com]
Safety Operating Guide
Proper Disposal of Mal-amido-PEG3-C1-PFP Ester: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Mal-amido-PEG3-C1-PFP ester, a non-cleavable ADC linker. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with handling reactive chemical compounds.
Understanding the Compound and Associated Hazards
This compound is a heterobifunctional crosslinker containing two reactive functional groups: a maleimide (B117702) and a pentafluorophenyl (PFP) ester. The polyethylene (B3416737) glycol (PEG) component renders the molecule more water-soluble. The primary hazards are associated with the reactivity of the maleimide and PFP ester moieties. PFP esters are highly reactive towards primary and secondary amines and are moisture-sensitive, hydrolyzing to form pentafluorophenol, a hazardous substance.[1] Maleimides are reactive towards sulfhydryl groups.[2] Proper quenching of these reactive groups is the first step in safe disposal.
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile or neoprene)
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the chemical inactivation (quenching) of this compound prior to disposal. This procedure should be performed on the waste stream containing the compound.
Step 1: Quenching the PFP Ester
The PFP ester is susceptible to hydrolysis, which is accelerated at a basic pH.[1]
-
To the waste solution containing the this compound, add a sufficient amount of a mild aqueous base, such as 1 M sodium bicarbonate solution, to raise the pH to approximately 8.5-9.0.
-
Stir the solution at room temperature for at least 2-4 hours to ensure complete hydrolysis of the PFP ester. This reaction will yield the corresponding carboxylic acid and pentafluorophenol.[1]
Step 2: Quenching the Maleimide Group
The maleimide group can be effectively quenched by reacting it with a thiol-containing compound.[2]
-
Following the hydrolysis of the PFP ester, add a thiol-containing reagent to the solution. A 10-50 fold molar excess of the thiol over the original amount of the maleimide compound is recommended. Suitable quenching agents include:
-
Cysteine
-
β-mercaptoethanol (2-mercaptoethanol)
-
Dithiothreitol (DTT)
-
-
Allow the reaction to proceed at room temperature for at least 1-2 hours with stirring. This will form a stable, non-reactive thioether linkage.[2]
Step 3: Final Disposal
-
After both reactive groups have been quenched, the resulting solution should be neutralized to a pH between 6 and 8 by adding a suitable acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) as needed.
-
The final, neutralized waste solution should be collected in a properly labeled hazardous waste container.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour the quenched or unquenched material down the drain.
Summary of Quenching Agent Concentrations
| Reagent | Purpose | Recommended Concentration/Excess |
| 1 M Sodium Bicarbonate | Hydrolysis of PFP ester | Adjust to pH 8.5-9.0 |
| Cysteine, β-mercaptoethanol, or DTT | Quenching of maleimide | 10-50 fold molar excess |
Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
References
Personal protective equipment for handling Mal-amido-PEG3-C1-PFP ester
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mal-amido-PEG3-C1-PFP ester. Adherence to these procedures is vital for ensuring safe operational use and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its reactive functional groups. The maleimide (B117702) moiety can cause skin and serious eye irritation, while the pentafluorophenyl (PFP) ester is moisture-sensitive.[1][2][3][4] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation from the maleimide component.[1][2][5] |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and potential eye irritation.[1][2][5] An eye wash station should be readily accessible.[1] |
| Skin and Body | Laboratory coat | To provide a barrier against accidental spills and contamination.[1] |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood | To prevent inhalation of any dust or aerosols.[1][2][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical for the safe handling of this compound.
Preparation:
-
Work Area: Ensure the designated laboratory space is clean, uncluttered, and properly ventilated.[6] A chemical fume hood is strongly recommended for all handling procedures.[5]
-
Safety Equipment: Verify that a safety shower and an operational eye wash station are easily accessible.[1][5]
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[1][6]
Handling the Compound:
-
Storage Conditions: Store the vial of this compound at -20°C with a desiccant, as PFP esters are sensitive to moisture.[3][4]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation onto the product.[3][4]
-
Weighing and Dissolving: Weigh the desired amount of the compound in a chemical fume hood.[1] PFP esters can hydrolyze quickly, so it is recommended to dissolve the reagent in an appropriate anhydrous organic solvent (e.g., DMSO or DMF) immediately before use.[3][4] Do not prepare stock solutions for long-term storage.[3][4]
-
Reaction Conditions: Avoid buffers that contain primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.[3][4]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation develops, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical advice.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Collect all waste materials, including any unused compound, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.[1]
Disposal Procedure:
-
Dispose of all chemical waste through your institution's approved chemical waste management program.
-
Never pour solutions containing this compound down the drain.[6]
-
Clean any contaminated surfaces and equipment thoroughly after use.[6]
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
